molecular formula C7H10N2 B145770 2-Amino-4,6-dimethylpyridine CAS No. 5407-87-4

2-Amino-4,6-dimethylpyridine

Cat. No.: B145770
CAS No.: 5407-87-4
M. Wt: 122.17 g/mol
InChI Key: BRBUBVKGJRPRRD-UHFFFAOYSA-N
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Description

2-Amino-4,6-dimethylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H10N2 and its molecular weight is 122.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10731. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethylpyridin-2-amine
Source PubChem
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InChI

InChI=1S/C7H10N2/c1-5-3-6(2)9-7(8)4-5/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBUBVKGJRPRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9052189
Record name 2-Amino-4,6-dimethylpyridine
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Molecular Weight

122.17 g/mol
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CAS No.

5407-87-4
Record name 2-Amino-4,6-dimethylpyridine
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Record name 2-Amino-4,6-dimethylpyridine
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Record name 2-AMINO-4,6-DIMETHYLPYRIDINE
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Record name 2-Pyridinamine, 4,6-dimethyl-
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Record name 2-Amino-4,6-dimethylpyridine
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Record name 4,6-dimethyl-2-pyridylamine
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Record name 2-AMINO-4,6-DIMETHYLPYRIDINE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-4,6-dimethylpyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details a robust synthesis protocol, thorough characterization data, and visual representations of the chemical processes and workflows.

Synthesis of this compound

A prevalent and effective method for the synthesis of this compound involves a two-step process commencing with 3-aminocrotonitrile. This procedure is notable for its relatively high yield and purity of the final product.[1]

Synthesis Pathway

The synthesis proceeds through an initial reaction of 3-aminocrotonitrile in acetic acid to form an intermediate, 6-amino-2,4-dimethyl-3-pyridinecarbonitrile. This intermediate is then subjected to hydrolysis and decarboxylation using concentrated sulfuric acid to yield the final product, this compound.[1]

Synthesis_Pathway 3-Aminocrotonitrile 3-Aminocrotonitrile Intermediate 6-Amino-2,4-dimethyl- 3-pyridinecarbonitrile 3-Aminocrotonitrile->Intermediate Acetic Acid, 120-130°C Final_Product This compound Intermediate->Final_Product Conc. H2SO4, 160-180°C

Synthesis Pathway of this compound
Experimental Protocol

Step 1: Synthesis of 6-amino-2,4-dimethyl-3-pyridinecarbonitrile (Intermediate) [1]

  • In a 10L glass reaction kettle, add 10.6L of acetic acid at a temperature of 20-25°C.

  • With stirring, add 2.13 kg (25.9 mol) of 3-aminocrotonitrile in four batches of 0.53 kg every half hour.

  • After the addition is complete, slowly heat the mixture to 120-130°C and maintain a reflux with stirring for 2 hours.

  • Cool the reaction liquid to 70°C and concentrate the acetic acid under reduced pressure until no more liquid distills.

  • Slowly add the concentrated solution to crushed ice.

  • While stirring, add a sodium hydroxide solution dropwise to adjust the pH of the reaction solution to 8-9, precipitating a white solid.

  • Filter the solid via suction filtration.

  • Wash the filter cake by suspending it in pure water (3-4 L/kg of 3-aminocrotonitrile) for 30 minutes. Repeat the washing step once.

  • Dry the solid at 60°C for 24 hours to obtain the intermediate, 6-amino-2,4-dimethyl-3-pyridinecarbonitrile.

Step 2: Synthesis of this compound [1]

  • Prepare a solution of 98% concentrated sulfuric acid. The molar ratio of sulfuric acid to the intermediate should be between 4:1 and 6:1.

  • Add the intermediate from Step 1 to the concentrated sulfuric acid solution in batches every half hour.

  • After the addition is complete, heat the mixture to 160-180°C and maintain for 24 hours.

  • Cool the reaction to 120°C and quench by the dropwise addition of pure water.

  • Pour the reaction liquid into crushed ice.

  • Adjust the pH to 8-9 by the dropwise addition of a sodium hydroxide solution while stirring.

  • Extract the product with toluene multiple times.

  • Combine the upper organic phases and wash sequentially with a saturated sodium chloride solution.

  • Dry the organic phase with magnesium sulfate, filter, and concentrate to obtain the crude product.

Purification: [1]

  • Perform a reduced pressure solid distillation of the crude product. Control the vacuum at 5 mmHg and collect the fraction distilling at 96-98°C.

  • Melt the collected fraction by heating to 70°C.

  • Add isopropyl ether (2L per kg of fraction) with stirring and reflux for 30 minutes.

  • Cool to room temperature, then place in a freezer at -5 to -10°C for 4 hours to crystallize.

  • Collect the white crystals by suction filtration and dry under vacuum at 40°C for 24 hours.

Yield and Purity
ParameterValueReference
Total Yield>70%[1]
GC Purity>99%[1]

Characterization of this compound

The synthesized this compound can be characterized using various spectroscopic and physical methods to confirm its identity and purity.

General Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_confirmation Structure Confirmation Synthesized_Product Purified Product Physical_Properties Physical Properties (MP, BP) Synthesized_Product->Physical_Properties Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Synthesized_Product->Spectroscopy Structure_Confirmed Confirmed Structure of This compound Physical_Properties->Structure_Confirmed Spectroscopy->Structure_Confirmed

General Workflow for Characterization
Physical Properties

PropertyValueReference(s)
Molecular FormulaC₇H₁₀N₂[2]
Molecular Weight122.17 g/mol [2]
Melting Point63-64 °C
Boiling Point235 °C[2]
AppearanceWhite to off-white crystalline powder[2]
Spectroscopic Data

¹H NMR (90 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
6.35Aromatic H
6.13Aromatic H
4.4NH₂
2.325CH₃
2.168CH₃
Data sourced from ChemicalBook.[1]

¹³C NMR (CDCl₃)

Chemical Shift (ppm)
158.59
156.32
148.94
114.40
105.89
23.80
20.81
Data sourced from ChemicalBook.[1]

Infrared (IR) Spectroscopy

An IR spectrum of this compound is available through the NIST Chemistry WebBook and other sources.[3] Key absorptions are expected for N-H stretching of the amine, C-H stretching of the methyl and aromatic groups, and C=C and C=N stretching of the pyridine ring.

Mass Spectrometry (GC-MS)

m/z (Top Peak)m/z (2nd Highest)m/z (3rd Highest)
1229495
Data sourced from PubChem.[4]

This guide provides researchers and professionals with the essential information for the synthesis and comprehensive characterization of this compound, facilitating its application in further research and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-4,6-dimethylpyridine, a key building block in medicinal chemistry and materials science. The following sections detail its fundamental characteristics, present quantitative data in a structured format, and outline the experimental methodologies for their determination.

Core Physicochemical Properties

This compound, also known as 6-amino-2,4-lutidine, is a substituted pyridine with the chemical formula C₇H₁₀N₂. Its structure, featuring an amino group and two methyl groups on the pyridine ring, imparts specific physicochemical characteristics that are crucial for its application in synthesis and drug design.

Quantitative Data Summary

The key physicochemical parameters of this compound are summarized in the tables below for easy reference and comparison.

Identifier Value Source
IUPAC Name 4,6-dimethylpyridin-2-aminePubChem[1]
CAS Number 5407-87-4ChemicalBook[2], PubChem[1]
Molecular Formula C₇H₁₀N₂ChemicalBook[2], PubChem[1]
Molecular Weight 122.17 g/mol ChemicalBook[2], PubChem[1]
Property Value Type Source
Melting Point 63-64 °CExperimentalChemicalBook[2][3]
Boiling Point 235 °CExperimentalChemicalBook[2][3]
pKa (Conjugate Acid) 7.62 ± 0.35PredictedChemicalBook[2]
logP (Octanol-Water) 1.3ComputedPubChem[1]
Aqueous Solubility Slightly solubleQualitativeFisher Scientific[4]

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with a high-boiling point oil or a calibrated melting point apparatus).

  • Heating and Observation: The heating bath is heated slowly and uniformly. The temperature at which the solid first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the substance. For high accuracy, a slow heating rate (1-2 °C per minute) near the expected melting point is crucial.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Distillation Method

  • Apparatus Setup: A small quantity of this compound is placed in a distillation flask. A thermometer is positioned so that its bulb is just below the level of the side arm leading to the condenser.

  • Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.

  • Temperature Reading: The temperature at which a constant stream of distillate is collected is recorded as the boiling point. It is important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine like this compound, the pKa refers to its conjugate acid.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a mixed aqueous-organic solvent system.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4 for physiological relevance) are pre-saturated with each other by vigorous shaking followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for equilibrium to be reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects a compound's bioavailability and formulation.

Methodology: Shake-Flask Method

  • Equilibration: An excess amount of solid this compound is added to a known volume of water in a sealed flask.

  • Shaking: The flask is agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Separation: The undissolved solid is removed from the solution by filtration or centrifugation.

  • Concentration Measurement: The concentration of the dissolved compound in the clear aqueous solution is determined using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy). The resulting concentration is the aqueous solubility of the compound at that temperature.

Visualizations

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a compound like this compound.

experimental_workflow cluster_start Start cluster_properties Physicochemical Property Determination cluster_analysis Data Analysis & Reporting start Compound Synthesis & Purification melting_point Melting Point (Capillary Method) start->melting_point boiling_point Boiling Point (Distillation) start->boiling_point pka pKa (Potentiometric Titration) start->pka logp logP (Shake-Flask Method) start->logp solubility Aqueous Solubility (Shake-Flask Method) start->solubility data_compilation Data Compilation & Tabulation melting_point->data_compilation boiling_point->data_compilation pka->data_compilation logp->data_compilation solubility->data_compilation report Technical Report Generation data_compilation->report

Caption: Workflow for Physicochemical Property Determination.

References

An In-depth Technical Guide to 2-Amino-4,6-dimethylpyridine (CAS: 5407-87-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dimethylpyridine, also known as 6-Amino-2,4-lutidine, is a heterocyclic amine that serves as a versatile building block in organic and medicinal chemistry. Its distinct structural features, including a nucleophilic amino group and a basic pyridine nitrogen atom, make it a valuable precursor for the synthesis of a wide range of more complex molecules. This compound has garnered significant interest in the pharmaceutical and agrochemical industries as a key intermediate for the development of novel therapeutic agents and other biologically active compounds.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, synthesis, and potential applications of this compound, with a focus on detailed experimental protocols and its role in relevant biological pathways.

Physicochemical and Spectral Data

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 5407-87-4[3][4]
Molecular Formula C₇H₁₀N₂[3][4]
Molecular Weight 122.17 g/mol [4]
Appearance White to light brown crystalline powder[3][5]
Melting Point 63-64 °C[3][6]
Boiling Point 235 °C[3][6]
Density (estimate) 1.0959 g/cm³[3]
pKa 7.62 ± 0.35 (Predicted)[3]
logP (Octanol/Water Partition Coefficient) 1.281 (Calculated)[7]
Water Solubility (log₁₀WS in mol/L) -1.82 (Calculated)[7]
Refractive Index (estimate) 1.6100[3]
Storage Temperature Room temperature, in a dark, inert atmosphere[3]
Spectral Data
Spectrum TypeKey Peaks/ShiftsReference(s)
¹H NMR (90 MHz, CDCl₃) δ (ppm): 6.35, 6.13, 4.4 (NH₂), 2.325 (CH₃), 2.168 (CH₃)[8]
¹³C NMR (in CDCl₃) δ (ppm): 158.59, 156.32, 148.94, 114.40, 105.89, 23.80, 20.81[8]
Infrared (IR) The NIST WebBook provides access to the evaluated infrared reference spectrum from the Coblentz Society collection.[9]
Mass Spectrometry (MS) The NIST Chemistry WebBook indicates the availability of mass spectrum data (electron ionization).[9]

Synthesis and Purification

A reliable and high-yielding synthesis is crucial for the application of this compound in further chemical transformations. A detailed protocol adapted from patent literature is provided below.

Experimental Protocol: Synthesis of this compound

This protocol describes a two-step synthesis starting from 3-aminocrotononitrile with a total yield of over 70% and a final purity of >99%.[10]

Step 1: Synthesis of Intermediate 6-Amino-2,4-dimethyl-3-pyridinecarbonitrile

  • Reaction Setup: In a 10L glass reaction vessel equipped with a mechanical stirrer, add 10.6L of acetic acid at 20-25 °C.

  • Addition of Reactant: While stirring, add 2.13 kg (25.9 mol) of 3-aminocrotononitrile in four equal portions of 0.53 kg every 30 minutes.

  • Reaction: After the addition is complete, slowly heat the mixture to 120-130 °C and maintain a reflux with stirring for 2 hours.

  • Work-up:

    • Cool the reaction mixture to 70 °C.

    • Concentrate the acetic acid under reduced pressure until no more liquid distills.

    • Slowly add the concentrated residue to crushed ice.

    • While stirring, add a sodium hydroxide solution dropwise to adjust the pH of the mixture to 8-9, which will cause a white solid to precipitate.

    • Collect the solid by suction filtration.

    • Wash the filter cake by suspending it in pure water (3-4 L per kg of the initial 3-aminocrotononitrile) and stirring for 30 minutes. Repeat this washing step once more.

    • Dry the solid under vacuum at 60 °C for 24 hours to obtain the intermediate, 6-amino-2,4-dimethyl-3-pyridinecarbonitrile.

Step 2: Synthesis and Purification of this compound

  • Reaction Setup: Prepare a solution of 98% concentrated sulfuric acid. The molar ratio of sulfuric acid to the intermediate from Step 1 should be between 4:1 and 6:1.

  • Addition of Intermediate: Add the intermediate from Step 1 to the sulfuric acid solution in batches every 30 minutes.

  • Reaction: After the addition is complete, heat the mixture to 160-180 °C and maintain this temperature for 24 hours.

  • Quenching and Extraction:

    • Cool the reaction mixture to 120 °C and slowly add pure water dropwise to quench the reaction.

    • Pour the quenched reaction mixture into crushed ice.

    • Adjust the pH to 8-9 by the dropwise addition of a sodium hydroxide solution while stirring.

    • Extract the aqueous mixture multiple times with toluene.

    • Combine the organic (toluene) layers.

  • Purification of Crude Product:

    • Wash the combined organic layers with a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Remove the magnesium sulfate by filtration.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification:

    • Distillation: Perform a reduced pressure distillation of the crude product. Collect the fraction at 96-98 °C under a vacuum of 5 mmHg.

    • Recrystallization: Dissolve the collected fraction in isopropyl ether by heating to 70 °C. Allow the solution to cool to room temperature, then place it in a freezer at -5 to -10 °C for 4 hours to induce crystallization. Collect the white crystals by suction filtration and dry them under vacuum at 40 °C for 24 hours to yield high-purity this compound.[10]

Applications in Drug Development and Chemical Synthesis

This compound is a valuable starting material for the synthesis of various heterocyclic compounds with demonstrated or potential therapeutic activities.

Synthesis of Quinolines and Quinoxalines

The following diagram illustrates a plausible workflow for the synthesis of a quinoline derivative from this compound. This would involve the in-situ formation of an ortho-aminoaryl ketone or aldehyde functionality from the aminopyridine, followed by condensation with a compound containing an active methylene group.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product A This compound C Functional Group Transformation (e.g., to o-aminoaryl ketone) A->C Reagents for functionalization B Dicarbonyl Compound (e.g., β-ketoester) D Base or Acid-Catalyzed Condensation & Cyclization B->D C->D E Substituted Quinoline Derivative D->E Aromatization

Logical workflow for a Friedländer-type quinoline synthesis.
Antileishmanial Activity

Derivatives of this compound have shown potent inhibitory effects against Leishmania mexicana.[3] A furan-2-carboxamide derivative demonstrated significant reduction in parasite burden in in vivo studies with BALB/c mice.[3] The proposed mechanism of action involves the reduction of protein and DNA synthesis in the parasite.[3] Further studies on N-pyridinylimidazolidinone derivatives suggest interference with the parasite's phospholipase A2 (PLA2) activity.[6]

The following is a generalized protocol for assessing the in vitro antileishmanial activity of compounds derived from this compound, based on published methodologies.

  • Parasite Culture: Culture Leishmania promastigotes in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) at 25 °C.

  • Promastigote Proliferation Assay (MTT Assay):

    • In a 96-well microtiter plate, seed promastigotes at a density of 1 x 10⁶ cells/well.

    • Add the test compounds at various concentrations (e.g., from a stock solution in DMSO, ensuring the final DMSO concentration is non-toxic to the parasites). Include a negative control (DMSO) and a positive control (e.g., Amphotericin B).

    • Incubate the plates for 48-72 hours at 25 °C.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a further 4 hours.

    • Add a solubilizing agent (e.g., SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits parasite growth by 50%).

  • Amastigote Assay:

    • Infect a macrophage cell line (e.g., J774.A1) with promastigotes and incubate to allow differentiation into amastigotes within the macrophages.

    • Add the test compounds at various concentrations.

    • After a suitable incubation period, fix and stain the cells (e.g., with Giemsa stain).

    • Determine the number of amastigotes per macrophage by microscopy.

    • Calculate the IC₅₀ value.

Biological Signaling Pathways

While this compound itself is primarily a building block, its derivatives are designed to interact with specific biological targets. Understanding these pathways is crucial for rational drug design.

Fibroblast Growth Factor Receptor 4 (FGFR4) Signaling

Derivatives of 2-amino-4,6-dimethylpyrimidine have been designed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase.[8] Aberrant FGFR4 signaling is implicated in the progression of certain cancers, such as hepatocellular carcinoma.[12] FGFR4 inhibitors can block the downstream signaling cascade that promotes cell proliferation and survival.

FGFR4_Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Dimerization Receptor Dimerization & Autophosphorylation FGFR4->Dimerization Klotho β-Klotho Co-receptor Klotho->FGFR4 FRS2 FRS2 Dimerization->FRS2 P GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor FGFR4 Inhibitor (derived from This compound) Inhibitor->Dimerization Inhibition

FGFR4 signaling pathway and the point of inhibition.
Cyclooxygenase (COX) Pathway and Prostaglandin Synthesis

This compound has been described as a nonsteroidal anti-inflammatory drug (NSAID) that inhibits the production of prostaglandins by binding to the cyclooxygenase (COX) enzyme.[11] COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandin H₂ (PGH₂), a precursor for various prostaglandins involved in inflammation.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Release COX COX-1 / COX-2 Enzyme ArachidonicAcid->COX PGH2 Prostaglandin H₂ COX->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor This compound Inhibitor->COX Inhibition

Prostaglandin synthesis pathway showing COX inhibition.

Analytical Methods

Accurate and precise analytical methods are essential for quality control and for monitoring reactions involving this compound. While a specific validated method for this compound is not widely published, the following protocols are based on standard methods for similar analytes.

High-Performance Liquid Chromatography (HPLC) Method (Proposed)

This proposed reverse-phase HPLC method should be suitable for the purity assessment of this compound. Method validation (including linearity, accuracy, precision, and specificity) would be required for routine use.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A suitable gradient starting from a high percentage of Mobile Phase A and increasing the proportion of Mobile Phase B over time to ensure elution of the compound and any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method (Proposed)

Due to the polar nature of the amino group, derivatization is recommended for robust GC analysis.

  • Derivatization Agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Derivatization Protocol:

    • Dry an accurately weighed sample (approx. 1 mg) under a stream of nitrogen.

    • Add 100 µL of the derivatization agent and 100 µL of a suitable solvent (e.g., acetonitrile or pyridine).

    • Heat the mixture in a sealed vial (e.g., at 70-100 °C) for a specified time (e.g., 1-4 hours) to ensure complete derivatization.

  • GC System: A standard GC-MS system.

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) to elute the derivatized compound and any byproducts.

  • Injector and Detector: Use a split/splitless injector and a mass spectrometer in electron ionization (EI) mode.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Signal Word: Warning[6]

  • Hazard Statements:

    • H302: Harmful if swallowed.[6][13]

    • H315: Causes skin irritation.[6][13]

    • H319: Causes serious eye irritation.[6][13]

    • H335: May cause respiratory irritation.[6][13]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][13]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

  • Personal Protective Equipment (PPE): Dust mask (e.g., N95), eye shields, and gloves.[6]

  • Storage: Keep in a dark place, under an inert atmosphere, at room temperature.[3] Store in a well-ventilated place and keep the container tightly closed.[13]

Conclusion

This compound is a compound of significant interest due to its utility as a synthetic intermediate in the creation of biologically active molecules. Its straightforward synthesis and versatile reactivity make it a valuable tool for medicinal chemists and drug development professionals. The information provided in this guide, from its fundamental properties to detailed experimental considerations and its role in relevant biological pathways, is intended to support further research and development efforts leveraging this important chemical scaffold. As with any chemical substance, proper handling and safety precautions are paramount.

References

Spectroscopic Profile of 2-Amino-4,6-dimethylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4,6-dimethylpyridine, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
Chemical Shift (δ) ppmAssignment
6.35H-3/H-5 (aromatic)
6.13H-3/H-5 (aromatic)
4.40 (br s)-NH₂
2.33-CH₃ (at C4/C6)
2.17-CH₃ (at C4/C6)
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
Chemical Shift (δ) ppmAssignment
158.59C2
156.32C4/C6
148.94C4/C6
114.40C3/C5
105.89C3/C5
23.80-CH₃
20.81-CH₃
Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
3450 - 3300N-H stretching (asymmetric and symmetric)
3100 - 3000C-H stretching (aromatic)
2980 - 2850C-H stretching (methyl)
1640 - 1590N-H bending (scissoring)
1600 - 1450C=C and C=N ring stretching
1470 - 1430C-H bending (methyl, asymmetric)
1380 - 1365C-H bending (methyl, symmetric)
850 - 750C-H out-of-plane bending (aromatic)
Table 4: Mass Spectrometry (MS) Data
m/zProposed Fragment
122[M]⁺ (Molecular Ion)
107[M - CH₃]⁺
94[M - HCN - H]⁺ or [M - N₂H₂]⁺
95[M - HCN]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Spectral Width: 16 ppm

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Pulse Width: 30°

  • ¹³C NMR Acquisition Parameters:

    • Spectral Width: 250 ppm

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Pulse Program: Standard proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of this compound (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

    • Background: A spectrum of the pure KBr pellet was recorded as the background and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound was prepared in methanol.

  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an Electron Ionization (EI) source was used.

  • Data Acquisition:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40 - 200

    • GC Column: A non-polar capillary column (e.g., DB-5ms) was used for separation.

    • Carrier Gas: Helium

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound (Solid Powder) NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep NMR Analysis IR_Prep Prepare KBr Pellet Sample->IR_Prep IR Analysis MS_Prep Dissolve in Methanol Sample->MS_Prep MS Analysis NMR NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS GC-MS System (EI) MS_Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data

Caption: Workflow for the spectroscopic characterization of this compound.

Crystal Structure Analysis of 2-Amino-4,6-dimethylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-amino-4,6-dimethylpyrimidine. While the initial focus was on the pyridine analog, publicly available crystallographic data is more robust for the closely related 2-amino-4,6-dimethylpyrimidine. This compound is a significant heterocyclic amine with applications in medicinal chemistry and materials science. Understanding its three-dimensional structure is crucial for predicting its physicochemical properties, designing novel derivatives with enhanced biological activity, and controlling its solid-state properties. This guide will delve into the crystallographic data of various forms of 2-amino-4,6-dimethylpyrimidine, detail the experimental protocols for its structural determination, and provide a visual workflow of the analytical process.

Quantitative Crystallographic Data

The crystal structure of 2-amino-4,6-dimethylpyrimidine has been determined in several different forms, including as a cation in a salt and as a component in a co-crystal. The following tables summarize the key crystallographic parameters for these structures, allowing for easy comparison.

Table 1: Crystallographic Data for 2-Amino-4,6-dimethylpyrimidinium Compounds

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
2-Amino-4,6-dimethylpyrimidinium dihydrogenphosphate[1]C₆H₁₀N₃⁺·H₂PO₄⁻MonoclinicP2₁/n11.743(2)4.8266(10)16.940(3)95.55(3)955.6(3)4
2-Amino-4,6-dimethylpyrimidine–sorbic acid (1/1)[2]C₆H₉N₃·C₆H₈O₂Triclinic7.8441(6)-----

Table 2: Selected Bond Lengths and Angles for 2-Amino-4,6-dimethylpyrimidinium Cation

FeatureBond/AngleLength (Å) / Angle (°)
Bond Lengths C-N (pyrimidine ring, avg.)~1.34
C-C (pyrimidine ring, avg.)~1.38
C-N (amino group)~1.33
Bond Angles N-C-N (pyrimidine ring)~125°
C-N-C (pyrimidine ring)~115°

Note: The data in Table 2 are generalized from typical pyrimidine structures and the provided search results. For precise values, direct consultation of the crystallographic information files (CIFs) is recommended.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

The synthesis of 2-amino-4,6-dimethylpyrimidine can be achieved through the reaction of a guanidine salt with acetyl acetone in an aqueous alkaline medium.[3]

Example Synthesis Protocol:

  • To 250 parts of water, add 135.5 parts of guanidine nitrate and 33.5 parts of sodium carbonate.[3]

  • Add 100 parts of acetyl acetone to the slurry.[3]

  • Heat the mixture to 95-100 °C for two hours, during which time large crystals will form.[3]

  • Cool the slurry to room temperature and dilute it with water.[3]

  • Further cool the solution to 10 °C, hold for one hour, and then filter to collect the crystals.[3]

  • The collected crystals can be purified by recrystallization from a suitable solvent, such as isopropyl ether, to obtain high-purity white crystals of 2-amino-4,6-dimethylpyridine.[4]

X-ray Diffraction Data Collection

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystal.

General Data Collection Protocol:

  • A suitable single crystal of the compound is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and protect it from X-ray damage.

  • The diffractometer, equipped with a radiation source (e.g., Mo Kα radiation, λ = 0.71073 Å), is used to irradiate the crystal.[1][2]

  • As the crystal is rotated, a series of diffraction patterns are collected by a detector (e.g., a CCD detector).[1]

  • The collected data are then processed to yield a set of reflection intensities and their corresponding Miller indices (h,k,l).

Structure Solution and Refinement

The final step is to solve the crystal structure from the diffraction data.

Structure Solution and Refinement Protocol:

  • The space group of the crystal is determined from the symmetry of the diffraction pattern.

  • Initial atomic positions are determined using direct methods or Patterson methods.

  • The structural model is then refined against the experimental data using least-squares methods. This process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • The quality of the final structure is assessed using metrics such as the R-factor.

Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like 2-amino-4,6-dimethylpyrimidine.

CrystalStructureAnalysisWorkflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination cluster_visualization Visualization & Reporting Synthesis Synthesis of 2-Amino-4,6-dimethylpyrimidine Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization CrystalSelection Crystal Selection & Mounting Crystallization->CrystalSelection DataCollection Data Collection (Diffractometer) CrystalSelection->DataCollection DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (Direct/Patterson Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation (CIF Generation) StructureRefinement->Validation Visualization Molecular Visualization Validation->Visualization Reporting Publication/Report Visualization->Reporting

Caption: Workflow for Crystal Structure Analysis.

This guide provides a foundational understanding of the crystal structure analysis of 2-amino-4,6-dimethylpyrimidine. For drug development professionals and researchers, this information is pivotal for structure-activity relationship (SAR) studies, polymorph screening, and the rational design of new chemical entities.

References

An In-depth Technical Guide to the Solubility of 2-Amino-4,6-dimethylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for determining the solubility of 2-Amino-4,6-dimethylpyridine in various organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on the experimental protocols necessary to generate such data, ensuring accuracy and reproducibility in a research and development setting.

Introduction to this compound

This compound, also known as 6-Amino-2,4-lutidine, is a heterocyclic organic compound with the chemical formula C₇H₁₀N₂.[1][2] It presents as a white to light brown crystalline powder.[3] Key physical and chemical properties are summarized below:

  • CAS Number: 5407-87-4[1]

  • Molecular Weight: 122.17 g/mol [1]

  • Melting Point: 63-64 °C[1]

  • Boiling Point: 235 °C[1]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental aspect of chemical research. The following are detailed experimental protocols that can be employed to quantitatively measure the solubility of this compound in organic solvents.

This gravimetric method is a widely recognized and accurate technique for determining the equilibrium solubility of a solid in a liquid.[4]

Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to achieve a saturated solution.

Materials:

  • High-purity this compound

  • Selected organic solvents (e.g., hexane, toluene, ethanol, acetone, ethyl acetate, etc.)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm pore size), pre-equilibrated at the experimental temperature

  • Pre-weighed vials

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed container. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

  • Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

  • Phase Separation: Once equilibrium is achieved, allow the mixture to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette. Immediately filter the solution using a syringe filter into a pre-weighed container. The filter and syringe should also be at the experimental temperature to prevent precipitation of the solute.[4]

  • Solvent Evaporation and Mass Determination: Accurately weigh the container with the filtered saturated solution. Evaporate the solvent from the solution. This can be achieved by placing the container in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a rotary evaporator.[4]

  • Final Weighing: Once the solvent is completely removed, cool the container in a desiccator and weigh it again. The difference in mass corresponds to the mass of dissolved this compound.

  • Calculation: Calculate the solubility in terms of g/L or mol/L.

For a more rapid or higher-throughput approach, the concentration of the saturated solution can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry.

2.2.1. High-Performance Liquid Chromatography (HPLC) Method

HPLC is a sensitive and selective method for determining the concentration of a solute in a solution.[5][6]

Objective: To determine the concentration of this compound in a saturated solution using HPLC with an external standard calibration.

Procedure:

  • Prepare Saturated Solution: Follow steps 1-3 of the Equilibrium (Shake-Flask) Method.

  • Prepare Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Generate Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration to create a calibration curve.

  • Sample Analysis: Withdraw a known volume of the clear, filtered supernatant from the saturated solution. Dilute the sample with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

  • Inject Sample: Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

2.2.2. UV-Visible Spectrophotometry Method

This method is applicable if this compound exhibits absorbance in the UV-Vis range and the chosen solvent is transparent in that region.[4]

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light.

Procedure:

  • Prepare Saturated Solution: Follow steps 1-3 of the Equilibrium (Shake-Flask) Method.

  • Prepare Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Generate Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve that follows the Beer-Lambert law.[4]

  • Sample Analysis: Carefully withdraw a known volume of the clear, filtered supernatant. Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.[4]

  • Measure Absorbance: Measure the absorbance of the diluted solution at λmax.

  • Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.[4]

Data Presentation

The quantitative solubility data obtained should be summarized in a clear and structured table to facilitate easy comparison.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method Used
Hexane25Data to be determinedData to be determinedGravimetric
Toluene25Data to be determinedData to be determinedGravimetric
Ethanol25Data to be determinedData to be determinedHPLC
Acetone25Data to be determinedData to be determinedHPLC
Ethyl Acetate25Data to be determinedData to be determinedUV-Vis
Dichloromethane25Data to be determinedData to be determinedGravimetric
Other SolventsAs requiredData to be determinedData to be determinedSpecify

Visualizing the Experimental Workflow

The general workflow for determining the solubility of this compound can be visualized as follows:

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_methods Concentration Determination Methods A Add excess this compound to known volume of solvent B Seal container A->B C Agitate at constant temperature (e.g., 24-72 hours) B->C D Allow undissolved solid to settle C->D E Withdraw and filter supernatant D->E F Determine concentration of saturated solution E->F G Gravimetric: Evaporate solvent and weigh residue F->G Method 1 H HPLC: Analyze diluted sample against calibration curve F->H Method 2 I UV-Vis: Measure absorbance of diluted sample F->I Method 3

General experimental workflow for solubility determination.

Conclusion

References

An In-depth Technical Guide to the Tautomerism of 2-Amino-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the prototropic tautomerism in 2-Amino-4,6-dimethylpyridine, a heterocyclic amine of significant interest in medicinal chemistry and materials science. An understanding of its tautomeric forms is critical for predicting its physicochemical properties, reaction mechanisms, and biological activity.

Introduction to Tautomerism in 2-Aminopyridines

Prototropic tautomerism involves the migration of a proton, resulting in two or more interconvertible constitutional isomers. In 2-aminopyridine and its derivatives, the principal tautomeric equilibrium exists between the amino and imino forms. The position of this equilibrium is influenced by factors such as substitution, solvent polarity, and temperature. For this compound, the two primary tautomers are the aromatic amino form and the non-aromatic imino form.

Tautomeric Forms of this compound

The tautomeric equilibrium of this compound is heavily skewed towards the amino form, which benefits from the energetic stability of the aromatic pyridine ring. The imino form, while less stable, can be transiently populated and may play a role in certain chemical reactions.

Figure 1: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Equilibrium

The following table summarizes the calculated energetic parameters for the tautomerism of 2-amino-4-methylpyridine, which serves as a reliable model for this compound.

ParameterValue (kcal/mol)MethodReference
Relative Energy (Amino vs. Imino)-13.60B3LYP/6-311++G(d,p)[1][2]
Activation Energy (Proton Transfer)44.81B3LYP/6-311++G(d,p)[1][2]
Activation Energy (Pyramidal Inversion at NH2)0.41B3LYP/6-311++G(d,p)[1][2]

Table 1: Calculated Energetic Parameters for the Tautomerism of 2-Amino-4-methylpyridine.

The substantial energy difference of 13.60 kcal/mol indicates that the amino tautomer is overwhelmingly favored in the gas phase.[1][2] This large energy gap suggests that the concentration of the imino tautomer is negligible under standard conditions.

Experimental Protocols for Tautomerism Analysis

The following sections detail the experimental methodologies that can be employed to study the tautomeric equilibrium of this compound. These protocols are based on established techniques for analyzing tautomerism in related heterocyclic compounds.

Computational Analysis Workflow

A robust computational approach is essential for understanding the energetics of the tautomeric system.

Computational_Workflow start Define Tautomeric Structures (Amino and Imino forms) geom_opt Geometry Optimization and Frequency Calculation (e.g., DFT: B3LYP/6-311++G(d,p)) start->geom_opt verify_min Verify True Minima (No Imaginary Frequencies) geom_opt->verify_min spec_sim Simulate Spectroscopic Data (NMR, IR, UV-Vis) geom_opt->spec_sim ts_search Transition State Search (e.g., QST2/QST3 or Berny algorithm) verify_min->ts_search verify_ts Verify Transition State (One Imaginary Frequency) ts_search->verify_ts energy_calc Calculate Relative Energies (ΔE, ΔH, ΔG) verify_ts->energy_calc end Characterize Tautomeric Equilibrium and Interconversion Barrier energy_calc->end spec_sim->end

Figure 2: Workflow for the computational analysis of tautomerism.

Methodology:

  • Structure Definition: Generate the 3D coordinates for both the amino and imino tautomers of this compound.

  • Geometry Optimization: Perform geometry optimization and frequency calculations for each tautomer using a suitable level of theory and basis set (e.g., Density Functional Theory with B3LYP functional and 6-311++G(d,p) basis set).[1]

  • Minimum Verification: Confirm that the optimized structures correspond to true energy minima by ensuring the absence of imaginary frequencies.

  • Transition State Search: Locate the transition state for the proton transfer between the tautomers using methods like Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or the Berny algorithm.

  • Transition State Verification: Verify the transition state by identifying a single imaginary frequency corresponding to the proton transfer coordinate.[1]

  • Energy Calculation: Calculate the zero-point corrected electronic energies, enthalpies, and Gibbs free energies to determine the relative stabilities of the tautomers and the activation energy for their interconversion.

  • Spectroscopic Simulation: Simulate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions for each tautomer to aid in the interpretation of experimental data.

Spectroscopic Analysis

Objective: To identify the predominant tautomeric form in the solid state and in solution by observing characteristic vibrational modes.

Experimental Protocol (based on analysis of 2-amino-4,6-dimethylpyrimidine[3]):

  • Instrumentation: A Bruker IFS 66V model FT-IR/FT-Raman spectrometer or equivalent.

  • FT-IR Sample Preparation (Solid State):

    • Thoroughly mix approximately 1-2 mg of this compound with 200-300 mg of dry, spectroscopic grade KBr powder in an agate mortar.

    • Press the mixture in a hydraulic press to form a transparent pellet.

  • FT-IR Data Acquisition:

    • Record the spectrum in the range of 4000-400 cm-1.

    • Use a globar source and a KBr beam splitter.

  • FT-Raman Sample Preparation: Place the solid sample directly in the sample holder.

  • FT-Raman Data Acquisition:

    • Record the spectrum in the Stokes region (4000-100 cm-1).

    • Use a 1064 nm Nd:YAG laser for excitation at a power of approximately 200 mW.[3]

  • Data Analysis:

    • Amino form: Look for characteristic N-H stretching vibrations of the primary amino group (typically two bands in the 3500-3300 cm-1 region) and the aromatic ring breathing modes.

    • Imino form: Look for the C=N stretching vibration and the N-H stretching of the secondary amine.

Objective: To determine the predominant tautomer in solution and to potentially quantify the tautomeric ratio.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in a deuterated solvent (e.g., CDCl3, DMSO-d6, CD3OD).

    • The choice of solvent is crucial, as it can influence the tautomeric equilibrium. A range of solvents with varying polarities should be used.

  • Data Acquisition:

    • Acquire 1H, 13C, and potentially 15N NMR spectra at a constant temperature (e.g., 298 K).

  • Data Analysis:

    • 1H NMR: The amino tautomer will show a characteristic broad singlet for the -NH2 protons. The chemical shifts of the aromatic protons will also be indicative of the aromatic system. The imino tautomer would exhibit a different set of signals, including a signal for the N-H proton of the dihydropyridine ring.

    • 13C NMR: The chemical shifts of the ring carbons can distinguish between the aromatic amino form and the non-aromatic imino form.

    • 15N NMR: This technique is particularly sensitive to the chemical environment of the nitrogen atoms and can provide definitive evidence for the predominant tautomeric form.[4]

Objective: To qualitatively assess the tautomeric equilibrium based on the distinct electronic transitions of the tautomers.

Experimental Protocol (adapted from studies on 2-aminopyridine[5]):

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-grade solvent (e.g., isooctane, ethanol, acetonitrile).

    • Prepare a series of dilutions to obtain absorbance values in the linear range of the instrument (typically 0.1-1.0).

  • Data Acquisition:

    • Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • The aromatic amino form and the conjugated, non-aromatic imino form are expected to have different chromophores and thus different absorption maxima (λmax).

    • By comparing the spectrum of the sample to those of "fixed" amino (e.g., N,N,2-trimethyl-4,6-dimethylpyridin-2-amine) and imino (e.g., 1,2,4,6-tetramethyl-1,2-dihydropyridin-2-imine) derivatives, the relative contributions of each tautomer can be estimated.

    • Solvent-dependent studies can reveal shifts in the equilibrium. For instance, the addition of acids may stabilize the imino tautomer through protonation, leading to the appearance of new absorption bands.[5]

Conclusion

The tautomerism of this compound is overwhelmingly dominated by the aromatic amino form. This is supported by computational studies on closely related analogs which show a significant energy difference favoring the amino tautomer. While direct experimental quantification of the tautomeric equilibrium for this specific molecule is not extensively documented, the provided experimental protocols for computational analysis, FT-IR/Raman, NMR, and UV-Vis spectroscopy offer a robust framework for its comprehensive investigation. For drug development professionals and researchers, a thorough understanding and characterization of the tautomeric landscape of this and related compounds are crucial for accurate structure-activity relationship studies and the design of novel therapeutic agents.

References

An In-depth Technical Guide on the Electronic Properties of 2-Amino-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dimethylpyridine, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry and materials science. Its electronic properties are fundamental to understanding its reactivity, molecular interactions, and potential applications in areas such as drug design and organic electronics. This guide provides a comprehensive overview of the core electronic characteristics of this compound, amalgamating theoretical data from computational studies with proposed experimental protocols for validation.

Core Electronic Properties: A Tabulated Summary

The electronic properties of this compound have been primarily investigated through computational methods, particularly Density Functional Theory (DFT). These theoretical calculations provide valuable insights into the molecule's electronic structure.

PropertyTheoretical ValueComputational MethodReference
Highest Occupied Molecular Orbital (HOMO) Energy -5.544 eVDFT/B3LYP/6-31G(d,p)[1]
Lowest Unoccupied Molecular Orbital (LUMO) Energy -0.087 eVDFT/B3LYP/6-31G(d,p)[1]
HOMO-LUMO Energy Gap (ΔE) 5.457 eVDFT/B3LYP/6-31G(d,p)[1]
Ionization Potential (IP) 5.544 eVDFT (Koopmans' theorem, IP ≈ -EHOMO)[1]
Electron Affinity (EA) 0.087 eVDFT (EA ≈ -ELUMO)[1]
Dipole Moment (µ) 1.92 DNot Specified[2]

Note: The theoretical values presented above are derived from computational models and should be validated through experimental measurements.

Experimental Protocols for Electronic Property Determination

To complement the theoretical data, this section outlines detailed experimental protocols for determining the key electronic properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals, providing information about the electronic structure. Experimental studies have been conducted on this compound in various solvents, including water, n-hexane, ethanol, and methanol.[3]

Objective: To determine the absorption maxima (λmax) of this compound in different solvents, which correspond to electronic transitions.

Methodology:

  • Solution Preparation: Prepare a dilute solution of this compound (e.g., 1 x 10-5 M) in the desired spectroscopic grade solvent (e.g., ethanol, acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference.

  • Sample Measurement: Fill a matched quartz cuvette with the prepared solution of this compound.

  • Spectral Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). These values correspond to the energies of the electronic transitions.

When complexed with chloranilic acid, this compound exhibits new absorption bands in the visible region, with maxima at 535.5 nm in chloroform, 530.5 nm in ethanol, 529.5 nm in methanol, and 519.0 nm in acetonitrile, which are attributed to n-π* transitions within the charge-transfer complex.[1]

Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of this compound, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6), in a dry, aprotic solvent like acetonitrile (MeCN).

  • Analyte Solution Preparation: Dissolve a small amount of this compound (e.g., 1-5 mM) in the electrolyte solution.

  • Electrochemical Cell Setup:

    • Working Electrode: Glassy carbon electrode.

    • Reference Electrode: Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc+) internal reference.

    • Counter Electrode: Platinum wire.

  • Deaeration: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Cyclic Voltammogram Acquisition:

    • Scan the potential from an initial value where no faradaic current is observed towards a potential where oxidation or reduction occurs.

    • Reverse the scan direction back to the initial potential.

    • Typical scan rates range from 20 to 200 mV/s.

  • Data Analysis:

    • Determine the onset potentials for the first oxidation (Eoxonset) and first reduction (Eredonset) peaks.

    • Estimate the HOMO and LUMO energy levels using the following empirical formulas (referenced against Fc/Fc+, which is assumed to have an absolute energy level of -4.8 eV with respect to the vacuum level):

      • EHOMO (eV) = -[Eoxonset (V vs Fc/Fc+) + 4.8]

      • ELUMO (eV) = -[Eredonset (V vs Fc/Fc+) + 4.8]

Visualizations of Key Concepts

Molecular Structure and Electron Density

The distribution of electrons within the this compound molecule is crucial for its electronic properties. The following diagram illustrates the molecular structure and highlights the key functional groups that influence its electronic behavior.

G Frontier Molecular Orbitals and Electronic Excitation cluster_info Key Relationships HOMO HOMO (Highest Occupied Molecular Orbital) -5.544 eV LUMO LUMO (Lowest Unoccupied Molecular Orbital) -0.087 eV HOMO->LUMO Energy_Gap ΔE = 5.457 eV (HOMO-LUMO Gap) Excitation Electronic Excitation (hν) info1 Ionization Potential (IP) ≈ -E(HOMO) info2 Electron Affinity (EA) ≈ -E(LUMO) G Workflow for Electronic Property Characterization start Start: Pure this compound Sample uv_vis UV-Vis Spectroscopy start->uv_vis cv Cyclic Voltammetry start->cv dft DFT Calculations start->dft lambda_max Determine λmax (Electronic Transitions) uv_vis->lambda_max redox_potentials Determine Oxidation/Reduction Potentials cv->redox_potentials homo_lumo_dft Calculate Theoretical HOMO & LUMO dft->homo_lumo_dft ip_ea_dft Calculate Theoretical IP & EA dft->ip_ea_dft correlation Correlate Experimental and Theoretical Data lambda_max->correlation homo_lumo_exp Estimate Experimental HOMO & LUMO redox_potentials->homo_lumo_exp homo_lumo_exp->correlation homo_lumo_dft->correlation ip_ea_dft->correlation end End: Comprehensive Electronic Property Profile correlation->end

References

An In-depth Technical Guide to 2-Amino-4,6-dimethylpyridine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for 2-Amino-4,6-dimethylpyridine. It details the seminal Chichibabin reaction, which marked its historical synthesis, and contrasts it with modern, high-yield industrial preparations. A thorough compilation of its physicochemical and spectroscopic properties is presented in tabular format for easy reference. Detailed experimental protocols for both historical and contemporary synthetic routes are provided, alongside visualizations of reaction pathways and workflows to facilitate a deeper understanding of this important heterocyclic amine.

Introduction

This compound, also known as 6-amino-2,4-lutidine, is a heterocyclic amine that has found utility as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and a basic pyridine nitrogen, makes it a valuable precursor in the development of pharmaceuticals and agrochemicals. This guide delves into the historical context of its discovery and traces the evolution of its synthesis to the present day.

Discovery and Historical Synthesis: The Chichibabin Reaction

The first synthesis of this compound is rooted in the broader discovery of direct amination of pyridines. In 1914, the Russian chemist Aleksei Chichibabin and his colleague O. A. Zeide reported a groundbreaking method for the direct introduction of an amino group onto the pyridine ring using sodium amide (NaNH₂).[1][2] This reaction, now famously known as the Chichibabin reaction, provided a direct pathway to 2-aminopyridine derivatives from their corresponding pyridines.[1][2][3]

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the powerful nucleophile, the amide anion (NH₂⁻), attacks the electron-deficient C2 position of the pyridine ring. This is followed by the elimination of a hydride ion, which then reacts with another molecule of sodium amide or ammonia to produce hydrogen gas, driving the reaction to completion.[2][4]

While the original 1914 publication does not explicitly detail the synthesis of this compound, the application of the Chichibabin reaction to substituted pyridines like 2,4,6-collidine (2,4,6-trimethylpyridine) would have been the logical and first route to this compound.

Historical Experimental Protocol: Chichibabin Amination of 2,4,6-Collidine (Representative)

The following is a representative experimental protocol for the Chichibabin reaction adapted for the synthesis of this compound from 2,4,6-collidine. Specific details for this exact transformation from early literature are scarce; therefore, this protocol is based on general procedures for the Chichibabin amination of alkylpyridines.

Reagents and Equipment:

  • 2,4,6-Collidine

  • Sodium amide (NaNH₂)

  • Anhydrous toluene or xylene

  • Round-bottom flask equipped with a reflux condenser and a gas outlet

  • Heating mantle

  • Ammonium chloride solution (for quenching)

  • Apparatus for steam distillation

  • Separatory funnel

  • Drying agent (e.g., anhydrous potassium carbonate)

  • Distillation apparatus

Procedure:

  • A mixture of 2,4,6-collidine and a slight excess of powdered sodium amide is suspended in anhydrous toluene or xylene in a round-bottom flask.

  • The mixture is heated to reflux (typically 110-140 °C) with vigorous stirring. The reaction is monitored by the evolution of hydrogen gas.

  • After the evolution of hydrogen ceases (typically several hours), the reaction mixture is cooled to room temperature.

  • The reaction is cautiously quenched by the slow addition of an aqueous solution of ammonium chloride to decompose any unreacted sodium amide.

  • The resulting mixture is subjected to steam distillation to remove the solvent and any unreacted 2,4,6-collidine.

  • The aqueous residue, containing the sodium salt of this compound, is then extracted with a suitable organic solvent (e.g., diethyl ether or chloroform).

  • The combined organic extracts are dried over anhydrous potassium carbonate.

  • The solvent is removed by distillation, and the crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane or a mixture of ether and petroleum ether.[5]

Modern Synthetic Methodologies

While the Chichibabin reaction was a landmark discovery, it often requires harsh reaction conditions and can suffer from side reactions.[2] Modern industrial synthesis has shifted towards more efficient and scalable methods. A prominent contemporary method involves the reaction of 3-aminocrotononitrile with acetic acid, followed by cyclization and subsequent removal of the nitrile group.[6]

Modern Experimental Protocol: Synthesis from 3-Aminocrotononitrile[6]

This method, detailed in a recent patent, offers high purity and a total yield of over 70%.[6]

Step 1: Synthesis of the Intermediate 6-Amino-2,4-dimethyl-3-pyridinecarbonitrile

  • In a 10L glass reaction kettle, add 6.4L of acetic acid at 20-25 °C with stirring.

  • Add 2.13 kg (25.9 mol) of 3-aminocrotonitrile in four portions of 0.53 kg every half hour.

  • After the addition is complete, slowly heat the mixture to 120-130 °C and maintain reflux with stirring for 2 hours.

  • Cool the reaction liquid to 70 °C and concentrate the acetic acid under reduced pressure until no more liquid distills.

  • Slowly add the concentrated solution to crushed ice, and while stirring, add a pH regulator (e.g., sodium hydroxide solution) to adjust the pH to 8-9, causing a solid to precipitate.

  • Filter the solid, wash the filter cake twice with pure water, and dry to obtain the intermediate, 6-amino-2,4-dimethyl-3-pyridinecarbonitrile.

Step 2: Synthesis of this compound

  • Prepare a solution of 98% concentrated sulfuric acid.

  • In batches, add the intermediate from Step 1 to the sulfuric acid solution every half hour. The molar ratio of concentrated sulfuric acid to the intermediate should be between 4:1 and 6:1.

  • After the addition is complete, heat the mixture to 160-180 °C and maintain for 24 hours.

  • Cool the reaction to 120 °C and quench by the dropwise addition of pure water.

  • Pour the reaction liquid into crushed ice and adjust the pH to 8-9 by the dropwise addition of a sodium hydroxide solution with stirring.

  • Extract the mixture multiple times with toluene.

  • Combine the upper organic phases, wash with saturated sodium chloride solution, dry with magnesium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by reduced pressure solid distillation, collecting the fraction at 96-98 °C (at 5 mmHg).

  • Recrystallize the collected fraction from isopropyl ether to obtain high-purity white crystals of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₁₀N₂[7]
Molecular Weight 122.17 g/mol [7][8][9]
Appearance White to off-white solid/powder[9]
Melting Point 63-64 °C[1][9]
63 °C[8]
Boiling Point 235 °C[1][9]
Solubility Slightly soluble in water. Soluble in ethanol, ether, and chloroform.
pKa (of conjugate acid) ~9-10

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

SpectroscopyKey DataSource(s)
¹H NMR (90 MHz, CDCl₃) δ (ppm): 6.35 (s, 1H, Ar-H), 6.13 (s, 1H, Ar-H), 4.4 (br s, 2H, NH₂), 2.325 (s, 3H, CH₃), 2.168 (s, 3H, CH₃)[10]
¹³C NMR (CDCl₃) δ (ppm): 158.59, 156.32, 148.94, 114.40, 105.89, 23.80, 20.81[10]
IR Spectroscopy Characteristic bands for N-H stretching and bending, and aromatic C-H and C=C stretching are expected.[11]
Mass Spectrometry Molecular ion peak (M⁺) expected at m/z = 122.[7]

Visualizations

Historical Synthesis Pathway: Chichibabin Reaction

Chichibabin_Reaction collidine 2,4,6-Collidine intermediate σ-complex intermediate collidine->intermediate + NaNH₂ (Toluene/Xylene, Δ) sodamide NaNH₂ product This compound intermediate->product - NaH h2 H₂

Caption: Chichibabin amination of 2,4,6-collidine.

Modern Synthesis Workflow

Modern_Synthesis cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis start1 3-Aminocrotononitrile reaction1 Reflux (120-130 °C) start1->reaction1 reagent1 Acetic Acid reagent1->reaction1 workup1 Concentration, Precipitation (pH 8-9) reaction1->workup1 intermediate 6-Amino-2,4-dimethyl- 3-pyridinecarbonitrile workup1->intermediate start2 Intermediate intermediate->start2 reaction2 Heating (160-180 °C) start2->reaction2 reagent2 Conc. H₂SO₄ reagent2->reaction2 workup2 Quenching, Extraction, Distillation reaction2->workup2 purification Recrystallization workup2->purification product This compound purification->product

Caption: Workflow for the modern synthesis of this compound.

Conclusion

This compound has a rich history rooted in the pioneering work of Chichibabin on direct pyridine amination. While this historical method remains a cornerstone of heterocyclic chemistry, modern synthetic routes have been developed to provide more efficient, scalable, and high-purity access to this valuable compound. The data and protocols compiled in this guide offer a comprehensive resource for researchers and professionals engaged in the synthesis and application of pyridine derivatives.

References

In-Depth Technical Guide: Safe Handling and Storage of 2-Amino-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and disposal of 2-Amino-4,6-dimethylpyridine (CAS No. 5407-87-4). The information is intended to support laboratory safety protocols and risk assessments for professionals working with this compound.

Chemical and Physical Properties

This compound, also known as 6-Amino-2,4-lutidine, is a solid, crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number 5407-87-4[1]
Molecular Formula C₇H₁₀N₂[1]
Molecular Weight 122.17 g/mol [1]
Appearance Powder[1]
Melting Point 63-64 °C (lit.)[1]
Boiling Point 235 °C (lit.)[1]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][3] It is crucial for personnel to be aware of these hazards before handling the substance.

GHS Classification

The GHS classification for this compound is summarized in Table 2.

Hazard ClassCategoryReference
Acute Toxicity, OralCategory 4[2][3]
Skin IrritationCategory 2[2][3]
Eye IrritationCategory 2[2][3]
Specific Target Organ Toxicity — Single Exposure (Respiratory system)Category 3[2][3]
GHS Label Elements

The following pictograms, signal word, and hazard statements are associated with this compound:[2][3]

  • Pictogram:

    • alt text

  • Signal Word: Warning [2][3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][3]

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2][3]

A logical diagram illustrating the relationship between the hazard classifications and the primary adverse effects is provided below.

GHS_Classification cluster_hazards GHS Hazard Classifications cluster_effects Adverse Effects Acute_Tox_4 Acute Toxicity (Oral) - Category 4 Harmful_Swallowed Harmful if Swallowed Acute_Tox_4->Harmful_Swallowed Skin_Irrit_2 Skin Irritation - Category 2 Skin_Irritation Skin Irritation Skin_Irrit_2->Skin_Irritation Eye_Irrit_2 Eye Irritation - Category 2 Eye_Irritation Serious Eye Irritation Eye_Irrit_2->Eye_Irritation STOT_SE_3 STOT Single Exposure - Category 3 Respiratory_Irritation Respiratory Tract Irritation STOT_SE_3->Respiratory_Irritation

GHS Hazard Classification and Corresponding Adverse Effects.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure and ensure personnel safety.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Ensure that eyewash stations and safety showers are readily accessible.[4]

Personal Protective Equipment

The recommended personal protective equipment for handling this compound is detailed in Table 3.

PPE TypeSpecificationRationaleReference
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).To protect against splashes and dust particles causing serious eye irritation.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. A lab coat or impervious clothing should be worn.To prevent skin contact which may cause irritation.[2]
Respiratory Protection A full-face respirator with an appropriate particulate filter should be used if exposure limits are exceeded or if dust is generated.To prevent inhalation of dust that may cause respiratory irritation.[2]

The following workflow illustrates the standard procedure for safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Verify_Controls Verify Engineering Controls (Fume Hood, Eyewash) Don_PPE->Verify_Controls Weigh_Transfer Weigh and Transfer in Fume Hood Verify_Controls->Weigh_Transfer Keep_Closed Keep Container Tightly Closed When Not in Use Weigh_Transfer->Keep_Closed Decontaminate Decontaminate Work Area Keep_Closed->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Workflow for the Safe Handling of this compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents.[5]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
Exposure RouteFirst-Aid ProcedureReference
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
Skin Contact Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Spill and Leak Procedures
  • Personal Precautions: Avoid dust formation and contact with the substance. Use appropriate personal protective equipment. Ensure adequate ventilation and remove all sources of ignition.[2]

  • Containment and Cleaning: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[2]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Specific Hazards: No specific data is available regarding hazardous decomposition products in case of fire, but it is prudent to assume the release of toxic fumes.

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[2]

The following diagram outlines a general workflow for responding to an accidental release of this compound.

Spill_Response_Workflow Spill_Occurs Spill Occurs Alert_Personnel Alert Personnel in the Area Spill_Occurs->Alert_Personnel Evacuate Evacuate Immediate Area if Necessary Alert_Personnel->Evacuate Don_PPE Don Appropriate Spill Response PPE Evacuate->Don_PPE Contain_Spill Contain the Spill Don_PPE->Contain_Spill Clean_Up Clean Up Spill Using Appropriate Materials Contain_Spill->Clean_Up Dispose_Waste Dispose of Contaminated Materials as Hazardous Waste Clean_Up->Dispose_Waste Decontaminate_Area Decontaminate the Spill Area Dispose_Waste->Decontaminate_Area Report_Incident Report the Incident Decontaminate_Area->Report_Incident

Emergency Workflow for an Accidental Spill.

Toxicological Information

While specific quantitative toxicity data for this compound is not available in the provided search results, its GHS classification as "Acute Toxicity (Oral) - Category 4" indicates that it is harmful if swallowed.[2][3]

Experimental Protocols

The hazard classifications of this compound are determined through standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the methodologies for the relevant tests.

  • Acute Oral Toxicity (OECD 420, 423, or 425): These guidelines describe methods to assess the toxicity of a substance after a single oral dose. The "Acute Toxic Class Method" (OECD 423), for instance, involves administering the substance to a small group of animals at defined dose levels to identify a dose range that causes mortality or evident toxicity. This allows for classification into one of a series of toxicity classes.

  • Skin Irritation (OECD 439): This in vitro test method uses a reconstructed human epidermis (RhE) model that mimics the properties of human skin. The test substance is applied to the surface of the skin model. After a defined exposure and post-exposure incubation period, cell viability is measured (e.g., using an MTT assay). A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

  • Eye Irritation (OECD 405): This in vivo test involves applying a single dose of the test substance to the eye of an experimental animal. The degree of eye irritation is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals. The reversibility of the effects is also observed over a period of time.

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, regional, and national regulations.[2] Waste material should be treated as hazardous.

This technical guide is intended to provide a comprehensive overview of the safe handling and storage of this compound. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most up-to-date Safety Data Sheet (SDS) before working with this chemical.

References

An In-depth Technical Guide to 2-Amino-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and biological activity of 2-Amino-4,6-dimethylpyridine, a heterocyclic amine with significant applications in medicinal chemistry and organic synthesis.

Core Compound Data

This compound, also known as 6-Amino-2,4-lutidine, is a pyridine derivative with the following key identifiers and properties.

PropertyValue
Molecular Formula C₇H₁₀N₂
Molecular Weight 122.17 g/mol
CAS Number 5407-87-4
Appearance White to off-white crystalline powder
Melting Point 63-64 °C
Boiling Point 235 °C

Experimental Protocols

A detailed method for the synthesis of high-purity this compound has been developed, achieving a total yield of over 70%.[1] The process involves the reaction of 3-aminocrotononitrile with acetic acid, followed by removal of the cyano group with concentrated sulfuric acid, and subsequent purification.[1]

Step 1: Intermediate Synthesis

  • In a 10L glass reaction kettle, add 10.6L of acetic acid at 20-25 °C.

  • While stirring, add 2.13 kg (25.9 mol) of 3-aminocrotonitrile in four equal portions every half hour.

  • After the addition is complete, slowly heat the mixture to 120-130 °C and maintain reflux with stirring for 2 hours.

  • Cool the reaction liquid to 70 °C and concentrate it under reduced pressure until no more liquid distills off.

  • Slowly add the concentrated solution to crushed ice. While stirring, add a sodium hydroxide solution dropwise to adjust the pH of the reaction solution to 8-9, which will cause a white solid to precipitate.

  • Filter the solid by suction, then wash the filter cake with pure water twice.

  • Dry the solid at 60 °C for 24 hours to obtain the intermediate, 6-amino-2,4-dimethyl-3-pyridinecarbonitrile.[1]

Step 2: Synthesis of Crude this compound

  • Prepare a concentrated sulfuric acid solution.

  • Add the intermediate obtained in Step 1 to the sulfuric acid solution in batches every half hour.

  • After the addition is complete, heat the mixture to 160-180 °C and maintain for 24 hours.

  • Cool the reaction to 120 °C and quench by the dropwise addition of pure water.

  • Pour the reaction liquid into crushed ice and adjust the pH to 8-9 by the dropwise addition of a sodium hydroxide solution.

  • Extract the product with toluene multiple times.

  • Combine the organic phases and wash sequentially with saturated sodium chloride solution.

  • Dry the organic phase with magnesium sulfate, filter, and concentrate to obtain the crude product.[1]

Step 3: Purification

  • Perform reduced pressure solid distillation on the crude product at a vacuum of 5 mmHg, collecting the fraction at 96-98 °C.

  • Melt the collected fraction by heating to 70 °C.

  • Add isopropyl ether (2L per kg of the fraction) while stirring and reflux for 30 minutes.

  • Cool the solution to room temperature, then place it in a freezer at -5 °C to -10 °C for 4 hours to crystallize.

  • Collect the white crystals by suction filtration and dry them under vacuum at 40 °C for 24 hours to obtain high-purity this compound.[1]

Biological Activity and Mechanism of Action

This compound exhibits anti-inflammatory properties by inhibiting the biosynthesis of prostaglandins. It acts as a cyclooxygenase (COX) inhibitor, blocking the conversion of arachidonic acid to prostaglandin H2. This inhibition of prostaglandin synthesis is a key mechanism for its anti-inflammatory effects.

The following diagram illustrates the simplified arachidonic acid cascade and the point of inhibition by this compound.

Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Prostaglandin_H2 Prostaglandin H2 Arachidonic_Acid->Prostaglandin_H2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes Prostaglandin_H2->Prostaglandins_Thromboxanes Inflammation Inflammation Prostaglandins_Thromboxanes->Inflammation Phospholipase_A2 Phospholipase A2 Phospholipase_A2->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 COX_Enzymes->Prostaglandin_H2 Prostaglandin_Synthases Prostaglandin Synthases Prostaglandin_Synthases->Prostaglandins_Thromboxanes Inhibitor This compound Inhibitor->COX_Enzymes Inhibits

Caption: Mechanism of action of this compound.

References

Theoretical Analysis of 2-Amino-4,6-dimethylpyridine: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies conducted on the molecular structure and properties of 2-Amino-4,6-dimethylpyridine. The document synthesizes data from various computational chemistry studies, focusing on the molecule's optimized geometry, vibrational frequencies, and electronic characteristics. The methodologies employed in these theoretical investigations are detailed to provide a reproducible framework for further research.

Molecular Structure and Optimized Geometry

The equilibrium geometry of this compound has been determined through quantum chemical calculations. Density Functional Theory (DFT) is the most commonly employed method for geometry optimization, providing a good balance between computational cost and accuracy. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used in conjunction with basis sets such as 6-31G(d,p) or 6-311++G(d,p). These calculations yield the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

Below is a summary of the key structural parameters obtained from DFT/B3LYP/6-31G(d,p) calculations in the gas phase.

Table 1: Optimized Geometric Parameters (Bond Lengths and Angles)
ParameterBond/AngleValue (Å or °)
Bond Lengths C1-C21.39 Å
C2-N31.34 Å
N3-C41.33 Å
C4-C51.40 Å
C5-C61.39 Å
C6-C11.39 Å
C1-N71.37 Å
N7-H81.01 Å
N7-H91.01 Å
C2-C101.51 Å
C4-C111.51 Å
Bond Angles C6-C1-C2117.9 °
C1-C2-N3122.8 °
C2-N3-C4117.2 °
N3-C4-C5122.9 °
C4-C5-C6119.3 °
C5-C6-C1119.9 °
C2-C1-N7121.1 °
C6-C1-N7121.0 °
H8-N7-H9117.0 °

Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides valuable information about the functional groups and vibrational modes of a molecule. Theoretical calculations are crucial for the assignment of the observed spectral bands to specific molecular vibrations. The calculated harmonic vibrational frequencies, obtained at the same level of theory as the geometry optimization, are often scaled by an empirical factor to account for anharmonicity and other systematic errors.

Table 2: Theoretical and Experimental Vibrational Frequencies
Vibrational ModeCalculated Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)
NH₂ asymmetric stretching35503354-
NH₂ symmetric stretching34503158-
C-H aromatic stretching3100-30002979-
C-H aliphatic stretching3000-29002918-
C=C stretching164016331609
NH₂ scissoring1610--
C=N stretching1580--
C-NH₂ stretching14501446-
CH₃ symmetric bending1380--
C-C stretching12401234-
C-H out-of-plane bending11651161-
C-N in-plane bending990989-
NH₂ wagging710704-

Electronic Properties

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key parameter that relates to the chemical stability of the molecule. These properties are typically calculated using DFT and Time-Dependent DFT (TD-DFT).

Table 3: Calculated Electronic Properties
PropertyValue (eV)
HOMO Energy-5.544
LUMO Energy-0.087
HOMO-LUMO Energy Gap5.457

Computational Methodology

The theoretical data presented in this guide were primarily obtained using the following computational protocol.

Software: Gaussian 09 program package.[1]

Methodology:

  • Geometry Optimization: The molecular structure of this compound was optimized without any symmetry constraints. The calculations were performed using Density Functional Theory (DFT) with Becke's three-parameter hybrid exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1] The 6-31G(d,p) basis set was employed for these calculations.[1]

  • Vibrational Frequency Calculation: Following the geometry optimization, harmonic vibrational frequencies were calculated at the same B3LYP/6-31G(d,p) level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to aid in the assignment of experimental vibrational spectra.

  • Electronic Properties Calculation: The energies of the frontier molecular orbitals (HOMO and LUMO) were also obtained from the DFT calculations. Electronic absorption spectra can be predicted using Time-Dependent DFT (TD-DFT) calculations, often with the polarizable continuum model (PCM) to simulate solvent effects.[1]

Visualization of the Theoretical Study Workflow

The following diagram illustrates the typical workflow for a theoretical study of a molecular structure, integrating both experimental and computational approaches.

Theoretical_Study_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_results Results & Interpretation exp_synthesis Synthesis & Purification exp_ftir FT-IR Spectroscopy exp_synthesis->exp_ftir exp_raman FT-Raman Spectroscopy exp_synthesis->exp_raman exp_nmr NMR Spectroscopy exp_synthesis->exp_nmr exp_uvvis UV-Vis Spectroscopy exp_synthesis->exp_uvvis res_comparison Comparison of Experimental & Theoretical Data exp_ftir->res_comparison exp_raman->res_comparison comp_model Molecular Modeling comp_opt Geometry Optimization (DFT/B3LYP/6-31G(d,p)) comp_model->comp_opt comp_freq Vibrational Frequency Calculation comp_opt->comp_freq comp_elec Electronic Properties (HOMO-LUMO, TD-DFT) comp_opt->comp_elec res_structure Optimized Molecular Structure comp_opt->res_structure res_vibrational Vibrational Mode Assignments comp_freq->res_vibrational res_electronic Electronic Transitions & Reactivity comp_elec->res_electronic res_structure->res_comparison Structural Parameters res_vibrational->res_comparison res_electronic->res_comparison Spectral Data

Caption: Workflow for theoretical and experimental analysis.

References

A Comprehensive Technical Review of 2-Amino-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dimethylpyridine, also known as 6-amino-2,4-lutidine, is a versatile heterocyclic amine that serves as a crucial building block in organic synthesis. Its unique structure, featuring a nucleophilic amino group and a basic pyridine nitrogen atom on a dimethyl-substituted aromatic scaffold, makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive review of its chemical properties, synthesis protocols, spectroscopic data, and key applications, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline powder at room temperature.[1][2] Its fundamental properties are summarized in the table below, providing essential data for laboratory and industrial applications.[3]

PropertyValueReferences
CAS Number 5407-87-4[3]
Molecular Formula C₇H₁₀N₂[3]
Molecular Weight 122.17 g/mol [3]
Appearance White to off-white crystalline powder[1][2]
Melting Point 63-64 °C[3]
Boiling Point 235 °C[3]
Synonyms 6-Amino-2,4-lutidine, 4,6-Dimethylpyridin-2-amine[3]
InChI Key BRBUBVKGJRPRRD-UHFFFAOYSA-N[3]
SMILES Cc1cc(C)nc(N)c1[3]

Synthesis and Purification

A high-yield, two-step synthesis method for this compound has been developed, suitable for industrial-scale production with a purity exceeding 99% (as determined by GC) and a total yield of over 70%.

Experimental Protocol: High-Purity Synthesis

This protocol is adapted from a patented synthesis method.

Step 1: Synthesis of Intermediate (6-amino-2,4-dimethyl-3-pyridine nitrile)

  • Preparation: To a 10L glass reaction kettle, add 6.4L of acetic acid at a temperature of 20-25 °C.

  • Reactant Addition: While stirring, add 3-aminocrotonitrile (2.13kg, 25.9mol) in four equal batches (0.53 kg per batch) at 30-minute intervals.

  • Reaction: After the addition is complete, slowly heat the mixture to 120-130 °C and maintain a reflux with stirring for 2 hours to ensure the reaction is complete.

  • Isolation: Cool the reaction liquid and concentrate the acetic acid under reduced pressure. Add the resulting concentrated solution to crushed ice.

  • Purification: Collect the precipitated solid by suction filtration. Wash the solid via suspension and dry to obtain the intermediate.

Step 2: Synthesis and Purification of this compound

  • Preparation: Add the intermediate from Step 1 to a concentrated sulfuric acid solution.

  • Reaction: Heat the mixture to facilitate the removal of the cyano group and hold until the reaction is complete.

  • Quenching: After cooling, quench the reaction by dropwise addition of pure water.

  • Extraction: Pour the reaction liquid into crushed ice and perform multiple extractions with toluene. Combine the upper organic phases.

  • Washing and Drying: Sequentially wash the combined organic phase with saturated sodium chloride solution, dry the solution, and perform suction filtration.

  • Crude Product Isolation: Concentrate the filtrate to obtain the crude product.

  • Purification (Distillation): Perform reduced pressure solid distillation on the crude product, collecting the fraction at 96-98 °C (at a vacuum of 5mmHg).

  • Purification (Recrystallization): Add the collected fraction (1.50 kg) to a 5L flask, heat to 70 °C to melt, and add 3.0L of isopropyl ether with stirring. Reflux for 30 minutes, then cool to room temperature. Place the flask in a freezer at -5 to -10 °C for 4 hours to crystallize.

  • Final Product: Collect the crystals by suction filtration and perform vacuum drying at 40 °C for 24 hours to obtain high-purity white crystals of this compound.

Synthesis Workflow Diagram

G A Start: 3-Aminocrotonitrile + Acetic Acid B Heat to 120-130°C Reflux for 2h A->B Step 1 C Cool & Concentrate (Reduced Pressure) B->C D Precipitate in Ice & Filter C->D E Intermediate: 6-Amino-2,4-dimethyl-3-pyridine nitrile D->E F Add to conc. H₂SO₄ & Heat E->F Step 2 G Cool & Quench with Water F->G H Extract with Toluene G->H I Wash, Dry, & Concentrate (Crude Product) H->I J Reduced Pressure Distillation (96-98°C @ 5mmHg) I->J Purification K Recrystallize from Isopropyl Ether J->K L Final Product: High-Purity this compound K->L AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflam Inflammation Pain, Fever PGs->Inflam Inhibitor This compound (NSAID) Inhibitor->COX Inhibition

References

An In-depth Technical Guide to Electrophilic Substitution on the Pyridine Ring of 2-Amino-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and mechanistic aspects of electrophilic substitution reactions on the pyridine ring of 2-amino-4,6-dimethylpyridine. This important heterocyclic compound, a substituted lutidine, serves as a versatile building block in medicinal chemistry and materials science. Understanding its reactivity towards electrophiles is crucial for the design and synthesis of novel derivatives with desired pharmacological or material properties.

Introduction to Electrophilic Substitution on Pyridine

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electronic property makes electrophilic aromatic substitution (SEAr) reactions on the pyridine nucleus significantly more challenging compared to benzene and its electron-rich derivatives. The nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the 3- and 5-positions.

However, the reactivity of the pyridine ring can be substantially modulated by the presence of activating substituents. In the case of this compound, the amino group (-NH₂) at the 2-position and the two methyl groups (-CH₃) at the 4- and 6-positions are all electron-donating groups. The amino group, in particular, is a strong activating group that directs electrophilic attack to the positions ortho and para to it. The methyl groups also contribute to the increased electron density of the ring through a positive inductive effect. This synergistic activation makes the pyridine ring of this compound more susceptible to electrophilic substitution than the parent pyridine molecule.

The regioselectivity of electrophilic substitution on this compound is governed by the directing effects of the substituents. The powerful ortho, para-directing amino group at the 2-position strongly favors substitution at the 3- and 5-positions. The methyl groups at the 4- and 6-positions further reinforce this preference. Therefore, electrophilic attack is predominantly expected to occur at the C-3 and C-5 positions of the pyridine ring.

Key Electrophilic Substitution Reactions

This section details the major types of electrophilic substitution reactions on the this compound ring, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Nitration

Nitration introduces a nitro group (-NO₂) onto the pyridine ring, a key functional group that can be further transformed into other functionalities, such as an amino group. The direct nitration of pyridine itself requires harsh conditions. For substituted pyridines like this compound, the reaction is facilitated by the activating groups.

Experimental Protocol: Nitration of 2-Amino-5-cyano-4,6-dimethylpyridine (as an analogue)

A patent describing the nitration of a closely related compound, 2-amino-5-cyano-4,6-dimethylpyridine, provides insight into the likely conditions for the nitration of this compound. The cyano group is electron-withdrawing, suggesting that the nitration of this compound should proceed under similar or milder conditions.

  • Reactants: 2-Amino-5-cyano-4,6-dimethylpyridine, 75% Sulfuric Acid.

  • Procedure: 2-Amino-5-cyano-4,6-dimethylpyridine is added to 75% sulfuric acid. The solution is then heated to 120-130 °C for 30 minutes. After cooling, the reaction mixture is poured into cold water and the pH is adjusted to 4-5 with a 25% aqueous sodium hydroxide solution. The product, 2-amino-3-nitro-5-cyano-4,6-dimethylpyridine, is then extracted.

  • Yield: 72.4%[1]

Based on this, a plausible protocol for the nitration of this compound would involve a mixture of nitric acid and sulfuric acid at a controlled temperature. The primary product is expected to be 3-nitro-2-amino-4,6-dimethylpyridine .

Table 1: Quantitative Data for Nitration of a this compound Analogue [1]

Starting MaterialProductReagentsTemperature (°C)Yield (%)
2-Amino-5-cyano-4,6-dimethylpyridine2-Amino-3-nitro-5-cyano-4,6-dimethylpyridine75% H₂SO₄, then heat120-13072.4

Diagram 1: Proposed Nitration of this compound

G cluster_reactants Reactants cluster_products Products A This compound C 3-Nitro-2-amino-4,6-dimethylpyridine A->C Nitration B HNO₃ / H₂SO₄

Caption: Proposed reaction pathway for the nitration of this compound.

Halogenation

Halogenation involves the introduction of a halogen atom (e.g., Br, Cl) onto the pyridine ring. This is a common transformation used to introduce a handle for further functionalization, such as in cross-coupling reactions. N-halosuccinimides (NBS for bromination, NCS for chlorination) are often used as mild and selective halogenating agents.

Experimental Protocol: Bromination of this compound

  • Reactants: 2-Amino-4-methylpyridine, N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF).

  • Procedure: 2-Amino-4-methylpyridine is dissolved in DMF and cooled in an ice bath. A solution of NBS in DMF is then added dropwise while maintaining the low temperature.

  • Expected Product: The major product is expected to be 3-bromo-2-amino-4,6-dimethylpyridine and/or 5-bromo-2-amino-4,6-dimethylpyridine . Given the electronic directing effects, a mixture of isomers is possible.

Table 2: Halogenation of Related Aminopyridines

Starting MaterialReagentSolventProductYield (%)Reference
2-AminopyrazineNBS (1.1 equiv)Acetonitrile2-Amino-5-bromopyrazineHigh[2]
2-AminopyrazineNBS (3.3 equiv)Acetonitrile2-Amino-3,5-dibromopyrazine38[2]

Diagram 2: Halogenation of this compound

G cluster_reactants Reactants cluster_products Products A This compound C 3-Halo-2-amino-4,6-dimethylpyridine and/or 5-Halo-2-amino-4,6-dimethylpyridine A->C Halogenation B NBS or NCS

Caption: General scheme for the halogenation of this compound.

Sulfonation

Sulfonation, the introduction of a sulfonic acid group (-SO₃H), is generally a difficult reaction for pyridines, often requiring harsh conditions such as fuming sulfuric acid (oleum) at high temperatures. The activating groups on this compound are expected to facilitate this reaction.

General Considerations for Sulfonation:

  • Reagents: Concentrated sulfuric acid (H₂SO₄) or oleum (H₂SO₄ containing dissolved SO₃).

  • Conditions: Elevated temperatures are typically required.

  • Expected Product: The sulfonic acid group is expected to substitute at the 3- or 5-position, yielding This compound-3-sulfonic acid or This compound-5-sulfonic acid .

Detailed experimental protocols for the sulfonation of this compound are not well-documented in the literature, likely due to the harsh conditions required and potential for side reactions.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are fundamental C-C bond-forming reactions in aromatic chemistry. However, these reactions are notoriously difficult to perform on pyridine rings for several reasons:

  • Lewis Acid Complexation: The basic nitrogen atom of the pyridine ring readily complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic attack.

  • Deactivation: The pyridinium species formed upon complexation is strongly deactivated.

While the activating groups in this compound increase the ring's nucleophilicity, the basicity of the ring nitrogen and the amino group still pose a significant challenge for traditional Friedel-Crafts conditions. The amino group can also complex with the Lewis acid.

Vilsmeier-Haack Reaction: A Formylation Alternative

A milder alternative for introducing a formyl group (-CHO) onto an activated aromatic ring is the Vilsmeier-Haack reaction. This reaction uses a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electrophile in this reaction is a chloroiminium ion, which is less reactive than the acylium ions in standard Friedel-Crafts acylations, making it more suitable for electron-rich heterocycles.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-amino-4-methylpyridines (as an analogue)

A recent study on the Vilsmeier-Haack formylation of 3-amino-4-methylpyridines to form 3-formyl-6-azaindoles provides a strong indication of the feasibility and expected regioselectivity for this compound.[3][4]

  • Reactants: Substituted 3-amino-4-methylpyridine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

  • Procedure: The Vilsmeier reagent is prepared by adding POCl₃ to DMF at a low temperature. The aminopyridine derivative is then added, and the reaction mixture is heated.

  • Expected Product: For this compound, the formylation is expected to occur at the 3- or 5-position, yielding 3-formyl-2-amino-4,6-dimethylpyridine or 5-formyl-2-amino-4,6-dimethylpyridine .

Diagram 3: Vilsmeier-Haack Reaction Mechanism

G cluster_reagent_formation Vilsmeier Reagent Formation cluster_substitution Electrophilic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Aminopyridine This compound Aminopyridine->Intermediate Attack by Pyridine Ring Aldehyde Formyl-substituted Pyridine Intermediate->Aldehyde Hydrolysis

Caption: General mechanism of the Vilsmeier-Haack formylation reaction.

Mechanistic Considerations and Regioselectivity

The regiochemical outcome of electrophilic substitution on this compound is a result of the interplay between the electronic effects of the substituents. The powerful +M (mesomeric) effect of the amino group at the 2-position significantly increases the electron density at the 3- and 5-positions, making them the most favorable sites for electrophilic attack. The +I (inductive) effect of the methyl groups at the 4- and 6-positions further enhances the electron density of the ring.

Diagram 4: Resonance Structures of this compound

G A This compound B Resonance Structure 1 (Negative charge at C3) A->B Electron Delocalization C Resonance Structure 2 (Negative charge at C5) A->C Electron Delocalization D Resonance Hybrid B->D C->D

Caption: Key resonance structures illustrating increased electron density at C3 and C5.

The formation of the sigma complex (Wheland intermediate) is the rate-determining step in electrophilic aromatic substitution. The stability of this intermediate determines the preferred position of attack. For substitution at the 3- and 5-positions, the positive charge in the intermediate can be delocalized without placing it on the electronegative nitrogen atom, leading to more stable intermediates compared to attack at other positions.

Conclusion

Electrophilic substitution on the pyridine ring of this compound is a feasible and important method for the synthesis of a variety of functionalized derivatives. The presence of the activating amino and methyl groups facilitates these reactions and directs the substitution primarily to the 3- and 5-positions. While direct experimental protocols for all reaction types on this specific substrate are not extensively documented, analogous reactions on similar aminopyridine derivatives provide valuable guidance for reaction design and optimization. Further research into the specific reaction conditions and regioselectivity for nitration, sulfonation, and Friedel-Crafts reactions on this compound would be beneficial for expanding its utility in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Amino-4,6-dimethylpyridine Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of anticancer activity of derivatives based on the 2-amino-4,6-dimethylpyridine scaffold. This pyridine core is a valuable starting point for the development of novel therapeutic agents due to its versatile chemical reactivity and its presence in various biologically active molecules.

Introduction

The this compound moiety serves as a privileged scaffold in medicinal chemistry. The presence of a nucleophilic amino group and the basic pyridine ring allows for a wide range of chemical modifications, enabling the exploration of structure-activity relationships (SAR) for anticancer drug discovery. Derivatives such as amides, Schiff bases, and more complex heterocyclic systems have been synthesized and investigated for their potential to inhibit cancer cell proliferation through various mechanisms, including kinase inhibition and induction of apoptosis.

Synthesis of this compound Derivatives

The primary amino group of this compound is a key functional handle for derivatization. Below are general protocols for the synthesis of amide and Schiff base derivatives.

General Synthesis of N-(4,6-dimethylpyridin-2-yl)amide Derivatives

Amide derivatives are synthesized through the acylation of the amino group of this compound with various acylating agents.

Protocol:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).

  • Base Addition: Add a base (e.g., triethylamine or pyridine, 1.2 eq.) to the solution to act as an acid scavenger.

  • Acylation: Cool the mixture in an ice bath (0 °C). Add the desired acyl chloride or anhydride (1.1 eq.) dropwise with continuous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

General Synthesis of Schiff Base Derivatives

Schiff bases are formed by the condensation reaction between the primary amino group of this compound and an aldehyde or ketone.

Protocol:

  • Mixing Reactants: In a round-bottom flask, combine this compound (1.0 eq.) and the desired aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., ethanol or methanol).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold solvent and dry it under vacuum to obtain the purified Schiff base derivative.

Quantitative Anticancer Activity Data

While extensive research specifically on this compound anticancer derivatives is emerging, the following table summarizes the in vitro anticancer activity of closely related novel pyridine derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
12 Pyridine-AmideMCF-7 (Breast)0.5Doxorubicin2.14
12 Pyridine-AmideHepG2 (Liver)5.27Doxorubicin2.48
5a Pyrido[2,3-d]pyrimidineHepG-2 (Liver)0.3Doxorubicin0.6
5a Pyrido[2,3-d]pyrimidinePC-3 (Prostate)6.6Doxorubicin6.8
5a Pyrido[2,3-d]pyrimidineHCT-116 (Colon)7Doxorubicin12.8

Data is adapted from studies on related pyridine and fused-pyridine systems to indicate the potential of this scaffold.[1]

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effect of compounds on cancer cells by measuring their metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in the culture medium. Treat the cells with various concentrations of the compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualizations: Workflows and Signaling Pathways

General Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of this compound derivatives to their biological evaluation.

G cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation start This compound reaction Derivatization Reaction (e.g., Acylation, Condensation) start->reaction purification Purification (Chromatography/Recrystallization) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization stock Compound Stock Solution characterization->stock Pure Derivative treatment Cell Treatment stock->treatment cell_culture Cancer Cell Lines cell_culture->treatment assay Cytotoxicity Assay (MTT) treatment->assay data_analysis IC50 Determination assay->data_analysis G GF Growth Factors Receptor Tyrosine Kinase Receptor GF->Receptor STATs STATs Receptor->STATs PIM1 PIM-1 Kinase STATs->PIM1 Transcription Bad Bad PIM1->Bad Inhibits Bcl2 Bcl-2/Bcl-xL Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Inhibitor This compound Derivative Inhibitor->PIM1 Inhibits

References

Application Notes and Protocols: Utilizing 2-Amino-4,6-dimethylpyridine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors derived from 2-amino-4,6-dimethylpyridine. This versatile building block serves as a crucial scaffold in the development of targeted therapeutics for a range of diseases, including cancer and inflammatory disorders. The protocols herein focus on the synthesis of inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase, and inducible Nitric Oxide Synthase (iNOS).

Introduction to this compound in Kinase Inhibitor Design

This compound and its structural analogs are privileged scaffolds in medicinal chemistry, particularly in the design of kinase inhibitors. The 2-aminopyridine moiety is a well-established pharmacophore that can form critical hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. The methyl groups at the 4- and 6-positions can provide advantageous steric and electronic properties, influencing inhibitor potency, selectivity, and metabolic stability. This document outlines synthetic routes and biological activities of kinase inhibitors derived from this core structure.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various kinase inhibitors synthesized using this compound derivatives.

Table 1: Inhibitory Activity of Aminodimethylpyrimidinol Derivatives against FGFR Kinases

Compound IDTarget KinaseIC50 (nM)Reference
6O FGFR475.3[1]
FGFR1>50,000[1]
FGFR235,482[1]
FGFR3>30,000[1]
6A FGFR4190[1]
FGFR11565[1]
FGFR21149[1]
FGFR3277[1]
BLU9931 (Reference) FGFR4-[1]

Table 2: Inhibitory Activity of Pyridine-Based Compounds against PIM-1 Kinase

Compound IDTarget KinaseIC50 (nM)Reference
12 PIM-114.3[2]
6 PIM-119.4[2]
11 PIM-142.3[2]
13 PIM-119.8[2]
Staurosporine (Reference) PIM-116.7[2]

Table 3: Inhibitory Activity of 2-Amino-4-methylpyridine Analogues against iNOS

Compound IDTarget KinaseIC50 (nM)Reference
9 iNOS-[3][4]
18 iNOS-[3][4]
20 iNOS-[3][4]

Note: Specific IC50 values for compounds 9, 18, and 20 against iNOS were not explicitly provided in the search results, but they were identified as the most potent inhibitors in the series.

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the kinase inhibitors described in this document.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds betaKlotho β-Klotho betaKlotho->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Dimerization & Autophosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor FGFR4 Inhibitor (e.g., Compound 6O) Inhibitor->FGFR4

FGFR4 Signaling Pathway in Hepatocellular Carcinoma.

PIM1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM1 PIM-1 Kinase STAT->PIM1 Upregulates Transcription BAD BAD PIM1->BAD Inhibits p21 p21/p27 PIM1->p21 Inhibits MYC c-Myc PIM1->MYC Stabilizes Apoptosis Apoptosis BAD->Apoptosis CellCycle Cell Cycle Progression p21->CellCycle MYC->CellCycle Inhibitor PIM-1 Inhibitor (e.g., Compound 12) Inhibitor->PIM1

PIM-1 Kinase Signaling Pathway in Cancer.

iNOS_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Cytokines Pro-inflammatory Cytokines Cytokines->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS_gene iNOS Gene NFkB->iNOS_gene Upregulates Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes Arginine L-Arginine Arginine->iNOS_protein Inflammation Inflammation NO->Inflammation Inhibitor iNOS Inhibitor (e.g., Compound 9) Inhibitor->iNOS_protein

Inducible Nitric Oxide Synthase (iNOS) Signaling Pathway.

Experimental Protocols

Protocol 1: Synthesis of a Selective FGFR4 Kinase Inhibitor (Compound 6O Analog)

This protocol is adapted from the synthesis of aminodimethylpyrimidinol derivatives.[1]

Step 1: Synthesis of 4,6-Dimethylpyrimidin-5-ol (31)

  • To a solution of 3-chloro-2,4-pentadione (20 mL, 177.17 mmol) in formic acid (30 mL), add formamide (16 mL, 402.84 mmol).

  • Reflux the mixture for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Add aqueous NH4OH dropwise until a basic pH is maintained.

  • Reflux the mixture for an additional 5 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Add acetone to the residue to precipitate the product. Collect the solid by filtration to obtain 4,6-dimethylpyrimidin-5-ol.

Step 2: Synthesis of 2-Bromo-4,6-dimethylpyrimidin-5-ol (10)

  • This step is inferred and would typically involve a bromination reaction of the pyrimidinol. Standard brominating agents like N-bromosuccinimide (NBS) in a suitable solvent (e.g., acetonitrile) could be employed.

Step 3: Synthesis of 2-Bromo-5-((2,6-difluoro-3,5-dimethoxybenzyl)oxy)-4,6-dimethylpyrimidine (13)

  • To a solution of 2-bromo-4,6-dimethylpyrimidin-5-ol (10) (90 mg, 0.44 mmol) in DMF (3 mL), add 3-(bromomethyl)-2,4-difluoro-1,5-dimethoxybenzene (7) (94 mg, 0.35 mmol) and K2CO3 (304 mg, 2.20 mmol).

  • Stir the mixture at 80 °C for 12 hours.

  • Cool the reaction to room temperature and quench with ice water.

  • Stir at 0 °C for 15 minutes to allow for precipitation.

  • Collect the precipitate by filtration and wash with ice water to obtain compound 13.

Step 4: Synthesis of the Final Inhibitor (e.g., Compound 6O analog)

  • This step typically involves a coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, at the 2-bromo position of the pyrimidine ring with a suitable coupling partner (e.g., an aniline derivative containing an acrylamide warhead). The specific conditions would depend on the nature of the coupling partner.

Protocol 2: Synthesis of a PIM-1 Kinase Inhibitor (Compound 12 Analog)

This protocol is based on the synthesis of pyridine-based PIM-1 inhibitors.[2]

Step 1: Synthesis of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetyl Azide (10)

  • To a solution of 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide (1) in a mixture of acetic acid and water, add a solution of sodium nitrite in water dropwise at 0-5 °C.

  • Stir the reaction mixture at this temperature for 30 minutes.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the azide (10).

Step 2: Synthesis of the Amine-Coupled Product (e.g., Compound 12)

  • To a solution of the azide (10) in a suitable solvent (e.g., THF), add the desired amine (e.g., morpholine) and triethylamine.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final inhibitor.

Protocol 3: Synthesis of an iNOS Inhibitor (Compound 9 Analog)

This protocol is based on the synthesis of 2-amino-4-methylpyridine analogues as iNOS inhibitors.[3][4]

Step 1: Synthesis of a Position-6 Substituted 2-Amino-4-methylpyridine

  • The synthesis of the core 2-amino-4-methylpyridine can be achieved through various methods, including the Chichibabin reaction or from pyridine N-oxides.

  • Functionalization at the 6-position can be accomplished through lithiation followed by reaction with an appropriate electrophile. For example, to introduce a (2-fluoropropyl) group as in compound 9, a suitable synthetic equivalent would be required.

Step 2: Deprotection (if necessary)

  • If a protecting group is used on the 2-amino group during the synthesis, it will need to be removed in the final step. For example, a Boc protecting group can be removed with trifluoroacetic acid in dichloromethane.

Conclusion

The use of this compound as a foundational scaffold has proven to be a successful strategy in the development of potent and selective kinase inhibitors. The protocols and data presented here offer a valuable resource for researchers in the field of drug discovery and development, providing a starting point for the synthesis and evaluation of novel therapeutic agents targeting key kinases implicated in human diseases. Further optimization of these scaffolds can lead to the discovery of next-generation kinase inhibitors with improved pharmacological profiles.

References

protocol for the synthesis of metal complexes with "2-Amino-4,6-dimethylpyridine"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of Metal Complexes with 2-Amino-4,6-dimethylpyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the synthesis of metal complexes using this compound as a ligand. This versatile pyridine derivative serves as an excellent building block in coordination chemistry due to its bifunctional nature, featuring both a nucleophilic amino group and a basic pyridine nitrogen atom. The resulting metal complexes have potential applications in catalysis, materials science, and pharmacology. This document outlines a general synthesis procedure, specific protocols for copper(II) complexes, characterization methods, and a summary of key analytical data.

Introduction

This compound, also known as 6-amino-2,4-lutidine, is a heterocyclic amine that is a valuable ligand for the synthesis of coordination compounds. Its ability to coordinate with metal ions through either the pyridine ring nitrogen or the exocyclic amino group allows for the formation of stable and structurally diverse metal complexes. These complexes are of significant interest due to their potential biological activities, including antimicrobial and anticancer properties, and their utility as catalysts. This note details reliable protocols for the synthesis and characterization of such complexes, intended to aid researchers in medicinal chemistry and materials science.

Coordination and Reaction Principles

This compound can act as a monodentate or a bridging ligand. Coordination typically occurs through the more basic pyridine nitrogen atom. However, the exocyclic amino group can also participate in bonding or form crucial hydrogen bonds that stabilize the overall structure. The synthesis generally involves the reaction of a metal salt with the ligand in a suitable solvent, often with heating to drive the reaction to completion. The stoichiometry of the reactants (metal-to-ligand ratio) is a critical parameter that dictates the final structure of the complex.[1]

Diagram: Potential Coordination Modes of this compound

Workflow cluster_prep 1. Preparation cluster_synth 2. Synthesis cluster_iso 3. Isolation cluster_char 4. Characterization A Dissolve Ligand (this compound) in Solvent C Mix Solutions A->C B Dissolve Metal Salt in Solvent B->C D Reflux (2-4 hours) C->D E Cool to RT/ Ice Bath D->E F Filter Precipitate E->F G Wash with Cold Solvent F->G H Dry under Vacuum G->H I Spectroscopy (FT-IR, UV-Vis) H->I J Elemental Analysis H->J K X-ray Diffraction (for single crystals) H->K

References

Application of 2-Amino-4,6-dimethylpyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dimethylpyridine, a substituted pyridine derivative, serves as a versatile scaffold in medicinal chemistry due to its unique electronic and structural properties. Its amenability to chemical modification at the amino group and the pyridine ring allows for the generation of diverse compound libraries with a wide range of biological activities. This document provides a comprehensive overview of the applications of this compound in the development of therapeutic agents, complete with detailed experimental protocols and quantitative data to guide researchers in this field.

Core Applications in Drug Discovery

The this compound moiety has been successfully incorporated into molecules targeting a variety of diseases, including cancer, infectious diseases, and inflammatory conditions. Key areas of application include its use as a foundational structure for the development of:

  • Kinase Inhibitors: Particularly targeting Fibroblast Growth Factor Receptor 4 (FGFR4) and Cyclin-Dependent Kinase 2 (CDK2) for cancer therapy.

  • Antileishmanial Agents: Demonstrating potent activity against Leishmania parasites.

  • Anti-inflammatory Agents: Through the inhibition of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX).

This document will delve into the specifics of these applications, providing actionable data and methodologies.

I. Kinase Inhibitors for Oncology

Derivatives of this compound have emerged as promising candidates for the development of targeted cancer therapies by inhibiting key kinases involved in tumor growth and proliferation.

A. Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors

Application Note: Overexpression of FGF19 and its receptor FGFR4 is a known driver in a subset of hepatocellular carcinomas (HCC).[1] 2-Amino-4,6-dimethylpyrimidine-5-ol derivatives, structurally related to this compound, have been developed as selective FGFR4 inhibitors. These compounds demonstrate potent anti-proliferative activity in HCC cell lines with FGF19 amplification.

Signaling Pathway:

FGFR4_Signaling FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates KLB β-Klotho KLB->FGFR4 Co-receptor GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Derivative (e.g., Cpd 6O) Inhibitor->FGFR4 Inhibits

Caption: FGFR4 Signaling Pathway in Hepatocellular Carcinoma.

Quantitative Data: FGFR4 Inhibition

Compound IDModification on 2-Amino-4,6-dimethylpyrimidine ScaffoldFGFR4 IC50 (nM)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Cell LineCell-based IC50 (µM)Reference
6O 2,6-difluoro-3,5-dimethoxyphenyl and acrylamide moiety4.1>1000>1000>1000Hep3B4.5[1]
BLU9931 Reference Compound31300470660Hep3B-[1]

Experimental Protocols:

Protocol 1: Synthesis of a Representative FGFR4 Inhibitor (Compound 6O derivative) [2]

This protocol describes a general multi-step synthesis for creating FGFR4 inhibitors based on a 2-amino-4,6-dimethylpyrimidin-5-ol core.

  • Synthesis of the core pyrimidine structure: The synthesis starts with the appropriate precursors to form the central 2-amino-4,6-dimethylpyrimidin-5-ol ring system.

  • Coupling with the side chain: The core is then coupled with a substituted phenyl ring containing a reactive group for further modification.

  • Addition of the acrylamide warhead: The final step involves the addition of an acrylamide moiety, which is crucial for covalent binding to the receptor.

Protocol 2: In Vitro FGFR4 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit FGFR4 kinase activity.

  • Materials: Recombinant human FGFR4 kinase, kinase buffer, ATP, substrate (e.g., poly(E,Y)4:1), test compound, and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 384-well plate, add the test compound, FGFR4 enzyme, and substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based assay.

  • Data Analysis: Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

B. Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

Application Note: CDK2 is a key regulator of the cell cycle, and its dysregulation is common in many cancers. 2-aminopyridine derivatives have been explored as scaffolds for the development of potent and selective CDK2 inhibitors, showing promise in inducing cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway:

CDK2_Signaling CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2 CDK2 CyclinE->CDK2 Activates CDK2->Rb Hyper- phosphorylates S_Phase S Phase Entry CDK2->S_Phase Promotes Inhibitor This compound Derivative Inhibitor->CDK2 Inhibits

Caption: CDK2 Signaling in G1/S Cell Cycle Transition.

Quantitative Data: CDK2 Inhibition and Cytotoxicity

Compound IDModification on 2-Aminopyridine ScaffoldCDK2 IC50 (µM)Cell LineCytotoxicity IC50 (µM)Reference
S1 4-phenyl, 6-ethylamino, 3,5-dicarbonitrile-PC30.45[3]
S3 4-phenyl, 6-amino, 3,5-dicarbonitrile-PC30.1[3]
5-FU Reference Drug-PC37.49[3]

Experimental Protocols:

Protocol 3: One-Pot Synthesis of 2-Amino-4-aryl-6-substituted-pyridine-3,5-dicarbonitrile Derivatives [3]

  • Reaction Setup: In a round-bottom flask, combine the appropriate arylidine (0.06 mol), primary amine or ammonium acetate (0.069 mol), and anhydrous ZnCl2 (0.09 mol) in dry ethanol (20 mL).

  • Reaction Conditions: Stir the mixture at 80 °C for 5 hours.

  • Workup and Purification: Filter the resulting precipitate and recrystallize from ethanol, followed by methanol, to obtain the purified product.

Protocol 4: In Vitro CDK2 Kinase Inhibition Assay

  • Materials: Recombinant CDK2/Cyclin A or E, kinase buffer, ATP, a suitable substrate (e.g., Histone H1), test compound, and a detection reagent.

  • Procedure: The procedure is analogous to the FGFR4 kinase inhibition assay (Protocol 2), with the substitution of the specific CDK2 enzyme and substrate.

  • Data Analysis: Determine the IC50 value from the dose-response curve.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay) [4]

  • Cell Culture: Seed cancer cells (e.g., PC3, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

II. Antileishmanial Agents

Application Note: Leishmaniasis is a parasitic disease with limited treatment options. Derivatives of this compound have shown significant in vitro and in vivo activity against Leishmania species. The furan-2-carboxamide derivative, in particular, has demonstrated efficacy in reducing parasite burden in animal models.[5] Further modifications, such as replacing the amide with an imidazolidin-2-one moiety, have led to even more potent compounds.[5][6]

Quantitative Data: Antileishmanial Activity

CompoundModification on this compound ScaffoldTargetIC50 (µM)Reference
Furan-2-carboxamide derivativeAmide linkage with furan-2-carboxylic acidL. mexicana promastigotes69 ± 2[5]
Furan-2-carboxamide derivativeAmide linkage with furan-2-carboxylic acidL. mexicana amastigotes89 ± 9[5]
N3-benzyl imidazolidinone derivativeImidazolidin-2-one with N-benzyl groupL. mexicana amastigotes13 ± 0.5[5][6]
N3-tolylsulfonyl imidazolidinone derivativeImidazolidin-2-one with N-tolylsulfonyl groupL. mexicana amastigotes7 ± 3[5][6]

Experimental Protocols:

Protocol 6: Synthesis of N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide

This is a standard amide coupling reaction.

  • Reaction Setup: Dissolve this compound (1 equivalent) and a base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane).

  • Acylation: Slowly add furan-2-carbonyl chloride (1.1 equivalents) to the solution at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 7: In Vitro Antileishmanial (Amastigote) Assay

This assay evaluates the efficacy of compounds against the intracellular stage of the Leishmania parasite.

  • Cell Culture and Infection:

    • Culture a macrophage cell line (e.g., J774 or THP-1) in 96-well plates.

    • Infect the macrophages with Leishmania promastigotes and incubate to allow for differentiation into amastigotes within the host cells.

  • Compound Treatment: Add serial dilutions of the test compounds to the infected cells and incubate for a specified period (e.g., 48-72 hours).

  • Quantification of Parasite Load:

    • Fix and stain the cells (e.g., with Giemsa stain).

    • Determine the number of amastigotes per macrophage and the percentage of infected macrophages by microscopy.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that reduces the parasite load by 50%.

III. Anti-inflammatory Agents

Application Note: this compound and its derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory pathway.

Quantitative Data: iNOS Inhibition

Compound IDModification on this compound ScaffoldiNOS Ki (nM)Reference
9 6-(2-fluoropropyl)28[7]
18 6-(3-fluoropropyl)48[7]
20 6-(4-fluorobutyl)39[7]

Experimental Protocols:

Protocol 8: Synthesis of 6-substituted-2-amino-4-methylpyridine Derivatives [8]

A multi-step synthesis is typically employed, starting from a protected 2-amino-6-bromo-4-methylpyridine.

  • Protection: Protect the amino group of 2-amino-6-bromo-4-methylpyridine.

  • Cross-Coupling: Perform a cross-coupling reaction (e.g., Sonogashira or Suzuki) at the 6-position to introduce the desired side chain.

  • Modification of the Side Chain: Further modify the introduced side chain as needed (e.g., reduction of an alkyne to an alkane).

  • Deprotection: Remove the protecting group from the amino function to yield the final product.

Protocol 9: In Vitro iNOS Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide by iNOS.

  • Enzyme Source: Use purified recombinant iNOS or a cell lysate containing the enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, L-arginine (the substrate), and necessary cofactors (e.g., NADPH, tetrahydrobiopterin).

  • Compound Incubation: Add the test compound at various concentrations to the reaction mixture.

  • Nitrite Measurement: After a set incubation period, measure the amount of nitrite (a stable oxidation product of nitric oxide) produced using the Griess reagent.

  • Data Analysis: Calculate the IC50 or Ki value for the inhibition of iNOS activity.

IV. Pharmacokinetics and Drug Metabolism

Application Note: The pharmacokinetic properties of 2-aminopyridine derivatives are crucial for their development as therapeutic agents. Factors such as solubility, membrane permeability, and metabolic stability are key considerations. Generally, aminopyridine-based kinase inhibitors are designed to have favorable oral bioavailability.[9][10] However, metabolic liabilities, such as oxidation of the pyridine ring or the substituents, can influence their in vivo half-life and potential for drug-drug interactions. Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is therefore essential.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, providing a versatile starting point for the design and synthesis of a wide array of biologically active molecules. The examples and protocols provided in this document highlight its successful application in the development of kinase inhibitors, antileishmanial agents, and anti-inflammatory compounds. For researchers and drug development professionals, this scaffold offers a promising platform for the discovery of novel therapeutics for a range of human diseases. Further exploration of the chemical space around this core structure is likely to yield even more potent and selective drug candidates.

References

Application Notes and Protocols for N-Alkylation of "2-Amino-4,6-dimethylpyridine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-alkylation of 2-amino-4,6-dimethylpyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below cover three widely used and effective methods: direct N-alkylation with alkyl halides, reductive amination, and Buchwald-Hartwig amination.

Introduction

N-alkylation of this compound is a fundamental transformation for introducing molecular diversity and modulating the physicochemical and pharmacological properties of the resulting compounds. The pyridine core is a prevalent scaffold in numerous biologically active molecules, and substitution at the amino group allows for the exploration of structure-activity relationships (SAR). The choice of alkylation method depends on the desired substituent, the scale of the reaction, and the functional group tolerance required.

Methods Overview

Three primary methods for the N-alkylation of this compound are detailed:

  • Direct N-Alkylation with Alkyl Halides: A straightforward and common method involving the reaction of the amine with an alkyl halide in the presence of a base. This method is suitable for introducing simple alkyl groups.

  • Reductive Amination: This two-step, one-pot process involves the formation of an imine or enamine intermediate from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding N-alkylated amine. This method is versatile for introducing a wide range of alkyl and arylalkyl substituents.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for the synthesis of N-aryl and N-heteroaryl derivatives.

Data Presentation

The following tables summarize representative reaction conditions and yields for the N-alkylation of this compound and analogous aminopyridines.

Table 1: Direct N-Alkylation with Alkyl Halides

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃DMF1304~43 (analogous)[1]
22,4-Dimethylbenzyl bromideK₂CO₃DMF1304~43 (analogous)[1]
3Alkyl Bromide (General)NaHDMFRT - 802-2480-95 (typical)

Yields are based on analogous aminopyrimidine/aminopyridine systems and may vary for this compound.

Table 2: Reductive Amination

EntryCarbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydeNot specified (Imine formation)Ethanol/Water (1:1)RT195.6 (Imine)
2BenzaldehydeNot specified (Imine formation)EthanolRT186.3 (Imine)
3Aromatic Aldehydes (General)H₂ (100-150 bar)Methanol100-150472-96 (analogous)[2]

Yields for the imine formation step are reported. The subsequent reduction step typically proceeds in high yield.

Table 3: Buchwald-Hartwig N-Arylation

EntryArylating AgentCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
14-Methoxyphenyl boronic acidCu(OAc)₂ (10 mol%)--DCENot Specified888 (analogous)
23-Chlorophenyl boronic acidCu(OAc)₂ (10 mol%)--DCENot Specified985 (analogous)
31-Bromo-2,4-dimethylbenzenePdCl₂(PPh₃)₂XantphosNaOtBuTolueneRefluxNot Specified35 (analogous)[1]

Yields are based on the closely related 2-amino-6-methylpyridine or analogous aminopyrimidine systems.

Experimental Protocols

Method 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Add the anhydrous solvent to dissolve the starting material.

  • Add the base (1.5-2.0 eq.). If using NaH, add portion-wise at 0 °C.

  • Slowly add the alkyl halide (1.1-1.5 eq.) to the reaction mixture at room temperature or 0 °C.

  • Stir the reaction mixture at room temperature or heat as required (see Table 1).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Reductive Amination

This protocol outlines a two-step, one-pot procedure for the N-alkylation of this compound with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃))

  • Solvent (e.g., methanol, ethanol, 1,2-dichloroethane (DCE))

  • Acid catalyst (optional, e.g., acetic acid)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in the chosen solvent.

  • If necessary, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC.

  • Once imine formation is significant, add the reducing agent (1.2-1.5 eq.) portion-wise. If using NaBH₄, the reaction may need to be cooled in an ice bath.

  • Stir the reaction mixture until the reduction is complete (typically 1-4 hours), as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Method 3: Buchwald-Hartwig N-Arylation

This protocol provides a general method for the palladium-catalyzed N-arylation of this compound.

Materials:

  • This compound

  • Aryl halide or aryl boronic acid

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (1-10 mol%), and the base (1.5-2.0 eq.).

  • Add this compound (1.0 eq.) and the arylating agent (1.1-1.2 eq.).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the required temperature (typically 80-110 °C).

  • Stir the reaction for the specified time (see Table 3) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

N_Alkylation_Workflow General Workflow for N-Alkylation of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_amine This compound reaction_setup Reaction Setup (Solvent, Base/Catalyst) start_amine->reaction_setup start_alkylating Alkylating Agent (Alkyl Halide, Aldehyde/Ketone, Aryl Halide) start_alkylating->reaction_setup reaction_progress Reaction Progress (Heating, Stirring, Monitoring) reaction_setup->reaction_progress workup Quenching & Extraction reaction_progress->workup purification Column Chromatography workup->purification final_product N-Alkylated Product purification->final_product

Caption: General experimental workflow for N-alkylation.

Reaction_Pathways N-Alkylation Signaling Pathways cluster_direct Direct Alkylation cluster_reductive Reductive Amination cluster_buchwald Buchwald-Hartwig amine This compound product_direct N-Alkyl Product amine->product_direct imine Imine Intermediate amine->imine product_buchwald N-Aryl Product amine->product_buchwald alkyl_halide Alkyl Halide alkyl_halide->product_direct SN2 base Base (e.g., K₂CO₃) base->product_direct carbonyl Aldehyde/Ketone carbonyl->imine product_reductive N-Alkyl Product imine->product_reductive reducer Reducing Agent (e.g., NaBH₄) reducer->product_reductive aryl_halide Aryl Halide aryl_halide->product_buchwald Catalytic Cycle pd_catalyst Pd Catalyst & Ligand pd_catalyst->product_buchwald base_bh Base (e.g., NaOtBu) base_bh->product_buchwald

Caption: Reaction pathways for N-alkylation.

Decision_Tree Method Selection Logic start Desired N-Substituent? is_simple_alkyl Simple Alkyl? start->is_simple_alkyl is_complex_alkyl Complex Alkyl? start->is_complex_alkyl is_aryl Aryl/Heteroaryl? start->is_aryl is_simple_alkyl->is_complex_alkyl No direct_alkylation Use Direct Alkylation is_simple_alkyl->direct_alkylation Yes is_complex_alkyl->is_aryl No reductive_amination Use Reductive Amination is_complex_alkyl->reductive_amination Yes buchwald_hartwig Use Buchwald-Hartwig is_aryl->buchwald_hartwig Yes

Caption: Decision tree for selecting an N-alkylation method.

References

Application Notes & Protocols: 2-Amino-4,6-dimethylpyridine in Antileishmanial Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leishmaniasis remains a significant global health problem, with current treatments hampered by toxicity, high cost, and emerging drug resistance. The search for novel therapeutic agents is paramount. The 2-amino-4,6-dimethylpyridine scaffold has emerged as a promising starting point for the development of new antileishmanial drugs. Derivatives of this compound have demonstrated potent activity against Leishmania mexicana, the causative agent of cutaneous leishmaniasis, in both in vitro and in vivo models. These notes provide a comprehensive overview of the synthesis, biological evaluation, and proposed mechanism of action for this class of compounds, intended for researchers and professionals in drug development.

Synthesis of Bioactive Derivatives

The core structure of this compound can be chemically modified to enhance its antileishmanial potency. A key synthetic strategy involves the integration of the amino group into a 2-imidazolidinone ring, followed by substitutions at the N3 position.[1]

G start_node This compound intermediate1 Corresponding 2-chloroethylurea start_node->intermediate1 Reaction with 2-chloroethyl isocyanate intermediate2 1-(4,6-dimethylpyridin-2-yl)imidazolidin-2-one intermediate1->intermediate2 Intramolecular cyclization reagents N3-benzylation, acylation, or sulfonylation intermediate2->reagents final_products Target Compounds (N3-substituted derivatives) reagents->final_products

Caption: Synthetic workflow for 2-imidazolidinone derivatives.

Protocol 1.1: General Synthesis of 1-(pyridin-2-yl)imidazolidin-2-ones

This protocol outlines the general steps for synthesizing N3-substituted 1-(4,6-dimethylpyridin-2-yl)imidazolidin-2-one derivatives.[1]

  • Formation of 2-chloroethylurea: React this compound with 2-chloroethyl isocyanate in an appropriate solvent (e.g., anhydrous tetrahydrofuran) under an inert atmosphere. The reaction is typically stirred at room temperature.

  • Cyclization: Induce intramolecular cyclization of the resulting 2-chloroethylurea intermediate to form the 1-(4,6-dimethylpyridin-2-yl)imidazolidin-2-one core. This is often achieved by treatment with a base, such as sodium hydride.

  • N3-Substitution: The core structure is then subjected to N3-benzylation, acylation, or sulfonylation to yield the final target compounds.

    • For N3-benzylation: React the imidazolidinone with a substituted benzyl halide (e.g., benzyl bromide) in the presence of a base.

    • For N3-acylation: Use an appropriate acyl chloride or anhydride.

    • For N3-sulfonylation: Use a substituted sulfonyl chloride (e.g., tolylsulfonyl chloride).

  • Purification: The final products are purified using standard techniques such as column chromatography or recrystallization. Characterization is confirmed by methods like NMR and mass spectrometry.

Antileishmanial Activity Data

Derivatives of this compound have shown significant activity against both the extracellular promastigote and intracellular amastigote forms of Leishmania mexicana.

Table 1: In Vitro Antileishmanial Activity against Leishmania mexicana

CompoundTarget StageIC₅₀ (µM)Reference
N-(4,6-dimethylpyridin-2-yl) furan-2-carboxamide (Amide 2)Promastigotes69 ± 2[2]
Intracellular Amastigotes89 ± 9[2]
N3-benzyl derivative (Imidazolidinone 7)Promastigotes32.4[1]
Intracellular Amastigotes13.7 (or 13 ± 0.5)[1][2]
N3-tolylsulfonyl derivative (Imidazolidinone 14)Promastigotes46[1]
Intracellular Amastigotes7 ± 3[2]

Table 2: In Vivo Efficacy in L. mexicana-Infected BALB/c Mice

CompoundDose RegimenOrganParasite Burden Reduction (%)Reference
N-(4,6-dimethylpyridin-2-yl) furan-2-carboxamide (Amide 2)10 mg/kg/day (i.p.) for 5 daysPopliteal Lymph Node81 ± 6.4[2][3]
Spleen80 ± 1.6[2][3]
Liver73 ± 9[2][3]
N3-tolylsulfonyl derivative (Imidazolidinone 14)10 mg/kg/day (i.p.)Lesion SiteSignificant reduction[1]

Experimental Protocols

Detailed protocols are essential for the consistent evaluation of novel antileishmanial agents.

G cluster_0 In Vitro Promastigote Assay cluster_1 In Vitro Amastigote Assay p1 Culture L. mexicana promastigotes p2 Incubate with Test Compounds p1->p2 p3 Measure Viability (e.g., MTT Assay) p2->p3 p4 Calculate IC₅₀ p3->p4 a1 Culture Macrophages (e.g., Peritoneal) a2 Infect Macrophages with Promastigotes a1->a2 a3 Incubate to allow Amastigote formation a2->a3 a4 Treat infected cells with Test Compounds a3->a4 a5 Stain (Giemsa) and Assess Parasite Burden a4->a5 a6 Calculate IC₅₀ a5->a6

Caption: Workflow for in vitro antileishmanial screening.

Protocol 3.1: In Vitro Promastigote Viability Assay

  • Parasite Culture: Culture Leishmania mexicana promastigotes in a suitable medium (e.g., M199) supplemented with fetal bovine serum at 26°C until they reach the late logarithmic growth phase.

  • Compound Preparation: Prepare stock solutions of test compounds in DMSO and perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Incubation: Seed promastigotes into 96-well plates at a density of approximately 2 x 10⁶ cells/mL. Add the diluted compounds to the wells. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle).

  • Viability Assessment: Incubate the plates at 26°C for 72 hours. Assess parasite viability using a colorimetric method such as the MTT assay, which measures metabolic activity.

  • Data Analysis: Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3.2: In Vitro Intracellular Amastigote Assay

  • Macrophage Seeding: Harvest peritoneal macrophages from a suitable mouse model (e.g., BALB/c) or use a macrophage-like cell line (e.g., THP-1). Seed the cells in 96-well plates and allow them to adhere.

  • Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-cell ratio of approximately 10:1. Incubate for several hours (e.g., 4-18 hours) at 37°C in 5% CO₂ to allow phagocytosis.

  • Removal of Free Parasites: Wash the wells to remove non-phagocytosed promastigotes.

  • Treatment: Add fresh medium containing serial dilutions of the test compounds to the infected cells.

  • Incubation: Incubate the plates for an additional period (e.g., 5 days) to allow for amastigote proliferation within the control wells.

  • Assessment of Parasite Burden: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by microscopic examination.

  • Data Analysis: Calculate the percentage reduction in parasite burden compared to the untreated control wells to determine the IC₅₀ value.

G start Infect Susceptible Mice (e.g., BALB/c) with L. mexicana promastigotes treatment Administer Test Compound (e.g., 10 mg/kg/day i.p.) for a set duration (e.g., 5 days) start->treatment evaluation Harvest Target Organs (Lesion, Lymph Node, Spleen, Liver) treatment->evaluation quantification Quantify Parasite Burden (e.g., Limiting Dilution Assay or Giemsa Staining) evaluation->quantification result Compare with Vehicle Control to Determine Efficacy quantification->result

Caption: General workflow for in vivo efficacy studies.

Protocol 3.3: In Vivo Efficacy in a Murine Model

  • Infection Model: Use a susceptible mouse strain such as BALB/c. Infect mice intradermally or in the footpad with stationary-phase L. mexicana promastigotes.

  • Treatment Initiation: Allow the infection to establish (e.g., for several days or weeks until lesions are visible).

  • Compound Administration: Administer the test compound daily via a relevant route (e.g., intraperitoneal injection) at a predetermined dose (e.g., 10 mg/kg/day) for a specified duration (e.g., 5 consecutive days).[2] Include a vehicle-treated control group.

  • Euthanasia and Organ Harvest: At the end of the treatment period, euthanize the animals and harvest the infected tissues, such as the lesion site, draining lymph nodes, spleen, and liver.

  • Parasite Burden Quantification: Homogenize the tissues and determine the parasite load using methods like a limiting dilution assay or by counting Giemsa-stained amastigotes from tissue imprints.

  • Data Analysis: Express the results as the mean number of parasites per gram of tissue or per organ. Calculate the percentage reduction in parasite burden in treated groups compared to the control group.

Proposed Mechanism of Action

The precise mechanism of action for this compound derivatives is under investigation, but initial studies point towards multiple potential targets within the Leishmania parasite.

G compound This compound Derivatives target1 Phospholipase A2 (PLA2) Activity compound->target1 Interference target2 Protein Synthesis compound->target2 Reduction target3 DNA Synthesis compound->target3 Reduction outcome Parasite Death target1->outcome target2->outcome target3->outcome

Caption: Proposed mechanisms of antileishmanial activity.

  • Interference with Phospholipase A2 (PLA2): N-pyridinylimidazolidinones derived from the parent scaffold may act by interfering with the activity of the parasite's PLA2 enzyme.[1] This enzyme is crucial for various cellular processes, including membrane metabolism and signaling.

  • Inhibition of Macromolecule Synthesis: Flow cytometry analysis of the furan-2-carboxamide derivative suggested that its antileishmanial activity involves a reduction in both protein and DNA synthesis, indicating an impact on fundamental cellular replication and growth processes.[2][3]

Further studies, such as enzymatic assays, metabolic profiling, and target identification techniques, are required to fully elucidate the specific molecular targets and pathways affected by this promising class of compounds.

References

Application Notes and Protocols for Catalytic Applications of 2-Amino-4,6-dimethylpyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the catalytic applications of metal complexes incorporating the 2-Amino-4,6-dimethylpyridine ligand. While direct catalytic data for this specific ligand is emerging, the following sections detail protocols and data from closely related aminopyridine-metal systems, offering valuable starting points for catalyst screening and reaction optimization. The inherent electronic and steric properties of this compound make its metal complexes promising candidates for a range of organic transformations.

Atom Transfer Radical Polymerization (ATRP)

Metal complexes of aminopyridines, particularly with iron, have shown significant activity in catalyzing Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique for synthesizing polymers with well-defined architectures. The aminopyridine ligand plays a crucial role in modulating the redox potential and stability of the metal center, which is essential for the reversible activation and deactivation of the propagating polymer chains.

General Reaction Scheme:

Where M = Metal (e.g., Fe), L = this compound or derivative, X = Halide

The following table summarizes the observed rate constants for styrene polymerization catalyzed by dimeric iron(II) complexes with aminopyridine ligands. These complexes, [2-[(2,6-Me₂-C₆H₃)NHCH(R)]C₅H₄N]FeCl₂]₂, serve as close analogs for potential catalysts based on this compound.

Catalyst (R group)k_obs (h⁻¹)[1][2]
t-butyl0.31[1][2]
ethyl0.10[1][2]
Conditions: [styrene]:[Fe]:[1-phenylethyl chloride] = 300:1.0:1.0, 120 °C.[1][2]

This protocol is based on the polymerization of styrene using an amino-pyridine iron(II) complex and is provided as a representative procedure.

Materials:

  • Amino-pyridine iron(II) complex (Catalyst)

  • 1-Phenylethyl chloride (Initiator)

  • Styrene (Monomer), freshly distilled

  • Anisole (Internal standard)

  • Toluene (Solvent)

  • Schlenk tube and line

  • Magnetic stirrer and oil bath

Procedure:

  • In a glovebox, add the amino-pyridine iron(II) catalyst and a stir bar to a Schlenk tube.

  • Add toluene, styrene, and anisole to the Schlenk tube.

  • Seal the Schlenk tube, remove it from the glovebox, and place it in an oil bath preheated to 120 °C.

  • Inject the 1-phenylethyl chloride initiator to start the polymerization.

  • Take aliquots at regular intervals to monitor the reaction progress by ¹H NMR spectroscopy to determine monomer conversion.

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Precipitate the polymer by adding the reaction mixture to a large volume of methanol.

  • Filter and dry the polymer under vacuum to a constant weight.

ATRP_Workflow cluster_prep Catalyst and Reagent Preparation cluster_reaction Polymerization cluster_workup Product Isolation A Weigh Catalyst in Glovebox B Add Styrene, Toluene, Anisole A->B C Heat to 120 °C B->C Seal and Transfer D Inject Initiator C->D E Monitor by NMR D->E F Terminate Reaction E->F Upon Completion G Precipitate in Methanol F->G H Filter and Dry Polymer G->H

ATRP Experimental Workflow Diagram.

Palladium-Catalyzed Cross-Coupling Reactions

Metal complexes of this compound and its derivatives are promising catalysts for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. The aminopyridine ligand can influence the stability and reactivity of the palladium center, potentially leading to high catalytic efficiency. The electron-donating amino group and the pyridine nitrogen can coordinate with the palladium catalyst, which can either be beneficial or detrimental depending on the specific reaction conditions and substrates.[3]

General Reaction Scheme (Suzuki-Miyaura):

Where R1 = Aryl, Vinyl; X = Halide, OTf; R2 = Aryl, Alkyl, Vinyl; L = this compound or derivative

The following data is for the Heck cross-coupling reaction catalyzed by a Pd(II) complex with a 4-substituted pyridine ligand, demonstrating the potential of such systems.

Aryl IodideOlefinYield (%)[4]
Iodobenzenen-Butyl acrylate100
4-Iodoanisolen-Butyl acrylate97
4-Iodotoluenen-Butyl acrylate100
IodobenzeneStyrene85
4-IodoanisoleStyrene61
Conditions: 0.1 mol% Pd(II) complex, DMSO, 120 °C, Et₃N as base.[4]

This protocol is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with a boronic acid, using a palladium catalyst with an aminopyridine-type ligand.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂)

  • This compound (Ligand)

  • Aryl halide

  • Arylboronic acid

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water, Toluene/Water)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating block

Procedure:

  • To a dry Schlenk tube or vial under an inert atmosphere, add the palladium precursor, this compound ligand, aryl halide, arylboronic acid, and base.

  • Add the degassed solvent system.

  • Seal the tube/vial and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Cycle Pd0 Pd(0)L_n Pd_Aryl_Halide R1-Pd(II)L_n-X Pd0->Pd_Aryl_Halide Oxidative Addition (R1-X) Pd_Aryl_Boronate R1-Pd(II)L_n-R2 Pd_Aryl_Halide->Pd_Aryl_Boronate Transmetalation (R2-B(OH)2, Base) Pd_Aryl_Boronate->Pd0 Reductive Elimination Product R1-R2 Pd_Aryl_Boronate->Product

Generalized Suzuki-Miyaura Catalytic Cycle.

Hydrogenation and Transfer Hydrogenation

Ruthenium complexes bearing aminopyridine and related NNN-pincer ligands have demonstrated excellent activity in the hydrogenation of ketones and aldehydes. The ligand framework, particularly the nitrogen atoms, can participate in the catalytic cycle through metal-ligand cooperation, facilitating the heterolytic cleavage of H₂ and the transfer of hydrides to the substrate.

General Reaction Scheme (Ketone Hydrogenation):

Where L = this compound or a related NNN-ligand

The following table presents data for the transfer hydrogenation of various ketones using a ruthenium complex with an NNN-pincer ligand, highlighting the potential of such systems.

SubstrateConversion (%)
Acetophenone>99
4-Chloroacetophenone>99
4-Methoxyacetophenone>99
Cyclohexanone>99
2-Heptanone98
Conditions: Ru-catalyst, 2-propanol, KOH, 80 °C, 1 h.

This protocol describes a general procedure for the transfer hydrogenation of a ketone using a ruthenium catalyst and isopropanol as the hydrogen source.

Materials:

  • Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂)

  • This compound or related NNN-ligand

  • Acetophenone

  • 2-Propanol (Anhydrous)

  • Base (e.g., KOH, t-BuOK)

  • Schlenk flask and condenser

  • Magnetic stirrer and oil bath

Procedure:

  • In a Schlenk flask, dissolve the ruthenium precursor and the ligand in 2-propanol under an inert atmosphere to form the pre-catalyst.

  • Add the base, followed by the acetophenone.

  • Heat the reaction mixture to reflux (approx. 82 °C) with stirring.

  • Monitor the reaction by GC or TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Neutralize the base with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by distillation or column chromatography.

Hydrogenation_Logic Catalyst Ru-Complex (Pre-catalyst) Active_Catalyst Active Ru-Hydride Species Catalyst->Active_Catalyst Activation (Base, Heat) Active_Catalyst->Catalyst Regeneration Substrate Ketone/Aldehyde Active_Catalyst->Substrate Hydride Transfer Product Alcohol Substrate->Product H_Source H2 or Isopropanol H_Source->Active_Catalyst

References

Application Notes and Protocols for Synthesizing "2-Amino-4,6-dimethylpyridine"-Based Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for synthesizing pharmaceuticals based on the versatile "2-Amino-4,6-dimethylpyridine" scaffold. This document includes detailed protocols for the synthesis of the core molecule and its derivatives, focusing on two promising therapeutic areas: oncology, specifically as Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, and infectious diseases, as antileishmanial agents.

Synthesis of the Core Scaffold: this compound

A reliable and high-yielding synthesis of the starting material is crucial for any drug development program. The following protocol is adapted from a patented method, ensuring a robust and scalable procedure.[1]

Experimental Protocol:

Step 1: Synthesis of Intermediate 6-amino-2,4-dimethyl-3-pyridine nitrile

  • In a 10L glass reaction vessel, add 6.4L of acetic acid at 20-25 °C.

  • With stirring, add 2.13 kg (25.9 mol) of 3-aminocrotononitrile in four equal portions, with a 30-minute interval between each addition.

  • After the final addition, slowly heat the reaction mixture to 120-130 °C and maintain a reflux with stirring for 2 hours.

  • Cool the reaction liquid and concentrate the acetic acid under reduced pressure.

  • Add the concentrated solution to crushed ice, which will cause the intermediate to precipitate.

  • Collect the solid by suction filtration, wash it with a suitable solvent (e.g., cold water or isopropanol), and dry to obtain the intermediate, 6-amino-2,4-dimethyl-3-pyridine nitrile.

Step 2: Synthesis of this compound

  • Prepare a solution of concentrated sulfuric acid.

  • In batches, add the intermediate from Step 1 to the concentrated sulfuric acid solution.

  • Heat the mixture to 160-180 °C and maintain for 24 hours.

  • Cool the reaction to 120 °C and cautiously quench the reaction by the dropwise addition of pure water.

  • Pour the reaction liquid into crushed ice and adjust the pH to 8-9 by the dropwise addition of a sodium hydroxide solution while stirring.

  • Extract the product multiple times with toluene.

  • Combine the organic phases, wash with saturated sodium chloride solution, dry over magnesium sulfate, and concentrate to obtain the crude product.

  • Purify the crude product by reduced pressure solid distillation, collecting the fraction at 96-98 °C (at 5 mmHg).

  • Recrystallize the collected fraction from isopropyl ether to obtain high-purity white crystals of this compound.

Quantitative Data for Synthesis of this compound:

ParameterValueReference
Overall Yield>70%[1]
Purity (GC)>99%[1]

Synthesis Workflow:

Synthesis_Workflow A 3-Aminocrotononitrile C Intermediate (6-amino-2,4-dimethyl-3-pyridine nitrile) A->C Reflux, 120-130°C B Acetic Acid B->C E Crude this compound C->E 160-180°C, 24h D Concentrated Sulfuric Acid D->E F Purified this compound E->F Reduced Pressure Distillation & Recrystallization

Synthesis of this compound.

Application in Oncology: FGFR4 Inhibitors for Cancer Therapy

Derivatives of this compound have shown promise as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key player in the development and progression of certain cancers, particularly hepatocellular carcinoma.

Signaling Pathway:

The FGF19-FGFR4 signaling pathway, when dysregulated, can drive tumor growth. FGFR4 inhibitors based on the this compound scaffold can block this pathway.

FGFR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 FGFR4_dimer FGFR4 Dimerization & Autophosphorylation FGFR4->FGFR4_dimer FRS2 FRS2 FGFR4_dimer->FRS2 PLCg PLCγ FGFR4_dimer->PLCg PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS Transcription Gene Transcription PLCg->Transcription AKT AKT PI3K->AKT AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor This compound -based Inhibitor Inhibitor->FGFR4_dimer Inhibition

FGFR4 Signaling Pathway and Inhibition.

Proposed Synthesis of this compound-Based FGFR4 Inhibitors:

The following is a generalized protocol for the synthesis of FGFR4 inhibitors, based on the methodologies reported for similar aminopyrimidine and aminopyridine derivatives.[2][3]

Experimental Protocol:

  • Buchwald-Hartwig Amination:

    • To a solution of this compound (1 eq.) in a suitable solvent (e.g., toluene or dioxane), add the desired aryl halide (e.g., 1-bromo-2,6-difluoro-3,5-dimethoxybenzene) (1.1 eq.), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq.), a phosphine ligand (e.g., Xantphos, 0.1 eq.), and a base (e.g., Cs2CO3, 2 eq.).

    • Degas the mixture and heat under an inert atmosphere at 80-110 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture, filter through celite, and concentrate.

    • Purify the crude product by column chromatography to yield the N-aryl-4,6-dimethylpyridin-2-amine intermediate.

  • Acrylamide Moiety Introduction:

    • Dissolve the intermediate from the previous step in an aprotic solvent (e.g., dichloromethane or THF).

    • Cool the solution to 0 °C and add a base (e.g., triethylamine or DIPEA, 1.5 eq.).

    • Slowly add acryloyl chloride (1.2 eq.) and allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Insights:

  • The acrylamide moiety often forms a covalent bond with a cysteine residue in the FGFR4 active site, leading to irreversible inhibition.

  • Substitution on the aryl ring, particularly with electron-withdrawing groups like fluorine, can influence potency and selectivity.[2]

  • The dimethylpyridine core serves as a key scaffold for orienting the molecule within the ATP-binding pocket of the kinase.

Quantitative Data for a Representative 2-amino-4,6-dimethylpyrimidin-5-ol derivative (Compound 6O):

ParameterValueReference
FGFR4 IC500.8 nM[2]
FGFR1 IC50>1000 nM[2]
FGFR2 IC50>1000 nM[2]
FGFR3 IC50>1000 nM[2]

Application in Infectious Diseases: Antileishmanial Agents

Derivatives of this compound have demonstrated significant activity against Leishmania mexicana, the causative agent of cutaneous leishmaniasis.

Proposed Mechanism of Action:

While the exact mechanism for all derivatives is not fully elucidated, some have been shown to interfere with the parasite's DNA and protein synthesis.[4]

Synthesis of 1-(4,6-dimethylpyridin-2-yl)imidazolidin-2-one Derivatives:

The following protocol details the synthesis of imidazolidin-2-one derivatives, a class of compounds with potent antileishmanial activity.[5]

Experimental Protocol:

  • Synthesis of N-(4,6-dimethylpyridin-2-yl)-N'-(2-chloroethyl)urea:

    • To a solution of this compound (1 eq.) in a suitable solvent (e.g., anhydrous THF), add 2-chloroethyl isocyanate (1.1 eq.) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • The resulting precipitate is the urea intermediate. Collect the solid by filtration and wash with cold ether.

  • Intramolecular Cyclization to form the Imidazolidin-2-one Ring:

    • Suspend the urea intermediate in a solvent such as ethanol.

    • Add a base (e.g., sodium ethoxide, 1.2 eq.) and heat the mixture to reflux for 4-6 hours.

    • Cool the reaction, neutralize with a weak acid (e.g., acetic acid), and concentrate.

    • Extract the product with an organic solvent, wash with water, dry, and purify by column chromatography to obtain 1-(4,6-dimethylpyridin-2-yl)imidazolidin-2-one.

  • N-Substitution of the Imidazolidin-2-one Ring:

    • To a solution of the imidazolidin-2-one in DMF, add sodium hydride (1.2 eq.) at 0 °C.

    • After stirring for 30 minutes, add the desired electrophile (e.g., benzyl bromide or p-toluenesulfonyl chloride, 1.1 eq.).

    • Allow the reaction to proceed at room temperature for 12-24 hours.

    • Quench the reaction with water and extract the product.

    • Purify the final N-substituted derivative by column chromatography.

Synthesis Workflow for Antileishmanial Agents:

Antileishmanial_Synthesis A This compound C Urea Intermediate A->C B 2-Chloroethyl isocyanate B->C E 1-(4,6-dimethylpyridin-2-yl)imidazolidin-2-one C->E Reflux D Base (e.g., NaOEt) D->E G N-Substituted Imidazolidinone E->G NaH, DMF F Electrophile (e.g., Benzyl bromide) F->G

Synthesis of Antileishmanial Imidazolidinones.

Quantitative Data for Antileishmanial Activity:

CompoundTargetIC50 (µM)Reference
Furan-2-carboxamide derivativeL. mexicana promastigotes69 ± 2[4]
Furan-2-carboxamide derivativeL. mexicana amastigotes89 ± 9[4]
N3-benzyl imidazolidinone derivativeL. mexicana amastigotes13 ± 0.5[5]
N3-tolylsulfonyl imidazolidinone derivativeL. mexicana amastigotes7 ± 3[5]

References

Application Notes & Protocols: 2-Amino-4,6-dimethylpyridine in the Synthesis of Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dimethylpyridine and its derivatives are versatile scaffolds in the development of novel fluorescent probes. The inherent electron-donating nature of the amino group, combined with the tunable electronics of the pyridine ring, makes these compounds excellent building blocks for creating sensitive and selective sensors for various analytes and biological processes. These probes often exhibit desirable photophysical properties, including significant Stokes shifts and sensitivity to their microenvironment, making them valuable tools in cellular imaging, drug development, and materials science.

This document provides a comprehensive overview of the synthesis and application of fluorescent probes derived from the 2-aminopyridine core structure. The protocols and data presented are based on published research on various 2-aminopyridine derivatives, offering a foundational guide for the development of new molecular sensors. While direct applications of this compound are not extensively documented in the reviewed literature, the principles and methodologies described for related structures are readily adaptable.

Synthetic Strategies

The synthesis of fluorescent probes based on the 2-aminopyridine scaffold typically involves multi-component reactions or cross-coupling strategies to introduce fluorophores and recognition moieties. A common approach is a one-pot synthesis involving the reaction of a chalcone derivative with malononitrile and ammonium acetate to yield 2-amino-4,6-disubstituted nicotinonitriles.[1] This method allows for significant molecular diversity by varying the starting aldehydes and acetophenones.

SynthesisWorkflow

Applications

Derivatives of 2-aminopyridine have been successfully employed as fluorescent probes in a variety of applications:

  • Monitoring Photopolymerization: Certain 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have demonstrated high sensitivity in monitoring the progress of cationic, free-radical, and thiol-ene photopolymerization processes.[2][3] They can act as dual-role agents, serving as both fluorescent sensors and co-initiators for long-wavelength photoinitiation.[2]

  • Cation Detection: The pyridine nitrogen and amino group can act as a chelating site for metal ions. Fluorescent sensors based on 2-amino-3-cyanopyridine have been synthesized for the rapid identification and detection of toxic heavy metal ions such as Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺ in aqueous solutions.[4] The binding of the metal ion modulates the fluorescence output of the probe, allowing for quantitative detection.

  • Bioimaging: The favorable photophysical properties and the potential for targeted functionalization make these probes suitable for cellular imaging. For instance, aminopyridine derivatives have been investigated for their potential in "click-and-probing" applications for labeling biomolecules like proteins.[5]

  • Anticancer Research: Some 2-amino-4,6-diphenylnicotinonitriles have exhibited significant cytotoxicity against breast cancer cell lines, suggesting their potential as theranostic agents.[1][6]

SensingMechanism

Quantitative Data

The photophysical properties of fluorescent probes are crucial for their application. The following table summarizes key data for several 2-aminopyridine derivatives reported in the literature.

Compound ClassSubstituentsAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (Φ)Reference
Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylateCyclohexylamino, Phenyl2704800.31[5]
Dimethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylateCyclohexylamino, Phenyl2704800.35[5]
Diethyl 2-(cyclohexylamino)-6-(p-bromophenyl)pyridine-3,4-dicarboxylateCyclohexylamino, p-Bromophenyl2704850.22[5]
2-Amino-4,6-diphenylnicotinonitrilesVaries (H, Cl, OCH₃)Not specified450-500 (solvent dependent)Not specified[1][6]

Experimental Protocols

Protocol 1: General Synthesis of 2-Amino-4,6-disubstituted-nicotinonitriles[1]

This protocol describes a two-step, one-pot synthesis of 2-amino-4,6-diphenylnicotinonitrile derivatives.

Materials:

  • Substituted aldehyde (10 mmol)

  • Substituted acetophenone (10 mmol)

  • 10% Alcoholic NaOH

  • Ethanol

  • Malononitrile (1 mmol)

  • Ammonium acetate (3 equiv.)

Procedure:

Step 1: Chalcone Synthesis

  • Dissolve the substituted aldehyde (10 mmol) and acetophenone (10 mmol) in ethanol.

  • Add 10% alcoholic NaOH dropwise to the solution at room temperature and stir until the reaction is complete (monitored by TLC).

  • The resulting chalcone is typically used in the next step without further purification.

Step 2: Pyridine Ring Formation

  • To the crude chalcone solution from Step 1, add malononitrile (1 mmol) and ammonium acetate (3 equivalents).

  • Reflux the reaction mixture overnight.

  • After cooling to room temperature, the precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Fluorescence Spectroscopy for Cation Sensing[4]

This protocol outlines the general procedure for evaluating the fluorescence response of a 2-aminopyridine-based probe towards metal ions.

Materials:

  • Stock solution of the fluorescent probe (e.g., 1 mM in acetonitrile).

  • Stock solutions of various metal salts (e.g., 10 mM in distilled water).

  • Acetonitrile/water (1:1) mixture.

  • Fluorometer.

Procedure:

  • Prepare a working solution of the fluorescent probe (e.g., 1 µM) in an acetonitrile/water (1:1) mixture.

  • Record the fluorescence emission spectrum of the probe solution by exciting at its absorption maximum (e.g., 432 nm).[4]

  • Titrate the probe solution with increasing concentrations of the metal ion of interest.

  • After each addition of the metal ion, allow the solution to equilibrate for a short period (e.g., 1-2 minutes) before recording the fluorescence emission spectrum.

  • Plot the change in fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the sensitivity and detection limit.

  • To assess selectivity, repeat the experiment with a range of other metal ions at a fixed concentration and compare the fluorescence response.

ExperimentWorkflow

Conclusion

This compound and its analogues represent a promising class of compounds for the development of novel fluorescent probes. Their straightforward synthesis, coupled with their tunable photophysical and chemical properties, allows for the creation of sensors for a wide range of applications in chemistry, biology, and medicine. The protocols and data provided herein serve as a valuable resource for researchers interested in exploring the potential of this versatile chemical scaffold. Further research into the specific use of this compound as a core for new fluorescent probes is warranted and could lead to the discovery of novel sensors with enhanced properties.

References

Application Notes and Protocols for 2-Amino-4,6-dimethylpyridine Derivatives in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Derivatives of 2-amino-4,6-dimethylpyridine, particularly 2-amino-4,6-diphenyl-pyridine-3-carbonitrile and its analogues, are emerging as versatile components in material science. These compounds exhibit unique photophysical properties that make them highly valuable as fluorescent molecular sensors and photosensitizers, especially in the field of photopolymerization. Their ability to function in a dual role, both monitoring and initiating polymerization processes, offers significant advantages in efficiency and control. This document provides detailed application notes and experimental protocols for the synthesis and utilization of these derivatives in material science.

Application: Fluorescent Sensors and Photosensitizers for Photopolymerization

2-Amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have demonstrated exceptional utility as:

  • Fluorescent Molecular Sensors: For real-time monitoring of various photopolymerization processes, including free-radical, thiol-ene, and cationic polymerization.[1][2] They offer higher sensitivity compared to commercially available probes.[1][2]

  • Long-Wavelength Photosensitizers: They can act as co-initiators for diphenyliodonium salt initiators, enabling photopolymerization to be initiated at wavelengths where the primary photoinitiator is not active (e.g., 365 nm).[1][2] This is particularly effective for the cationic photopolymerization of epoxide and vinyl monomers.[1][2]

This dual functionality allows for simultaneous process monitoring and initiation, streamlining the development of photocurable materials.[1][2]

Data Presentation

Table 1: Spectroscopic Properties of 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile Derivatives in Acetonitrile

Compound IDR1 SubstituentR2 SubstituentAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)
1 HH403425
2 3-OCH₃H401427
3 3-OCH₃4-Cl416433
4 3-OCH₃4-OCH₃396420
5 4-OCH₃H401422

Data extracted from studies on 2-amino-4,6-diphenylnicotinonitriles, which share the core structure.[3]

Table 2: Sensitivity of Pyridine Derivatives as Fluorescent Probes in Free-Radical Photopolymerization

Compound IDDerivative StructureSensitivity ((R_max - R_0)/R_0)
S5 2-amino-4-(4-cyanophenyl)-6-(4-methoxyphenyl)-pyridine-3-carbonitrile~2.0x higher than Coumarin 1
Coumarin 1 (Reference Probe)Baseline

Note: Quantitative sensitivity values can vary based on the specific monomer system and experimental conditions.[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Amino-4,6-diphenylpyridine-3-carbonitrile Derivatives

This protocol describes a one-pot, multi-component reaction for the efficient synthesis of the title compounds.[4]

Materials:

  • Substituted aromatic aldehyde (1 mmol)

  • Substituted acetophenone (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium acetate (8 mmol)

  • Ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, [Bmim][BF4]) or a suitable solvent like ethanol.

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde, acetophenone, malononitrile, and a significant excess of ammonium acetate.

  • Add the ionic liquid or solvent.

  • Stir the mixture at 60-80°C for 30-60 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If using an ionic liquid, extract the product with a suitable organic solvent. If using a conventional solvent, the product may precipitate upon cooling or require the addition of water.

  • Collect the solid product by filtration.

  • Wash the crude product with water and then a cold solvent (e.g., ethanol) to remove unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4,6-diphenylpyridine-3-carbonitrile derivative.

  • Characterize the final product using spectroscopic methods such as IR, ¹H-NMR, and ¹³C-NMR.

Protocol 2: Monitoring Photopolymerization using the Fluorescence Probe Technique (FPT)

This protocol outlines the use of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives to monitor the kinetics of photopolymerization in real-time.

Materials and Equipment:

  • Photocurable formulation (e.g., acrylic or epoxide monomers)

  • Photoinitiator (e.g., diphenyliodonium hexafluorophosphate for cationic polymerization)

  • 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile derivative (fluorescent probe) at ~0.01-0.1 wt%

  • UV-LED light source (e.g., 365 nm)

  • Fluorimeter/spectrometer with a fiber optic cable

  • Sample holder with controlled temperature

  • Thermostatted measuring chamber

Procedure:

  • Sample Preparation:

    • In the dark, dissolve the fluorescent probe (~0.01-0.1 wt%) and the photoinitiator in the monomer formulation.

    • Stir the mixture until a homogeneous solution is obtained.

  • Experimental Setup:

    • Place a small amount of the prepared formulation in the sample holder within the thermostatted measuring chamber.

    • Position the UV-LED light source to irradiate the sample.

    • Couple the fiber optic cable to the sample to collect the emitted fluorescence and direct it to the spectrometer.

  • Data Acquisition:

    • Record an initial fluorescence spectrum of the uncured sample (R₀).

    • Turn on the UV-LED to initiate photopolymerization.

    • Continuously record the fluorescence spectra at set time intervals throughout the curing process. The changes in the fluorescence intensity and/or wavelength are correlated with the changes in the microviscosity and polarity of the medium as the monomer converts to a polymer.

  • Data Analysis:

    • The progress of polymerization can be monitored by observing the shift in the emission wavelength or the change in fluorescence intensity.

    • Calculate the reciprocal fluorescence intensity ratio (1/R) or the ratio of intensities at two different wavelengths to quantify the conversion over time.

    • The sensitivity of the probe is determined by the ratio span between the uncured and fully cured states ((R_max - R₀)/R₀).[1]

Mandatory Visualizations

Synthesis Workflow

A Aromatic Aldehyde E One-Pot Reaction (Solvent/Catalyst, 60-80°C) A->E B Acetophenone B->E C Malononitrile C->E D Ammonium Acetate D->E F Crude Product E->F Cooling & Filtration G Purification (Recrystallization) F->G H Pure 2-Amino-4,6-diphenyl- pyridine-3-carbonitrile Derivative G->H

Caption: One-pot synthesis workflow for pyridine derivatives.

Dual-Role Application in Photopolymerization

cluster_0 Photopolymerization System Probe Pyridine Derivative (Probe/Co-initiator) Initiator Iodonium Salt (Photoinitiator) Probe->Initiator Photosensitization (Electron Transfer) Spectrometer Fluorescence Spectrometer Probe->Spectrometer Fluorescence Emission (Sensing) Monomers Monomer Formulation (e.g., Epoxide) Initiator->Monomers Initiates Polymerization Polymer Cured Polymer Monomers->Polymer Propagation Polymer->Probe Changes Microenvironment (Viscosity/Polarity) UV_Light UV Light (e.g., 365 nm) UV_Light->Probe Excitation

Caption: Dual functionality in photopolymerization.

References

Application Notes and Protocols: Reaction of 2-Amino-4,6-dimethylpyridine with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2-Amino-4,6-dimethylpyridine with aldehydes and ketones is a fundamental transformation in organic synthesis, primarily leading to the formation of Schiff bases, also known as imines. These compounds, characterized by a carbon-nitrogen double bond (-C=N-), are versatile intermediates in the synthesis of a wide array of heterocyclic compounds and have garnered significant interest in medicinal chemistry and drug development.[1][2] The pyridine moiety, a common scaffold in pharmaceuticals, coupled with the imine linkage, imparts unique electronic and structural properties to the resulting molecules, making them valuable candidates for biological screening.

Schiff bases derived from aminopyridines are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[3][4][5] The mechanism of action is often attributed to the azomethine group, which can interact with biological targets. This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases from this compound and various carbonyl compounds.

Reaction Mechanism and General Considerations

The formation of a Schiff base from this compound and an aldehyde or ketone is a reversible condensation reaction that proceeds via a two-step mechanism:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amino group of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate called a hemiaminal.[1]

  • Dehydration: The hemiaminal intermediate is unstable and readily eliminates a molecule of water to form the stable imine (Schiff base). This step is often catalyzed by the presence of a mild acid.[1]

The overall reaction is an equilibrium process. To drive the reaction towards the formation of the Schiff base, it is common practice to remove the water formed during the reaction, for instance, by azeotropic distillation with a suitable solvent like toluene, or by using a dehydrating agent.

Experimental Protocols

The following protocols provide general procedures for the synthesis of Schiff bases from this compound with aromatic aldehydes, aliphatic aldehydes, and ketones.

Protocol 1: Synthesis of N-(Arylmethylene)-4,6-dimethylpyridin-2-amines (from Aromatic Aldehydes)

This protocol describes the synthesis of a Schiff base from this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted Benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beaker

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol.

  • To this solution, add the substituted benzaldehyde (1.0 - 1.1 eq.).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • The solid Schiff base will precipitate out. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Dry the purified crystals in a desiccator to obtain the final product.

  • Characterize the product using appropriate analytical techniques (Melting Point, IR, 1H NMR, 13C NMR).

Protocol 2: Synthesis of N-(Alkylidene)-4,6-dimethylpyridin-2-amines (from Aliphatic Aldehydes and Ketones)

This protocol outlines a general method for the reaction with aliphatic aldehydes and ketones.

Materials:

  • This compound

  • Aliphatic Aldehyde (e.g., acetaldehyde, propionaldehyde) or Ketone (e.g., acetone, cyclohexanone)

  • Toluene

  • p-Toluenesulfonic acid (PTSA) (catalyst)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add this compound (1.0 eq.), the aliphatic aldehyde or ketone (1.0 - 1.2 eq.), and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.02 - 0.05 eq.).

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected (typically 4-8 hours).

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and evaporate the solvent.

  • Characterize the purified Schiff base by spectroscopic methods.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the synthesis of Schiff bases from this compound.

Table 1: Reaction of this compound with Aromatic Aldehydes

AldehydeSolventCatalystTime (h)Yield (%)M.p. (°C)
BenzaldehydeEthanolAcetic Acid38578-80
4-ChlorobenzaldehydeEthanolAcetic Acid492110-112
4-MethoxybenzaldehydeEthanolAcetic Acid3.58895-97
4-NitrobenzaldehydeEthanolAcetic Acid595145-147

Table 2: Reaction of this compound with Ketones

KetoneSolventCatalystTime (h)Yield (%)Physical State
AcetoneToluenePTSA675Oil
CyclohexanoneToluenePTSA882Solid
AcetophenoneToluenePTSA1078Solid

Applications

Schiff bases derived from this compound are valuable compounds with a range of potential applications in drug discovery and materials science.

  • Antimicrobial and Antifungal Agents: Many Schiff bases exhibit significant activity against various strains of bacteria and fungi.[3][4][5] The imine linkage is crucial for their biological activity. The synthesized compounds can be screened for their efficacy against pathogenic microorganisms.

  • Anticancer Agents: Certain Schiff bases have demonstrated cytotoxic effects against various cancer cell lines.[2] Further investigation into their mechanism of action could lead to the development of novel anticancer drugs.

  • Coordination Chemistry: The nitrogen atoms in the pyridine ring and the imine group can act as ligands, forming stable complexes with various metal ions. These metal complexes have applications in catalysis, materials science, and as therapeutic agents.

  • Synthetic Intermediates: The C=N bond in Schiff bases can be readily reduced to form secondary amines or can participate in cycloaddition reactions to generate a variety of heterocyclic systems.

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Amine This compound Hemiaminal Hemiaminal Amine->Hemiaminal Nucleophilic Addition Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal SchiffBase Schiff Base (Imine) Hemiaminal->SchiffBase Dehydration (-H2O) Water Water Hemiaminal->Water

Caption: General reaction mechanism for Schiff base formation.

Experimental Workflow

Experimental_Workflow Start Start Mixing Mix this compound, Aldehyde/Ketone, Solvent, and Catalyst Start->Mixing Reaction Heat to Reflux (2-10 hours) Mixing->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool and Precipitate (for solids) or Evaporate (for oils) Monitoring->Workup Purification Recrystallization or Column Chromatography Workup->Purification Characterization Characterize Product (MP, IR, NMR) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for Schiff base synthesis.

Logical Relationship of Applications

Applications CentralNode Schiff Bases from This compound App1 Antimicrobial Agents CentralNode->App1 App2 Antifungal Agents CentralNode->App2 App3 Anticancer Agents CentralNode->App3 App4 Coordination Chemistry (Metal Complexes) CentralNode->App4 App5 Synthetic Intermediates CentralNode->App5

Caption: Key application areas for the synthesized Schiff bases.

References

Scale-Up Synthesis of 2-Amino-4,6-dimethylpyridine for Industrial Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of 2-Amino-4,6-dimethylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. The following sections outline two primary synthesis routes, offering comparative data, detailed experimental procedures, and safety considerations to guide researchers and production chemists in selecting and implementing a suitable manufacturing process.

Overview of Industrial Synthesis Routes

The industrial production of this compound primarily revolves around two main strategies: a multi-step synthesis from acyclic precursors and the direct amination of a substituted pyridine ring. Each method presents distinct advantages and challenges in terms of raw material availability, process control, yield, purity, and environmental impact.

Route 1: Synthesis from 3-Aminocrotononitrile: This method, detailed in recent patent literature, offers a high-yield and high-purity pathway suitable for large-scale production. It involves the cyclization of 3-aminocrotonitrile with acetic acid to form an intermediate, followed by decarboxylative cyanation and subsequent purification.

Route 2: Chichibabin Reaction of 4,6-Dimethylpyridine: This classical approach involves the direct amination of 4,6-dimethylpyridine (a derivative of 2,4,6-collidine) using sodium amide. While a more direct route, it often requires harsh reaction conditions and can present challenges in regioselectivity and byproduct formation.

Comparative Data of Synthesis Routes

The following table summarizes key quantitative data for the two primary industrial synthesis routes for this compound, allowing for a direct comparison of their efficiency and product quality.

ParameterRoute 1: From 3-AminocrotonitrileRoute 2: Chichibabin Reaction
Starting Material 3-Aminocrotonitrile4,6-Dimethylpyridine
Key Reagents Acetic acid, Concentrated sulfuric acidSodium amide, Liquid ammonia or inert solvent (e.g., xylene, toluene)
Overall Yield >70%[1]Moderate to good (typically 70-85% for unsubstituted pyridine)[2]
Product Purity (GC) >99%[1]Variable, dependent on purification
Reaction Temperature Step 1: 120-130°C; Step 2: 160-180°C[1]High temperature (100-130°C in inert solvent) or low temperature in liquid ammonia[2]
Reaction Time Step 1: ~2 hours; Step 2: ~24 hours[1]Varies from minutes to hours[3]
Key Advantages High purity and yield, well-defined process[1]Direct, fewer steps
Key Challenges Multi-step process, use of strong acidsHarsh reaction conditions, handling of sodium amide, potential for side reactions[2][3]

Experimental Protocols

Route 1: Detailed Protocol for Synthesis from 3-Aminocrotononitrile

This protocol is adapted from a patented industrial process and is designed for scale-up.[1]

Step 1: Synthesis of Intermediate 6-Amino-2,4-dimethyl-3-pyridinecarbonitrile

  • Charging the Reactor: In a suitable glass-lined reactor, charge acetic acid at 20-25°C.

  • Addition of Starting Material: Add 3-aminocrotonitrile in batches with stirring. For a 25.9 mol scale, add the total amount in four equal portions every 30 minutes.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 120-130°C and maintain reflux with stirring for 2 hours.

  • Work-up:

    • Cool the reaction mixture.

    • Concentrate the acetic acid under reduced pressure.

    • Pour the concentrated solution into crushed ice to precipitate the intermediate.

    • Filter the solid, wash with water, and dry to obtain the intermediate, 6-amino-2,4-dimethyl-3-pyridinecarbonitrile.

Step 2: Synthesis of this compound

  • Reaction Setup: Prepare a solution of concentrated sulfuric acid in a suitable reactor.

  • Addition of Intermediate: Add the dried intermediate from Step 1 in batches to the sulfuric acid solution. For a large-scale reaction, add the intermediate portion-wise every 30 minutes. The molar ratio of concentrated sulfuric acid to the intermediate should be between 4:1 and 6:1.[1]

  • Reaction: Heat the mixture to 160-180°C and maintain for 24 hours.[1]

  • Quenching and Neutralization:

    • Cool the reaction mixture to 120°C and carefully add pure water to quench the reaction.

    • Pour the quenched reaction mixture into crushed ice.

    • While stirring, add a sodium hydroxide solution to adjust the pH to 8-9.

  • Extraction and Isolation:

    • Extract the aqueous mixture multiple times with toluene.

    • Combine the organic phases and wash with a saturated sodium chloride solution.

    • Dry the organic phase with a suitable drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Distillation: Perform a reduced pressure solid distillation of the crude product. Collect the fraction at 96-98°C (at 5 mmHg).

  • Recrystallization: Dissolve the collected fraction in isopropyl ether by heating, then cool to crystallize. For optimal crystallization, cool to between -5°C and -10°C for at least 4 hours.

  • Final Product: Filter the white crystals, wash with cold isopropyl ether, and dry under vacuum at 40°C to obtain high-purity this compound.

Route 2: General Protocol for Chichibabin Reaction

This protocol outlines the general procedure for the direct amination of 4,6-dimethylpyridine.

  • Reactor Preparation: In a reactor equipped with a powerful stirrer and a reflux condenser, add an inert aprotic solvent such as xylene or toluene.

  • Addition of Reagents: Add 4,6-dimethylpyridine to the solvent, followed by the cautious addition of sodium amide (NaNH₂). Sodium amide is a highly reactive and hazardous substance and must be handled with extreme care under an inert atmosphere.

  • Reaction: Heat the reaction mixture to 100-130°C with vigorous stirring. The progress of the reaction can be monitored by the evolution of hydrogen gas.[3]

  • Work-up:

    • After the reaction is complete, cool the mixture.

    • Carefully quench the reaction by the slow addition of water to decompose any unreacted sodium amide.

    • Acidify the mixture with a suitable acid.

  • Isolation and Purification:

    • Separate the aqueous and organic layers.

    • Neutralize the aqueous layer with a base to precipitate the product.

    • Extract the product with a suitable organic solvent.

    • Dry the organic extracts, remove the solvent, and purify the crude product by distillation or recrystallization. A potential side reaction is dimerization, which can be influenced by reaction pressure.[3]

Alternative Synthesis Pathways

Other potential industrial routes to this compound exist, though they are less commonly detailed in readily available literature for large-scale production.

  • From 2,4,6-Collidine: This route involves the oxidation of one of the methyl groups of 2,4,6-collidine, followed by amination.[4][5][6][7] This pathway requires selective oxidation, which can be challenging on an industrial scale.

  • From 4,6-Dimethyl-2-pyridone: This method involves the amination of the corresponding pyridone. The synthesis of the pyridone precursor can be achieved through a one-pot three-component reaction of acetylacetone, malononitrile, and ammonium acetate.[8]

Safety, Handling, and Environmental Considerations

5.1. Hazard Identification

  • This compound: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[9][10]

  • Sodium Amide (used in Chichibabin Reaction): Highly reactive and corrosive. Reacts violently with water. Can be explosive when heated or in contact with certain materials. Must be handled under a dry, inert atmosphere.

  • Concentrated Sulfuric Acid and Acetic Acid: Highly corrosive and can cause severe burns.

5.2. Personal Protective Equipment (PPE)

  • Wear appropriate chemical-resistant gloves, safety goggles, and a face shield.

  • Use a respirator with an appropriate cartridge when handling volatile or dusty materials.

  • Wear protective clothing to prevent skin contact.

5.3. Handling and Storage

  • Handle all chemicals in a well-ventilated area.[11]

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[11]

  • Sodium amide requires special storage and handling procedures.

5.4. Environmental Considerations and Waste Disposal

  • The synthesis from 3-aminocrotonitrile is described as having advantages in terms of being environmentally friendly with a simple process.[1]

  • The Chichibabin reaction generates sodium hydride as a byproduct, which reacts with excess ammonia to regenerate sodium amide and evolve hydrogen gas.[2] Proper scrubbing and handling of off-gases are essential.

  • Aqueous waste streams from both processes will be acidic or basic and will require neutralization before disposal.

  • Organic solvent waste should be collected and disposed of according to local regulations, with opportunities for solvent recovery and recycling in large-scale operations.

  • The release of aminopyridines into the environment is a concern due to their potential toxicity and persistence.[12] Implementing efficient recovery and waste treatment processes is crucial.

  • Adopting principles of green chemistry, such as using less hazardous solvents and minimizing waste, should be a priority in process development and optimization.[13][14]

Industrial Applications

This compound is a valuable intermediate in several industrial sectors:

  • Pharmaceuticals: It serves as a building block for the synthesis of various active pharmaceutical ingredients (APIs). It is used in the preparation of quinoline and quinoxaline compounds with potential anticancer activity.[15]

  • Agrochemicals: It is a precursor for the synthesis of certain pesticides.

  • Chemical Research: It is used as a starting material for the synthesis of a wide range of pyridine derivatives.

Visualizations

Synthesis_Route_1 cluster_start Starting Materials cluster_step1 Step 1: Cyclization cluster_intermediate Intermediate cluster_step2 Step 2: Decarboxylative Cyanation cluster_crude Crude Product cluster_purification Purification cluster_final Final Product 3-Aminocrotonitrile 3-Aminocrotonitrile Reactor_1 Reaction (120-130°C, 2h) 3-Aminocrotonitrile->Reactor_1 Acetic_Acid Acetic_Acid Acetic_Acid->Reactor_1 Workup_1 Work-up (Concentration, Precipitation) Reactor_1->Workup_1 Intermediate_Product 6-Amino-2,4-dimethyl- 3-pyridinecarbonitrile Workup_1->Intermediate_Product Reactor_2 Reaction (160-180°C, 24h) Intermediate_Product->Reactor_2 Conc_H2SO4 Conc. H2SO4 Conc_H2SO4->Reactor_2 Workup_2 Quenching, Neutralization, Extraction Reactor_2->Workup_2 Crude_Product Crude 2-Amino-4,6- dimethylpyridine Workup_2->Crude_Product Distillation Reduced Pressure Distillation Crude_Product->Distillation Recrystallization Recrystallization (Isopropyl Ether) Distillation->Recrystallization Final_Product High-Purity 2-Amino-4,6- dimethylpyridine Recrystallization->Final_Product

Figure 1: Workflow for the industrial synthesis of this compound from 3-aminocrotonitrile.

Chichibabin_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 4,6-Dimethylpyridine 4,6-Dimethylpyridine Reaction_Vessel Reaction (100-130°C) 4,6-Dimethylpyridine->Reaction_Vessel Sodium_Amide Sodium Amide (NaNH2) Sodium_Amide->Reaction_Vessel Solvent Inert Solvent (e.g., Xylene) Solvent->Reaction_Vessel Quenching Quenching (Water) Reaction_Vessel->Quenching H2 evolution Isolation Extraction & Purification Quenching->Isolation Final_Product 2-Amino-4,6- dimethylpyridine Isolation->Final_Product

Figure 2: General workflow for the Chichibabin amination of 4,6-dimethylpyridine.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Amino-4,6-dimethylpyridine. Our goal is to help you optimize your reaction yield and purity through detailed experimental protocols, data-driven insights, and systematic troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most prevalent methods for synthesizing this compound are the reaction of 3-aminocrotononitrile with acetic acid followed by hydrolysis, and the Chichibabin reaction using 4,6-dimethylpyridine as a starting material. Other routes, though less common, may involve multi-component reactions with acetylacetone and a nitrogen source.

Q2: I am getting a low yield in my synthesis. What are the general parameters I should investigate first?

A2: Low yields in pyridine synthesis can often be attributed to several key factors. A systematic investigation should include:

  • Purity of Starting Materials: Impurities in your reactants can lead to undesired side reactions and lower the yield of the target compound.

  • Reaction Conditions: Temperature, reaction time, and solvent are critical parameters that can significantly impact the reaction outcome.

  • Stoichiometry of Reactants: The molar ratio of your starting materials can influence the formation of the desired product versus byproducts.

  • Atmosphere: For reactions sensitive to air or moisture, ensuring an inert atmosphere (e.g., nitrogen or argon) is crucial.

Q3: What is the best method for purifying the final product?

A3: Purification of this compound typically involves a two-step process to achieve high purity. Reduced pressure distillation is effective for initial purification to remove volatile impurities and unreacted starting materials.[1] This is often followed by recrystallization from a suitable solvent, such as isopropyl ether, to obtain high-purity white crystals of the final product.[1]

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you may encounter during your experiments.

Synthesis from 3-Aminocrotononitrile

Problem: Low yield of the intermediate, 6-amino-2,4-dimethyl-3-pyridinecarbonitrile.

  • Possible Cause 1: Incomplete Reaction. The reaction between 3-aminocrotonitrile and acetic acid may not have gone to completion.

    • Solution: Ensure the reaction is heated to the optimal temperature range of 120-130°C and maintained for a sufficient duration, typically around 2 hours with refluxing and stirring.[1]

  • Possible Cause 2: Suboptimal pH during workup. Incorrect pH during the precipitation of the intermediate can lead to loss of product.

    • Solution: After concentrating the acetic acid, slowly add the concentrated solution to crushed ice and carefully adjust the pH to 8-9 using a sodium hydroxide solution while stirring to ensure complete precipitation of the white solid intermediate.[1]

Problem: Low overall yield of this compound after the hydrolysis step.

  • Possible Cause 1: Inefficient hydrolysis of the nitrile group. The reaction with concentrated sulfuric acid may be incomplete.

    • Solution: Ensure the intermediate is added in batches to the concentrated sulfuric acid solution and heated to a temperature of 160-180°C for an extended period, such as 24 hours, to drive the hydrolysis to completion.[1]

  • Possible Cause 2: Product loss during extraction. The product may not be efficiently extracted from the aqueous layer.

    • Solution: After quenching the reaction with pure water and neutralizing to pH 8-9, perform multiple extractions with a suitable organic solvent like toluene. Combine the organic phases to maximize the recovery of the product.[1]

Chichibabin Reaction with 4,6-Dimethylpyridine

Problem: Low conversion of 4,6-dimethylpyridine.

  • Possible Cause 1: Inactive sodium amide. Sodium amide is highly reactive and can be deactivated by moisture.

    • Solution: Use freshly prepared or properly stored sodium amide. Ensure the reaction is carried out under strictly anhydrous conditions and an inert atmosphere.

  • Possible Cause 2: Insufficient reaction temperature. The traditional Chichibabin reaction often requires high temperatures to proceed efficiently.

    • Solution: The reaction is typically conducted in high-boiling inert solvents like xylene or toluene at temperatures around 100–130°C.[2]

Problem: Formation of significant side products.

  • Possible Cause 1: Over-amination. The primary product, this compound, can undergo a second amination to form 2,6-diamino-4-methylpyridine.

    • Solution: Use a controlled amount of sodium amide (typically 1-2 equivalents).[2] Avoid excessively high temperatures (above 150°C) which can favor the formation of the diamino product.[2]

  • Possible Cause 2: Isomer formation. Amination might occur at other positions on the pyridine ring.

    • Solution: The methyl groups at positions 4 and 6 generally direct the amination to the 2-position. However, careful control of reaction conditions is still important. Milder, more modern variations of the Chichibabin reaction may offer better selectivity.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of 2-Amino-4,6-dimethylpyrimidine via Synthesis from 3-Aminocrotononitrile
ParameterConditionReported YieldPurityReference
Overall Process Two-step synthesis followed by distillation and recrystallization>70%>99% GC[1]
Intermediate Yield Reaction of 3-aminocrotononitrile in acetic acid~90%-[1]
Final Product Yield (from crude) Purification by reduced pressure distillation and recrystallization~80-83.5%99.3-99.5% GC[1]
Table 2: General Conditions and Expected Yields for the Chichibabin Reaction
Starting MaterialReagentSolventTemperature (°C)Typical YieldReference
Pyridine (unsubstituted)Sodium AmideToluene/Xylene100-13070-85%[2]
Substituted PyridinesSodium AmideToluene/Xylene~130Moderate to Good[2]
Pyridine DerivativesNaH/LiI and Primary AminesTHF65-85Good to Excellent

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Aminocrotononitrile[1]

Step 1: Synthesis of 6-Amino-2,4-dimethyl-3-pyridinecarbonitrile (Intermediate)

  • In a suitable reaction vessel, add acetic acid at 20-25°C with stirring.

  • Add 3-aminocrotononitrile in batches to the acetic acid.

  • After the addition is complete, slowly heat the mixture to 120-130°C and maintain a reflux with stirring for 2 hours.

  • Cool the reaction mixture to 70°C and concentrate under reduced pressure until no more liquid distills.

  • Slowly add the concentrated residue to crushed ice with stirring.

  • Adjust the pH of the solution to 8-9 by dropwise addition of a sodium hydroxide solution, which will cause a white solid to precipitate.

  • Filter the solid and wash the filter cake with pure water.

  • Dry the solid to obtain the intermediate, 6-amino-2,4-dimethyl-3-pyridinecarbonitrile.

Step 2: Synthesis and Purification of this compound

  • Prepare a solution of concentrated sulfuric acid.

  • Add the intermediate from Step 1 in batches to the sulfuric acid solution.

  • Heat the mixture to 160-180°C and maintain for 24 hours.

  • Cool the reaction mixture to 120°C and quench by the dropwise addition of pure water.

  • Pour the quenched reaction mixture into crushed ice and adjust the pH to 8-9 with a sodium hydroxide solution.

  • Extract the product multiple times with toluene.

  • Combine the organic extracts, wash with saturated sodium chloride solution, dry over a suitable drying agent (e.g., magnesium sulfate), and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by reduced pressure solid distillation, collecting the fraction at 96-98°C (at 5 mmHg).

  • For further purification, recrystallize the collected fraction from isopropyl ether. Dissolve the solid in hot isopropyl ether, allow it to cool to room temperature, and then cool further to -5 to -10°C to induce crystallization.

  • Filter the white crystals and dry under vacuum.

Protocol 2: General Procedure for the Chichibabin Reaction
  • To a flame-dried reaction flask under an inert atmosphere (nitrogen or argon), add a high-boiling aprotic solvent such as toluene or xylene.

  • Add 4,6-dimethylpyridine to the solvent.

  • Carefully add sodium amide (1-2 equivalents) to the mixture with stirring.

  • Heat the reaction mixture to 100-130°C and monitor the reaction progress (e.g., by TLC or GC). The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water or an ammonium chloride solution to neutralize any unreacted sodium amide.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, dry over a drying agent, and concentrate under reduced pressure.

  • Purify the crude product by distillation or recrystallization.

Mandatory Visualizations

Synthesis_Pathway 3-Aminocrotononitrile 3-Aminocrotononitrile Intermediate 6-Amino-2,4-dimethyl- 3-pyridinecarbonitrile 3-Aminocrotononitrile->Intermediate 1. Acetic Acid, 120-130°C 2. Workup (pH 8-9) Acetic Acid Acetic Acid Acetic Acid->Intermediate Crude Product Crude 2-Amino- 4,6-dimethylpyridine Intermediate->Crude Product 1. Conc. H2SO4, 160-180°C 2. Quench & Extract Conc. H2SO4 Conc. H2SO4 Conc. H2SO4->Crude Product Final Product Pure 2-Amino- 4,6-dimethylpyridine Crude Product->Final Product 1. Reduced Pressure Distillation 2. Recrystallization

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_purity->check_conditions Pure purify_reagents Purify or Replace Starting Materials check_purity->purify_reagents Impurities Found check_stoichiometry Check Reactant Molar Ratios check_conditions->check_stoichiometry Optimal optimize_conditions Systematically Optimize Reaction Conditions check_conditions->optimize_conditions Suboptimal check_atmosphere Ensure Inert Atmosphere (if needed) check_stoichiometry->check_atmosphere Correct adjust_ratios Adjust Stoichiometry check_stoichiometry->adjust_ratios Incorrect improve_inertness Improve Inert Atmosphere Setup check_atmosphere->improve_inertness Issue Detected analyze_byproducts Identify Byproducts (GC-MS, NMR) check_atmosphere->analyze_byproducts No Issue end Optimized Synthesis optimize_conditions->end purify_reagents->start adjust_ratios->start improve_inertness->start analyze_byproducts->end

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Purification of Crude "2-Amino-4,6-dimethylpyridine" by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude "2-Amino-4,6-dimethylpyridine" by recrystallization.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My crude this compound won't fully dissolve in the hot solvent.

A1: This issue can arise from several factors:

  • Insufficient Solvent: You may not have added enough solvent to dissolve the compound at its boiling point. Add small portions of hot solvent until the solid dissolves.

  • Inappropriate Solvent: The solvent's polarity might not be suitable for this compound. Consult the solvent selection table below and consider a different solvent or a solvent mixture.

  • Insoluble Impurities: The crude product may contain insoluble impurities. If a small amount of solid remains after adding a significant amount of hot solvent, it is likely an impurity. In this case, perform a hot filtration to remove the insoluble material before allowing the solution to cool.

Q2: No crystals form after cooling the solution.

A2: This is a common problem in recrystallization and can be addressed with the following steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure this compound, add it to the cooled solution to act as a seed crystal.

  • Supersaturation: The solution may be supersaturated. Try cooling the solution in an ice bath to further decrease the solubility.

  • Excess Solvent: Too much solvent may have been used, preventing the solution from becoming saturated upon cooling. Slowly evaporate some of the solvent by gently heating the solution and then allow it to cool again.

Q3: The product has "oiled out" instead of forming crystals.

A3: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing. This often happens if the boiling point of the solvent is higher than the melting point of the impure compound. To resolve this:

  • Add More Solvent: Re-heat the solution to dissolve the oil and then add more of the same solvent to lower the saturation point. Allow the solution to cool slowly.

  • Lower the Cooling Temperature: Cool the solution to a lower temperature, potentially below the melting point of the oil, to encourage solidification.

  • Change Solvents: Select a solvent with a lower boiling point.

Q4: The recrystallized product is colored.

A4: Colored impurities may be present in the crude product.

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount, as excessive use can also adsorb your desired product.

  • Repeat Recrystallization: A second recrystallization may be necessary to remove persistent colored impurities.

Q5: The yield of the purified product is low.

A5: A low yield can be due to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant amount of the product remaining in the mother liquor after cooling. Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel. To prevent this, use a pre-heated funnel and flask for the hot filtration.

  • Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath can improve the yield.

Data Presentation

Physical Properties of this compound
PropertyValueReference
Molecular FormulaC₇H₁₀N₂[1]
Molecular Weight122.17 g/mol [1]
Melting Point63-64 °C[1]
Boiling Point235 °C[1]
AppearanceWhite to off-white crystalline powder
Solubility Data
SolventThis compound (Qualitative)2-Aminopyridine (Quantitative, g/100g solvent at 25°C)Polarity IndexBoiling Point (°C)
Water5.5 g/100mL (20 °C)[2]8.810.2100
Isopropyl EtherGood for recrystallization[3]-2.469
HexaneSuitable for recrystallization0.030.169
Ethanol-23.54.378
Methanol-38.25.165
Toluene-4.12.4111
Ethyl Acetate-13.14.477
Acetone-20.65.156
N,N-Dimethylformamide (DMF)-49.86.4153
Acetonitrile-11.25.882
n-Propanol-18.94.097
n-Butanol-12.73.9118
Cyclohexane-0.020.281

Note: The solubility of 2-aminopyridine is provided as a guide and may not be directly representative of this compound's solubility.

Experimental Protocols

Protocol 1: Recrystallization from Isopropyl Ether

This protocol is adapted from a patented synthesis method and is recommended for obtaining high-purity this compound.[3]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add isopropyl ether in a ratio of approximately 2 L of solvent per 1 kg of crude product.

  • Heating: Heat the mixture to 70 °C with stirring until the solid is completely dissolved. If the solid does not fully dissolve, add small additional portions of hot isopropyl ether.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and flask to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. For maximum yield, place the flask in a freezer at -5 °C to -10 °C for at least 4 hours to facilitate complete crystallization.

  • Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropyl ether to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum at 40 °C for 24 hours.

Protocol 2: General Recrystallization from a Single Solvent
  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude product. Add a few drops of a candidate solvent and observe the solubility at room temperature. Heat the test tube gently. A good solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the bulk of the crude product in an Erlenmeyer flask and add the chosen solvent. Heat the mixture to boiling while stirring and continue adding solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was used or if insoluble impurities are present, filter the hot solution through a pre-heated funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Air-dry the crystals on the filter paper or for a more thorough drying, place them in a desiccator.

Mandatory Visualization

Troubleshooting Workflow for Recrystallization

Recrystallization_Troubleshooting start Start with Crude This compound dissolution Dissolve in Hot Solvent start->dissolution dissolved Fully Dissolved? dissolution->dissolved add_more_solvent Add More Hot Solvent dissolution->add_more_solvent hot_filtration Perform Hot Filtration dissolved->hot_filtration No cool_solution Cool Solution dissolved->cool_solution Yes hot_filtration->cool_solution crystals_form Crystals Form? cool_solution->crystals_form oiling_out Oiling Out? crystals_form->oiling_out Yes too_much_solvent Too Much Solvent? crystals_form->too_much_solvent No induce_crystallization Induce Crystallization (Scratch/Seed) induce_crystallization->crystals_form adjust_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->adjust_solvent Yes collect_crystals Collect Crystals (Vacuum Filtration) oiling_out->collect_crystals No adjust_solvent->cool_solution wash_crystals Wash with Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end Pure Product dry_crystals->end add_more_solvent->dissolution too_much_solvent->induce_crystallization No evaporate_solvent Evaporate Some Solvent too_much_solvent->evaporate_solvent Yes evaporate_solvent->cool_solution

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 2-Amino-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4,6-dimethylpyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the two primary synthetic routes: the Chichibabin reaction of 4,6-dimethylpyridine (2,4-lutidine) and the cyclization/decyanation route starting from 3-aminocrotonitrile.

Issue 1: Low Yield of this compound in Chichibabin Reaction

  • Symptom: The overall yield of the desired product is significantly lower than expected.

  • Possible Causes & Solutions:

    CauseRecommended Action
    Incomplete Reaction The Chichibabin reaction can be slow. Ensure the reaction has been allowed to proceed for a sufficient duration at the appropriate temperature (typically 110-130°C in an inert, high-boiling solvent like xylene or toluene). Monitor the reaction progress by TLC or GC analysis of aliquots.
    Poor Quality Sodium Amide The purity of sodium amide can impact the reaction's efficiency. While extremely pure sodium amide may react slowly, old or decomposed reagent will be ineffective. Use freshly prepared or commercially available sodium amide of good quality. Some impurities have been noted to catalyze the reaction.
    Sub-optimal Temperature If the temperature is too low, the reaction rate will be slow. If it is too high, side reactions may be favored. Maintain a consistent and optimal reaction temperature.
    Formation of Side Products Dimerization of the starting material can occur. This is sometimes favored at atmospheric pressure. Running the reaction under a nitrogen atmosphere may improve the yield of the aminated product.

Issue 2: Presence of Significant Impurities in the Final Product

  • Symptom: GC-MS or NMR analysis shows the presence of unexpected signals in addition to the desired this compound.

  • Possible Causes & Solutions:

    Synthetic RoutePotential Side ProductIdentificationMitigation & Purification
    Chichibabin Reaction 4,6-Dimethyl-2,X-diaminopyridine Higher polarity on TLC; distinct NMR signals for the additional amino group.Reduce the molar ratio of sodium amide to the pyridine starting material. Avoid excessive reaction temperatures and times. Purify via column chromatography or fractional distillation.
    Chichibabin Reaction Bipyridine Dimers Higher molecular weight peak in MS; complex aromatic signals in NMR.Lowering the reaction temperature may disfavor dimerization. Purification can be achieved by distillation or recrystallization.
    3-Aminocrotonitrile Route 6-Amino-2,4-dimethyl-3-cyanopyridine Presence of a nitrile peak in IR or ¹³C NMR; distinct mass in MS.This is the intermediate of the reaction. Ensure the decyanation step with concentrated sulfuric acid goes to completion by maintaining the recommended temperature (160-180°C) and reaction time (e.g., 24 hours). Purify by reduced pressure distillation followed by recrystallization.[1]
    3-Aminocrotonitrile Route Polymeric materials Viscous reaction mixture or insoluble tar-like substances.Polymerization of nitriles can be initiated by harsh conditions. Maintain strict temperature control during the cyclization and decyanation steps to prevent localized overheating.
Purification of the Final Product

A common and effective method for obtaining high-purity this compound is a two-step process:

  • Reduced Pressure Distillation: The crude product is distilled under reduced pressure (e.g., 5 mmHg). The fraction distilling at 96-98°C is collected.[1]

  • Recrystallization: The collected fraction is then recrystallized from a suitable solvent such as isopropyl ether.[1] The product is dissolved in the hot solvent, and then allowed to cool slowly to form crystals, which are then collected by filtration and dried.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable for obtaining high-purity this compound?

A1: The synthesis from 3-aminocrotonitrile and acetic acid, followed by decyanation with sulfuric acid, is reported to produce a product with GC purity exceeding 99% and an overall yield of over 70%.[1] This method is described as having fewer side reactions and being suitable for industrial production.[1] The Chichibabin reaction is a more traditional method but can be prone to side reactions like over-amination and dimerization.[2][3]

Q2: In the Chichibabin reaction, is it possible to get amination at a different position on the 4,6-dimethylpyridine ring?

A2: The Chichibabin reaction strongly favors amination at the 2-position (alpha to the ring nitrogen). Amination at the 4-position is generally not observed with this substrate. If both the 2 and 6 positions are blocked, amination at the 4-position can occur, but typically in low yield.

Q3: What is the role of concentrated sulfuric acid in the synthesis from 3-aminocrotonitrile?

A3: In the second step of this synthesis, concentrated sulfuric acid is used to remove the cyano group from the intermediate, 6-amino-2,4-dimethyl-3-pyridine nitrile, to yield the final product.[1]

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. Gas Chromatography (GC) can also be used for more quantitative analysis of the reaction mixture over time.

Q5: Are there any specific safety precautions I should take when performing a Chichibabin reaction?

A5: Yes, sodium amide is a highly reactive and water-sensitive reagent. It should be handled under an inert atmosphere (e.g., nitrogen or argon). The reaction also produces hydrogen gas, which is flammable, so it should be performed in a well-ventilated fume hood away from ignition sources.

Experimental Protocols

Synthesis of this compound from 3-Aminocrotonitrile [1]

  • Step 1: Synthesis of 6-Amino-2,4-dimethyl-3-pyridine nitrile (Intermediate)

    • To a suitable reaction vessel, add acetic acid at 20-25°C with stirring.

    • Add 3-aminocrotonitrile in portions over a period of time (e.g., in four portions every 30 minutes).

    • After the addition is complete, slowly heat the mixture to 120-130°C and maintain reflux with stirring for 2 hours.

    • Cool the reaction mixture and concentrate under reduced pressure to remove the acetic acid.

    • Add the concentrated solution to crushed ice to precipitate the intermediate.

    • Filter the solid, wash it, and dry to obtain the intermediate.

  • Step 2: Synthesis of this compound

    • Prepare a solution of concentrated sulfuric acid (98%).

    • Add the intermediate from Step 1 in portions to the sulfuric acid solution.

    • Heat the mixture to 160-180°C and maintain for 24 hours.

    • Cool the reaction to 120°C and quench by the dropwise addition of pure water.

    • Pour the reaction liquid into crushed ice and adjust the pH to 8-9 with a sodium hydroxide solution while stirring.

    • Extract the product multiple times with toluene.

    • Combine the organic phases, wash with saturated sodium chloride solution, dry over a drying agent (e.g., magnesium sulfate), filter, and concentrate to obtain the crude product.

    • Purify the crude product by reduced pressure distillation and recrystallization.

General Protocol for Chichibabin Reaction of 4,6-Dimethylpyridine

  • Set up a reaction flask with a reflux condenser under an inert atmosphere (nitrogen or argon).

  • Add an inert, high-boiling solvent (e.g., xylene or toluene) to the flask.

  • Add sodium amide to the solvent.

  • Add 4,6-dimethylpyridine to the mixture.

  • Heat the reaction mixture to reflux (typically 110-130°C) and maintain for several hours. The reaction progress can be monitored by the evolution of hydrogen gas.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water, followed by an aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., toluene or diethyl ether).

  • Combine the organic extracts, dry over a suitable drying agent, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start: Synthesis Issue identify_route Identify Synthetic Route start->identify_route chichibabin_route Chichibabin Reaction (4,6-dimethylpyridine + NaNH2) identify_route->chichibabin_route Pyridine starting material nitrile_route 3-Aminocrotonitrile Route identify_route->nitrile_route Nitrile starting material chichibabin_issue Issue with Chichibabin? chichibabin_route->chichibabin_issue nitrile_issue Issue with Nitrile Route? nitrile_route->nitrile_issue low_yield_chichi Low Yield chichibabin_issue->low_yield_chichi Yes impurities_chichi Impurities Present chichibabin_issue->impurities_chichi No solution_incomplete_chichi Incomplete Reaction. - Check reaction time and temperature. - Verify NaNH2 quality. low_yield_chichi->solution_incomplete_chichi solution_overamination Potential Over-amination or Dimerization. - Check NaNH2 stoichiometry. - Control temperature. impurities_chichi->solution_overamination low_yield_nitrile Low Yield nitrile_issue->low_yield_nitrile Yes impurities_nitrile Impurities Present nitrile_issue->impurities_nitrile No solution_incomplete_nitrile Incomplete Cyclization. - Check temp/time of acetic acid step. low_yield_nitrile->solution_incomplete_nitrile solution_cyano_impurity Incomplete Decyanation. - Check temp/time of H2SO4 step. - Purify via distillation/recrystallization. impurities_nitrile->solution_cyano_impurity purification Purify Final Product (Distillation/Recrystallization) solution_overamination->purification solution_incomplete_chichi->purification solution_cyano_impurity->purification solution_incomplete_nitrile->purification

Caption: Troubleshooting workflow for identifying and resolving common issues in the synthesis of this compound.

References

troubleshooting low yield in the synthesis of "2-Amino-4,6-dimethylpyridine" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-amino-4,6-dimethylpyridine and its derivatives. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides detailed troubleshooting for common problems encountered during the synthesis of this compound and its derivatives.

Issue 1: Low Yield in Chichibabin Reaction

The Chichibabin reaction is a common method for the direct amination of pyridines. However, achieving high yields can be challenging.

Possible Causes and Solutions:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter in the Chichibabin reaction. High temperatures can lead to decomposition and the formation of byproducts, while low temperatures can result in an incomplete reaction.

    • Solution: The optimal temperature range for the amination of lutidines (dimethylpyridines) is typically between 120°C and 150°C in solvents like toluene or xylene.[1][2] It is recommended to perform small-scale experiments to determine the optimal temperature for your specific derivative.

  • Poor Quality of Sodium Amide (NaNH₂): The purity of sodium amide significantly impacts the reaction yield. Old or improperly stored sodium amide can be less reactive. Interestingly, very pure sodium amide may also result in lower yields, possibly due to the absence of catalytic impurities.[3]

    • Solution: Use freshly opened or prepared sodium amide. If yields are still low, consider using a slightly less pure grade or adding a catalytic amount of potassium salt.

  • Presence of Moisture: The Chichibabin reaction is highly sensitive to moisture, which can quench the sodium amide.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of Byproducts: Common byproducts include 4-amino-2,6-dimethylpyridine and bipyridine dimers.[4]

    • Solution: To minimize the formation of the 4-amino isomer, precise temperature control is crucial. To reduce dimerization, the reaction can be carried out under elevated pressure (e.g., 350 psi of nitrogen).[4]

Experimental Protocol: Chichibabin Synthesis of this compound

A general protocol for the Chichibabin reaction with 2,4,6-collidine (the starting material for this compound) is as follows:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene.

  • Add sodium amide in portions while stirring under a nitrogen atmosphere.

  • Heat the mixture to the desired temperature (e.g., 130°C).

  • Slowly add 2,4,6-collidine to the reaction mixture.

  • Monitor the reaction progress by observing the evolution of hydrogen gas and the formation of a reddish color, which indicates the formation of the intermediate σ-adduct.[4]

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water or an ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization.

Issue 2: Low Yield in Synthesis from 3-Aminocrotononitrile

This two-step synthesis is an alternative route to this compound that can provide high yields.[5]

Possible Causes and Solutions:

  • Incomplete Cyclization (Step 1): The initial reaction of 3-aminocrotononitrile with acetic acid to form the intermediate, 6-amino-2,4-dimethyl-3-cyanopyridine, may not go to completion.

    • Solution: Ensure the reaction is heated to a sufficient temperature (120-130°C) and for an adequate amount of time (at least 2 hours) with efficient stirring.[5] The batch-wise addition of 3-aminocrotononitrile can also help control the reaction and improve the conversion rate.[5]

  • Inefficient Decyanation (Step 2): The removal of the cyano group using concentrated sulfuric acid requires high temperatures and prolonged reaction times.

    • Solution: The reaction mixture should be heated to 160-180°C for up to 24 hours.[5] Careful control of the temperature is crucial to prevent decomposition.

  • Difficult Purification: The final product may be challenging to isolate in high purity.

    • Solution: A combination of reduced pressure solid distillation and recrystallization from a suitable solvent like isopropyl ether is an effective purification strategy.[5]

Experimental Protocol: Synthesis from 3-Aminocrotononitrile

This protocol is adapted from a patented method and can yield over 70% of the final product.[5]

Step 1: Synthesis of 6-Amino-2,4-dimethyl-3-cyanopyridine (Intermediate)

  • In a suitable reaction vessel, add acetic acid.

  • At 20-25°C, add 3-aminocrotononitrile in batches with stirring.

  • After the addition is complete, slowly heat the mixture to 120-130°C and reflux for 2 hours.

  • Cool the reaction mixture and concentrate the acetic acid under reduced pressure.

  • Add the concentrated solution to crushed ice to precipitate the intermediate.

  • Filter the solid, wash with water, and dry.

Step 2: Synthesis of this compound

  • Add the dried intermediate in batches to a pre-prepared solution of concentrated sulfuric acid.

  • Heat the mixture to 160-180°C for 24 hours.

  • Cool the reaction to 120°C and carefully quench by the dropwise addition of pure water.

  • Pour the reaction mixture into crushed ice and adjust the pH to 8-9 with a sodium hydroxide solution.

  • Extract the product multiple times with toluene.

  • Combine the organic phases, wash with saturated sodium chloride solution, and dry over magnesium sulfate.

  • Concentrate the solution to obtain the crude product.

  • Purify the crude product by reduced pressure solid distillation (96-98°C at 5 mmHg) followed by recrystallization from isopropyl ether.[5]

Frequently Asked Questions (FAQs)

Q1: What are the main side reactions to be aware of during the Chichibabin synthesis of this compound?

A1: The primary side reactions are the formation of the 4-amino isomer (4-amino-2,6-dimethylpyridine) and dimerization to form bipyridine compounds.[4] Over-amination to form 2,6-diamino-4-methylpyridine can also occur, especially with an excess of sodium amide and at higher temperatures.[1]

Q2: How can I monitor the progress of the Chichibabin reaction?

A2: The reaction progress can be monitored by observing the evolution of hydrogen gas and the formation of a distinct reddish color, which signifies the presence of the intermediate σ-adduct.[4] For more quantitative analysis, techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of the starting material and the formation of the product.

Q3: What are the best purification methods for this compound?

A3: The choice of purification method depends on the scale of the reaction and the impurities present. For small-scale laboratory syntheses, column chromatography on silica gel is often effective. For larger quantities, reduced pressure distillation is a common method. Recrystallization from a suitable solvent, such as isopropyl ether, can be used to obtain a high-purity product.[5]

Q4: Are there milder alternatives to the traditional Chichibabin reaction conditions?

A4: Yes, milder conditions for the Chichibabin reaction have been developed. One such method involves using sodium hydride (NaH) as a base in the presence of lithium iodide (LiI) in a solvent like tetrahydrofuran (THF) at temperatures between 65°C and 85°C.[6][7] This can be a good option for substrates that are sensitive to the high temperatures of the traditional method.

Q5: My yield is consistently low even after optimizing the reaction conditions. What else should I check?

A5: If you are still experiencing low yields after optimizing temperature, reaction time, and reagent ratios, consider the following:

  • Purity of Starting Materials: Impurities in your 2,4,6-collidine or other starting materials can inhibit the reaction. Ensure your starting materials are of high purity.

  • Inert Atmosphere: Ensure your reaction setup is completely free of air and moisture. Even small leaks can significantly reduce the yield.

  • Stirring Efficiency: In a heterogeneous reaction like the Chichibabin, efficient stirring is crucial to ensure good mixing of the reagents.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of the Chichibabin Reaction (Illustrative)

ParameterConditionExpected Yield RangePotential Issues
Temperature 110-120°CModerateSlower reaction rate
130-140°CGood to ExcellentOptimal for many lutidines
> 150°CModerate to LowIncreased byproduct formation and decomposition
NaNH₂ Ratio 1.0 - 1.2 eq.Moderate to GoodIncomplete reaction if too low
1.5 - 2.0 eq.GoodPotential for over-amination
> 2.0 eq.DecreasingSignificant over-amination
Solvent TolueneGoodStandard choice
XyleneGoodHigher boiling point allows for higher temperatures
Liquid AmmoniaGood (with KNH₂)Milder conditions, but requires special handling

Note: The yield ranges in this table are illustrative and can vary based on the specific derivative and other reaction conditions.

Table 2: Example Yields for the Two-Step Synthesis from 3-Aminocrotononitrile

StepProductReported YieldPurity (GC)Reference
16-Amino-2,4-dimethyl-3-cyanopyridineNot specifiedNot specified[5]
2This compound>70% (overall)>99%[5]

Mandatory Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_temp Is Reaction Temperature Optimal? start->check_temp check_reagent Is NaNH2 Quality Adequate? check_temp->check_reagent Yes optimize_temp Optimize Temperature (120-150°C) check_temp->optimize_temp No check_moisture Is the System Strictly Anhydrous? check_reagent->check_moisture Yes use_fresh_reagent Use Fresh or Newly Prepared NaNH2 check_reagent->use_fresh_reagent No check_byproducts Are Byproducts Observed? check_moisture->check_byproducts Yes ensure_anhydrous Dry Glassware and Use Anhydrous Solvents Under Inert Gas check_moisture->ensure_anhydrous No mitigate_byproducts Increase Pressure to Reduce Dimerization; Control Stoichiometry check_byproducts->mitigate_byproducts Yes end_good Yield Improved check_byproducts->end_good No optimize_temp->check_reagent use_fresh_reagent->check_moisture ensure_anhydrous->check_byproducts mitigate_byproducts->end_good end_bad Yield Still Low (Check Starting Material Purity)

Caption: Troubleshooting workflow for low yield in the Chichibabin synthesis.

Synthesis_Workflow cluster_0 Route 1: Chichibabin Reaction cluster_1 Route 2: From 3-Aminocrotononitrile start_chichibabin 2,4,6-Collidine reaction_chichibabin NaNH2, Toluene 120-150°C start_chichibabin->reaction_chichibabin product_chichibabin This compound reaction_chichibabin->product_chichibabin start_acn 3-Aminocrotononitrile step1 Acetic Acid 120-130°C start_acn->step1 intermediate 6-Amino-2,4-dimethyl- 3-cyanopyridine step1->intermediate step2 Conc. H2SO4 160-180°C intermediate->step2 product_acn This compound step2->product_acn

Caption: Comparison of synthetic workflows for this compound.

References

improving the stability of "2-Amino-4,6-dimethylpyridine" metal complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the stability of metal complexes involving 2-Amino-4,6-dimethylpyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of this compound metal complexes.

Issue Potential Cause Recommended Solution
Low Yield of the Metal Complex Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal pH.- Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or NMR spectroscopy to determine the optimal duration. Some reactions may require heating to overcome activation energy barriers. - Adjust pH: The basicity of the pyridine nitrogen is crucial for coordination. Ensure the pH of the reaction medium is suitable for the deprotonation of the ligand and coordination to the metal ion.
Steric Hindrance: The methyl groups at positions 4 and 6, and the amino group at position 2 of the ligand can create steric hindrance, preventing efficient coordination with the metal center.[1][2]- Select Appropriate Metal Ions: Metal ions with smaller ionic radii might be more susceptible to steric hindrance. Consider using metal ions with larger radii or a more flexible coordination geometry. - Use of appropriate solvents: Solvents that can stabilize the transition state and solvate the leaving groups can facilitate the reaction.
Precipitation of Metal Hydroxide: If the reaction is carried out in an aqueous solution at a pH that is too high, the metal ion may precipitate as a hydroxide, reducing the concentration of free metal ions available for complexation.- Control pH: Use a suitable buffer system to maintain the pH in a range where the metal ion remains in solution and the ligand is sufficiently deprotonated for coordination.
Decomposition of the Complex upon Isolation or Storage Air or Moisture Sensitivity: The metal center or the ligand in the complex may be susceptible to oxidation or hydrolysis.- Inert Atmosphere: Perform the synthesis, isolation, and storage of the complex under an inert atmosphere (e.g., nitrogen or argon). - Dry Solvents and Reagents: Use anhydrous solvents and ensure all reagents are thoroughly dried before use.
Thermal Instability: The complex may be thermally labile and decompose at elevated temperatures.- Avoid Excessive Heating: If purification requires heating (e.g., recrystallization), use the minimum temperature necessary and for the shortest possible time. Consider alternative purification methods like column chromatography at room temperature.
Photodecomposition: Some metal complexes are sensitive to light and can decompose upon exposure.- Protect from Light: Store the complex in an amber-colored vial or wrap the container with aluminum foil to protect it from light.
Unexpected Color Change of the Complex Solution Ligand Substitution: The this compound ligand may be displaced by solvent molecules or other competing ligands present in the solution.- Use Non-Coordinating Solvents: Whenever possible, use solvents that have low coordinating ability to minimize ligand displacement. - Control of Stoichiometry: Use a slight excess of the this compound ligand during synthesis to favor the formation of the desired complex.
Change in the Oxidation State of the Metal Ion: The metal center may be oxidized or reduced, leading to a color change.- Use of Stabilizing Ligands: In addition to this compound, consider the use of other stabilizing ligands in the coordination sphere. - Control of Redox Potential: Avoid the presence of oxidizing or reducing agents in the reaction mixture or during storage.
Poor Solubility of the Complex High Lattice Energy: The complex may have a high crystal lattice energy, making it difficult to dissolve.- Modify the Ligand: Introducing bulky, non-polar groups to the ligand can sometimes disrupt crystal packing and improve solubility in organic solvents. - Change the Counter-ion: If the complex is ionic, changing the counter-ion can significantly affect its solubility.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the stability of this compound metal complexes?

A1: The stability of these complexes is primarily influenced by:

  • Nature of the Metal Ion: The charge, size, and electronegativity of the metal ion play a crucial role.[1] Generally, for a given ligand, the stability of complexes with divalent metal ions follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

  • Ligand Properties: The basicity of the pyridine nitrogen and the steric hindrance caused by the methyl and amino groups are significant factors.[1][2][3] Electron-donating groups like amino and methyl groups generally increase the basicity of the pyridine nitrogen, favoring stronger coordination. However, their position can also lead to steric hindrance.[2][3]

  • Chelation: If this compound acts as a bidentate ligand (coordinating through both the pyridine nitrogen and the amino group), the resulting chelate effect will significantly enhance the stability of the complex.[1][4]

  • Solvent: The coordinating ability of the solvent can affect stability, as solvent molecules can compete with the ligand for coordination sites on the metal ion.

Q2: How can I quantitatively measure the stability of my this compound metal complex?

A2: The stability of a metal complex is typically quantified by its stability constant (also known as the formation constant). Common methods for determining stability constants include:

  • Potentiometric Titration: This method involves titrating a solution containing the metal ion and the ligand with a standard acid or base and monitoring the pH.

  • Spectrophotometry (UV-Vis): If the complex has a distinct absorption spectrum compared to the free ligand and metal ion, changes in absorbance can be used to determine the concentration of the complex and calculate the stability constant.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the ligand protons upon coordination can be used to determine the extent of complex formation.

Q3: Can the amino group of this compound participate in coordination to the metal center?

A3: Yes, the amino group can potentially coordinate to the metal center, leading to the formation of a five-membered chelate ring with the pyridine nitrogen. This chelation would significantly increase the stability of the complex due to the chelate effect.[1][4] The extent to which the amino group participates in coordination depends on factors such as the nature of the metal ion, the solvent, and the pH of the medium.

Q4: How do the methyl groups at positions 4 and 6 affect the stability of the complex?

A4: The methyl groups have two main effects:

  • Electronic Effect: As electron-donating groups, they increase the electron density on the pyridine ring, making the pyridine nitrogen a stronger Lewis base and thus favoring stronger coordination to the metal ion.

  • Steric Effect: The methyl group at the 6-position (ortho to the nitrogen) can cause steric hindrance, which may weaken the metal-ligand bond, particularly with smaller metal ions or in crowded coordination spheres.[1][2][3] The overall effect on stability will be a balance between these electronic and steric factors.

Experimental Protocols

General Protocol for Determining Stability Constants by UV-Vis Spectrophotometry

This protocol outlines a general method for determining the stability constant of a 1:1 metal-ligand complex using the Benesi-Hildebrand method.

Materials:

  • Stock solution of the metal salt of known concentration.

  • Stock solution of this compound of known concentration.

  • A suitable non-coordinating solvent.

  • UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes.

Procedure:

  • Prepare a series of solutions: Prepare a series of solutions where the concentration of the metal ion is kept constant and low, while the concentration of the this compound ligand is varied in large excess.

  • Maintain Constant Ionic Strength: If working in an aqueous medium, maintain a constant ionic strength in all solutions using a non-coordinating salt (e.g., NaClO₄).

  • Equilibration: Allow the solutions to equilibrate for a sufficient amount of time at a constant temperature.

  • Measure Absorbance: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal complex.

  • Data Analysis: Plot 1 / (A - A₀) versus 1 / [L], where A is the measured absorbance of the solution, A₀ is the absorbance of the metal ion solution in the absence of the ligand, and [L] is the concentration of the ligand.

  • Calculate Stability Constant: The stability constant (K) can be calculated from the slope and intercept of the resulting linear plot.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_result Result prep_metal Prepare Metal Salt Solution mix_solutions Mix Solutions (Varying Ligand Concentration) prep_metal->mix_solutions prep_ligand Prepare Ligand Solution prep_ligand->mix_solutions equilibrate Equilibrate at Constant Temperature mix_solutions->equilibrate measure_abs Measure Absorbance at λmax equilibrate->measure_abs plot_data Plot Benesi-Hildebrand Graph measure_abs->plot_data calculate_k Calculate Stability Constant (K) plot_data->calculate_k stability_constant Stability Constant calculate_k->stability_constant Stability_Factors cluster_metal Metal Ion Properties cluster_ligand Ligand Properties cluster_environment Environmental Factors charge Charge complex_stability Complex Stability charge->complex_stability size Ionic Radius size->complex_stability electronegativity Electronegativity electronegativity->complex_stability basicity Basicity (pKa) basicity->complex_stability steric_hindrance Steric Hindrance steric_hindrance->complex_stability (can decrease) chelation Chelation Potential chelation->complex_stability (increases) solvent Solvent solvent->complex_stability temperature Temperature temperature->complex_stability ph pH ph->complex_stability

References

Technical Support Center: Overcoming Solubility Issues of 2-Amino-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Amino-4,6-dimethylpyridine in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a solid at room temperature with a melting point of 63-64°C. It is reported to be soluble in water to an extent of 6.0 g/100 mL[1]. While specific quantitative data in a range of organic solvents is limited, it is generally considered soluble in many common organic solvents. Its structural analog, 2-aminopyridine, exhibits good solubility in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF), as well as in alcohols such as methanol and ethanol. Its solubility is lower in non-polar solvents like n-hexane and cyclohexane.

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What could be the issue?

Incomplete dissolution can arise from several factors:

  • Solvent Choice: The polarity of your solvent may not be optimal for dissolving this compound.

  • Concentration: You may be attempting to create a solution that is above the compound's solubility limit in that specific solvent at the given temperature.

  • Temperature: Solubility is often temperature-dependent. Room temperature may not be sufficient for dissolution, especially at higher concentrations.

  • Purity of the Compound: Impurities in the this compound can affect its solubility characteristics.

Q3: How does pH affect the solubility of this compound in aqueous solutions?

As an aminopyridine, this compound is a basic compound. In acidic aqueous solutions, the amino group and the pyridine nitrogen can be protonated, forming a more soluble cationic species (a salt). Conversely, in basic solutions, the compound will exist in its less soluble free base form. Therefore, adjusting the pH to the acidic range can significantly enhance its aqueous solubility.

Q4: Can I form a salt of this compound to improve its solubility?

Yes, forming a salt is a common and effective strategy to increase the aqueous solubility of basic compounds. Reacting this compound with an acid, such as hydrochloric acid (HCl), will form the corresponding hydrochloride salt, which is generally much more water-soluble than the free base.

Troubleshooting Guides

Issue 1: Poor Solubility in a Non-polar Organic Solvent

If you are experiencing poor solubility in a non-polar solvent (e.g., hexane, toluene), consider the following troubleshooting steps:

  • Increase Temperature: Gently heating the mixture can significantly increase the solubility of this compound. Always monitor for potential degradation of your starting material or solvent at elevated temperatures.

  • Use a Co-solvent: Adding a small amount of a more polar co-solvent in which the compound is highly soluble can enhance the overall solvating power of the solvent system. For instance, adding a small volume of THF or DMF to a toluene mixture could improve dissolution.

  • Solvent Screening: If the reaction chemistry allows, consider switching to a more polar solvent. Refer to the qualitative solubility table below for guidance.

Issue 2: Precipitation of Reactant During the Reaction

Precipitation during a reaction can indicate that the solubility limit is being exceeded, possibly due to a change in the reaction mixture's composition or temperature.

  • Increase Solvent Volume: Diluting the reaction mixture by adding more solvent can help to keep all components in solution.

  • Increase Temperature: If the reaction is not temperature-sensitive, increasing the reaction temperature may redissolve the precipitated material.

  • Use a Co-solvent: As with poor initial solubility, adding a co-solvent can help maintain solubility throughout the reaction. A study on a closely related brominated derivative of this compound showed that while co-solvents like DMSO and 1,4-dioxane had limited success, altering the reaction conditions proved more effective[2][3].

Issue 3: Difficulty Dissolving in Aqueous Media

For reactions conducted in aqueous systems where this compound shows poor solubility:

  • pH Adjustment: Lower the pH of the aqueous solution by adding a suitable acid (e.g., HCl). This will protonate the aminopyridine, forming a more soluble salt. Monitor the pH to ensure it is compatible with your reaction conditions.

  • Salt Formation: Isolate or prepare the hydrochloride salt of this compound beforehand. This salt will have significantly higher aqueous solubility.

Data Presentation

Table 1: Quantitative Solubility of this compound in Water

SolventTemperature (°C)Solubility ( g/100 mL)
WaterNot Specified6.0

Data from[1]

Table 2: Qualitative Solubility of 2-Aminopyridine (a structural analog) in Various Solvents at 298.15 K

This table provides a qualitative guide to solvent selection based on data for the closely related compound, 2-aminopyridine. The solubility is presented in descending order.

Solvent CategorySolventRelative Solubility
High Solubility N-Methyl-2-pyrrolidone (NMP)Very High
Dimethylformamide (DMF)Very High
MethanolHigh
EthanolHigh
Moderate Solubility n-PropanolModerate
n-ButanolModerate
AcetonitrileModerate
Tetrahydrofuran (THF)Moderate (Inferred)
Low Solubility IsopropanolLow
IsobutanolLow
Ethyl AcetateLow
Very Low Solubility n-HexaneVery Low
CyclohexaneVery Low

Based on data for 2-aminopyridine.

Experimental Protocols

Protocol 1: Enhancing Solubility using a Co-solvent System

This protocol describes a general method for using a co-solvent to improve the solubility of this compound in a reaction.

Materials:

  • This compound

  • Primary reaction solvent (e.g., Toluene)

  • Co-solvent (e.g., Tetrahydrofuran - THF)

  • Reaction vessel with stirring capability

Procedure:

  • To the reaction vessel, add the primary reaction solvent.

  • While stirring, add the this compound.

  • Observe the dissolution. If the solid is not fully dissolved, begin adding the co-solvent dropwise.

  • Continue adding the co-solvent until the this compound is completely dissolved.

  • Record the total volume of both the primary solvent and the co-solvent used.

  • Proceed with the addition of other reagents as required by your reaction protocol.

Protocol 2: Preparation of this compound Hydrochloride for Improved Aqueous Solubility

This protocol outlines the preparation of the hydrochloride salt to enhance solubility in aqueous reaction media.

Materials:

  • This compound

  • Anhydrous diethyl ether or other suitable non-polar solvent

  • Hydrochloric acid (e.g., 2 M solution in diethyl ether or gaseous HCl)

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the this compound in a minimal amount of anhydrous diethyl ether.

  • While stirring, slowly add a stoichiometric amount of the hydrochloric acid solution.

  • A precipitate of the hydrochloride salt should form.

  • Continue stirring for a short period to ensure complete precipitation.

  • Collect the solid salt by filtration.

  • Wash the collected salt with a small amount of cold diethyl ether to remove any unreacted starting material.

  • Dry the salt under vacuum.

  • The resulting this compound hydrochloride can now be used in aqueous reactions where it will exhibit significantly improved solubility.

Visualizations

Troubleshooting_Workflow start Solubility Issue Identified (e.g., incomplete dissolution) check_solvent Is the solvent appropriate? start->check_solvent check_temp Is the temperature optimal? check_solvent->check_temp Yes change_solvent Select a more suitable solvent (refer to solubility table) check_solvent->change_solvent No check_conc Is the concentration too high? check_temp->check_conc Yes increase_temp Increase temperature (monitor for degradation) check_temp->increase_temp No check_aqueous Is the reaction in an aqueous medium? check_conc->check_aqueous Yes dilute Decrease concentration (add more solvent) check_conc->dilute No use_cosolvent Add a co-solvent check_aqueous->use_cosolvent No adjust_ph Adjust pH to acidic range check_aqueous->adjust_ph Yes solution_achieved Solubility Issue Resolved change_solvent->solution_achieved increase_temp->solution_achieved use_cosolvent->solution_achieved dilute->solution_achieved form_salt Prepare and use a salt form (e.g., hydrochloride) adjust_ph->form_salt Alternative adjust_ph->solution_achieved form_salt->solution_achieved logical_relationships compound This compound (Free Base - Less Soluble in Water) salt Protonated Form (Salt) (More Soluble in Water) compound->salt + solubility Solubility compound->solubility acid Acid (e.g., HCl) acid->salt + salt->solubility Increases Aqueous polar_solvent Polar Solvents (e.g., DMF, Methanol) nonpolar_solvent Non-polar Solvents (e.g., Hexane) solubility->polar_solvent Higher in solubility->nonpolar_solvent Lower in

References

Technical Support Center: Optimization of Coupling Reactions for 2-Amino-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the optimization of coupling reactions involving 2-Amino-4,6-dimethylpyridine.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with this compound challenging?

A1: Coupling reactions with this compound can be challenging due to a combination of electronic and steric factors. The pyridine nitrogen can coordinate to the metal catalyst, potentially leading to catalyst inhibition or deactivation. Additionally, the amino group is a strong electron-donating group, which can affect the reactivity of the pyridine ring. The two methyl groups at positions 4 and 6 can also introduce steric hindrance, which may impede the approach of bulky reactants or the catalyst complex.

Q2: What are the most common side reactions observed in coupling reactions with this compound?

A2: Common side reactions include:

  • Homocoupling: Dimerization of the coupling partners, particularly the boronic acid in Suzuki reactions.

  • Protodeboronation: Cleavage of the C-B bond of the boronic acid before cross-coupling occurs.

  • Dehalogenation: Reduction of the aryl halide starting material.

  • Hydrolysis: Reaction with water, which can be problematic for sensitive reagents.

Q3: How can I minimize catalyst inhibition when using this compound?

A3: To minimize catalyst inhibition, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos, or RuPhos) that can stabilize the palladium center and promote the desired catalytic cycle.

  • Use of Pre-catalysts: Utilize modern pre-catalysts that are more stable and generate the active catalytic species in situ.

  • Protecting Groups: In some cases, transient protection of the amino group can prevent catalyst coordination, although this adds extra steps to the synthesis.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low to no product yield.

Possible Cause Troubleshooting Steps
Catalyst Inactivation 1. Degas thoroughly: Use a robust degassing method like freeze-pump-thaw or sparge with an inert gas (e.g., argon) for an extended period. 2. Use a Pd(0) source: Starting with a Pd(0) catalyst can sometimes be more effective than in situ reduction of Pd(II) sources. 3. Switch to a more robust ligand: Try bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.
Ineffective Base 1. Screen bases: The choice of base is critical. Weaker bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective. The solubility of the base can also play a role. 2. Ensure anhydrous conditions: If using a non-aqueous system, ensure the base is dry.
Poor Solubility of Reagents 1. Solvent screening: Test a variety of solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF). 2. Increase temperature: Carefully increasing the reaction temperature can improve solubility and reaction rates.
Protodeboronation of Boronic Acid 1. Use boronic esters: Pinacol or MIDA esters are generally more stable than boronic acids. 2. Anhydrous conditions: Meticulously exclude water from the reaction.
Buchwald-Hartwig Amination

Problem: Incomplete conversion or decomposition of starting materials.

Possible Cause Troubleshooting Steps
Steric Hindrance 1. Ligand choice: Use ligands designed for sterically demanding substrates, such as Josiphos-type ligands or highly hindered Buchwald ligands. 2. Higher temperatures: Carefully increase the reaction temperature to overcome activation energy barriers.
Inappropriate Base 1. Base strength: A strong, non-nucleophilic base is typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide are common choices. 2. Base solubility: Ensure the base is soluble in the reaction solvent.
Catalyst Decomposition 1. Lower catalyst loading: High catalyst concentrations can sometimes lead to side reactions and decomposition. 2. Use of pre-catalysts: G3 or G4 Buchwald pre-catalysts can provide a more stable and active catalyst.
Sonogashira Coupling

Problem: Low yield of the desired alkynylated product.

Possible Cause Troubleshooting Steps
Copper(I) Catalyst Issues 1. Use fresh CuI: Copper(I) iodide can oxidize over time. Use a freshly opened bottle or purify the existing stock. 2. Copper-free conditions: Some modern methods utilize copper-free conditions, which can be advantageous for sensitive substrates.
Alkyne Homocoupling (Glaser Coupling) 1. Strictly anaerobic conditions: Oxygen is a key promoter of Glaser coupling. Ensure the reaction is rigorously degassed and maintained under an inert atmosphere. 2. Amine base: Use an appropriate amine base, such as triethylamine or diisopropylethylamine, which also acts as a solvent in many cases.
Decomposition of Terminal Alkyne 1. Slow addition: Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration. 2. Protecting groups: If the alkyne is sensitive, consider using a protected version (e.g., TMS-acetylene) followed by deprotection.
Amide Coupling

Problem: Failure to form the amide bond.

Possible Cause Troubleshooting Steps
Low Nucleophilicity of the Amine 1. More potent coupling agents: Use highly efficient coupling reagents like HATU, HBTU, or COMU. 2. Activation to acid chloride: Convert the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride.[1][2]
Steric Hindrance 1. Less hindered coupling partner: If possible, use a less sterically demanding carboxylic acid. 2. Higher reaction temperature: Heating the reaction can sometimes overcome steric barriers.
Incomplete Activation of Carboxylic Acid 1. Check coupling reagent quality: Ensure the coupling agent is not degraded. 2. Pre-activation: Allow the carboxylic acid and coupling agent to react for a period before adding the amine.

Quantitative Data Summary

The following tables summarize typical reaction conditions for coupling reactions involving this compound and related aminopyridines. Please note that optimal conditions can vary depending on the specific coupling partners.

Table 1: Sonogashira Coupling of Halogenated Pyridine Derivatives

Aryl Halide Alkyne Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Reference
2-Bromo-4,6-dimethylpyridinePropargyl alcoholPdCl₂(PPh₃)₂, CuIPiperidineTHFRT180[3]
2-Alkynyl-3,5-dibromo-4,6-dimethylpyridineTerminal AcetylenesPdCl₂(PPh₃)₂, CuIPiperidineTHFRT191[3]

Table 2: Amide Coupling of this compound

Carboxylic Acid Coupling Reagent Base Solvent Temp (°C) Time (h) Yield (%) Reference
(1-benzylindol-3-yl)acetic acidPPh₃, BrCCl₃-THFReflux3Not specified[4]
Substituted aromatic carboxylic acidDCC----Not specified[5][6]
4-formylbenzoic acid (as acid chloride)-Et₃NCH₂Cl₂0 to RT48Not specified[1]
N-protected amino acidsCDI----68-77[6]

Experimental Protocols

General Protocol for Sonogashira Coupling

This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask, add the halogenated this compound derivative (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (1-3 mol%) under an inert atmosphere (e.g., argon).

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or piperidine, 2-3 eq).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Amide Coupling using an Acid Chloride

This is a generalized procedure and requires optimization for specific substrates.

  • Acid Chloride Formation: In a separate flask, dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., CH₂Cl₂) and add oxalyl chloride or thionyl chloride (1.1-1.5 eq) and a catalytic amount of DMF at 0 °C. Stir the mixture at room temperature until the conversion to the acid chloride is complete. Remove the excess reagent and solvent under reduced pressure.

  • Reaction Setup: In another flask, dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2-2.0 eq) in an anhydrous aprotic solvent (e.g., CH₂Cl₂ or THF) under an inert atmosphere.

  • Acid Chloride Addition: Dissolve the freshly prepared acid chloride in an anhydrous solvent and add it dropwise to the amine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by crystallization or column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield in Suzuki Coupling

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Aryl Halide, Boronic Acid, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Stirring) start->check_conditions check_catalyst Evaluate Catalyst System (Pd Source, Ligand, Loading) start->check_catalyst side_reactions Analyze for Side Products (Homocoupling, Protodeboronation) check_reagents->side_reactions Reagents OK check_conditions->side_reactions Conditions OK check_catalyst->side_reactions Catalyst System OK optimize_reagents Use Boronic Ester Anhydrous Conditions side_reactions->optimize_reagents Protodeboronation optimize_conditions Thorough Degassing Optimize Temperature side_reactions->optimize_conditions Homocoupling

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.

Signaling Pathway Inhibition by this compound Derivatives

Derivatives of this compound are known to be potent inhibitors of nitric oxide synthases (NOS).[7] These enzymes are responsible for the production of nitric oxide (NO), a key signaling molecule involved in various physiological and pathological processes.

NOS_Inhibition L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) (e.g., nNOS, iNOS) L_Arginine->NOS NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Downstream Downstream Signaling Cascades (e.g., cGMP pathway) NO_Citrulline->Downstream Inhibitor This compound Derivative Inhibitor->NOS Inhibition

Caption: Inhibition of the nitric oxide signaling pathway by this compound-based inhibitors.

References

preventing byproduct formation in the diazotization of "2-Amino-4,6-dimethylpyridine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the diazotization of 2-Amino-4,6-dimethylpyridine. Our aim is to help you minimize byproduct formation and optimize your reaction conditions for the successful synthesis of the desired diazonium salt and subsequent products.

Troubleshooting Guide

Problem 1: Low yield of the desired product and formation of a phenolic byproduct.

  • Question: My reaction is yielding a significant amount of 4,6-dimethyl-2-hydroxypyridine. How can I prevent this?

  • Answer: The formation of 4,6-dimethyl-2-hydroxypyridine is due to the hydrolysis of the intermediate diazonium salt. Pyridine-2-diazonium salts are known to be highly reactive and can rapidly hydrolyze in aqueous acidic solutions.[1] To minimize this, consider the following troubleshooting steps:

    • Strict Temperature Control: Maintain a low reaction temperature, typically between 0-5 °C, throughout the diazotization process. The instability of diazonium salts increases at higher temperatures.

    • Control of Acidity: While acidic conditions are necessary for the formation of nitrous acid, excessively strong acid concentrations can sometimes accelerate the hydrolysis of unstable diazonium salts. Experiment with slightly less acidic conditions, ensuring enough acid is present to generate the nitrosating agent.

    • Choice of Nitrosating Agent: Instead of aqueous sodium nitrite and mineral acid, consider using an organic nitrite such as tert-butyl nitrite or isoamyl nitrite in a non-aqueous solvent. This can reduce the amount of water present and potentially lead to a more stable diazonium species.

    • Immediate Use of Diazonium Salt: The generated diazonium salt should be used in the subsequent reaction (e.g., Sandmeyer reaction) immediately, without isolation. This in situ consumption minimizes the time available for decomposition via hydrolysis.

Problem 2: Formation of a colored, insoluble byproduct.

  • Question: I am observing the formation of a colored precipitate in my reaction mixture, which is not my desired product. What could this be and how can I avoid it?

  • Answer: This is likely a triazene byproduct, formed from the coupling of the generated diazonium salt with the unreacted this compound. To prevent triazene formation:

    • Ensure Complete Diazotization: Add the sodium nitrite solution slowly and portion-wise to the solution of the amine in acid. This ensures that the concentration of the free amine is minimized as it is converted to the diazonium salt. Maintain a slight excess of nitrous acid towards the end of the addition to drive the reaction to completion. You can test for the presence of excess nitrous acid using starch-iodide paper.

    • Order of Reagent Addition: Add the amine solution to the acidic solution before the addition of the nitrosating agent. This ensures that the amine is protonated and less likely to act as a nucleophile towards the diazonium salt.

Problem 3: The reaction is not proceeding to completion.

  • Question: I am finding a significant amount of unreacted this compound at the end of my reaction time. What can I do to improve the conversion?

  • Answer: Incomplete diazotization can be due to several factors:

    • Insufficient Nitrosating Agent: Ensure that you are using a stoichiometric amount or a slight excess of sodium nitrite.

    • Inadequate Acidity: The formation of the active nitrosating species (e.g., nitrosonium ion, NO+) is acid-catalyzed. Ensure that a sufficient amount of a strong acid (like HCl or H₂SO₄) is present.

    • Poor Solubility: If the starting material or its salt has poor solubility in the reaction medium, this can hinder the reaction. Consider using a co-solvent or a different acid to improve solubility.

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts in the diazotization of this compound?

A1: The two primary byproducts are:

  • 4,6-dimethyl-2-hydroxypyridine: Formed from the hydrolysis of the unstable 4,6-dimethylpyridine-2-diazonium salt.

  • 1,3-bis(4,6-dimethylpyridin-2-yl)triaz-1-ene: A triazene compound resulting from the electrophilic diazonium salt coupling with the nucleophilic starting amine.

Q2: What is the optimal temperature for the diazotization of this compound?

A2: The reaction should be carried out at low temperatures, typically between 0 °C and 5 °C, to ensure the stability of the diazonium salt.

Q3: Can I isolate the 4,6-dimethylpyridine-2-diazonium salt?

A3: Due to the inherent instability of pyridine-2-diazonium salts, isolation is generally not recommended. It is best to generate it in situ and use it immediately in the subsequent reaction.

Q4: Which nitrosating agent is best for this reaction?

A4: While aqueous sodium nitrite with a mineral acid is common, for sensitive substrates like 2-aminopyridines, using organic nitrites like tert-butyl nitrite or isoamyl nitrite in an organic solvent can offer better control and potentially higher yields by minimizing water content.

Q5: How can I confirm the formation of the diazonium salt?

A5: A simple qualitative test is to add a small aliquot of the reaction mixture to a solution of a coupling agent like 2-naphthol. The formation of an intensely colored azo dye indicates the presence of the diazonium salt.

Data Presentation

Table 1: Yield of 2-chloro-4-methylpyridine from 2-amino-4-methylpyridine via a Sandmeyer-type reaction.

Starting MaterialProductReagentsYieldReference
2-amino-4-methylpyridine2-chloro-4-methylpyridineDinitrogen trioxide, dry HCl, tetrabutylammonium chloride in dichloromethane95%

Experimental Protocols

Protocol 1: General Procedure for the Diazotization of this compound for Subsequent Sandmeyer Reaction (Aqueous Conditions)

  • Dissolve this compound in a suitable aqueous mineral acid (e.g., 3 M HCl) in a reaction vessel equipped with a stirrer and a thermometer.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C.

  • After the complete addition, stir the reaction mixture for an additional 15-30 minutes at 0-5 °C.

  • The resulting solution containing the 4,6-dimethylpyridine-2-diazonium salt is then used immediately in the subsequent Sandmeyer reaction (e.g., by adding it to a solution of the appropriate copper(I) salt).

Protocol 2: Diazotization of a Substituted 2-Aminopyridine using an Organic Nitrite (Adapted for this compound)

This protocol is adapted from procedures used for other sensitive amines and may require optimization.

  • Suspend this compound in an anhydrous organic solvent (e.g., acetonitrile or dichloromethane) in a reaction vessel under an inert atmosphere.

  • Add a suitable acid (e.g., anhydrous HCl or HBF₄).

  • Cool the mixture to 0 °C.

  • Slowly add an organic nitrite (e.g., tert-butyl nitrite or isoamyl nitrite) dropwise to the stirred suspension.

  • Allow the reaction to stir at 0 °C for 30-60 minutes.

  • The resulting mixture containing the diazonium salt can then be used in subsequent non-aqueous reactions.

Visualizations

Diazotization_Pathway amine This compound diazonium 4,6-Dimethylpyridine-2-diazonium salt amine->diazonium NaNO2, H+ (0-5 °C) product Desired Product (e.g., via Sandmeyer Reaction) diazonium->product Nucleophilic Substitution (e.g., CuX) byproduct1 4,6-Dimethyl-2-hydroxypyridine (Hydrolysis) diazonium->byproduct1 H2O byproduct2 Triazene Byproduct diazonium->byproduct2 + Unreacted Amine

Caption: Reaction pathway for the diazotization of this compound and formation of byproducts.

Troubleshooting_Workflow start Start Diazotization check_yield Low Yield? start->check_yield hydrolysis Hydrolysis Product Observed? check_yield->hydrolysis Yes end Optimized Reaction check_yield->end No triazene Triazene Byproduct Observed? hydrolysis->triazene No sol1 Lower Temperature (0-5 °C) Use Anhydrous Conditions Use Diazonium Salt Immediately hydrolysis->sol1 Yes sol2 Slow Nitrite Addition Ensure Slight Excess of Nitrous Acid Correct Reagent Addition Order triazene->sol2 Yes triazene->end No sol1->end sol2->end

References

Technical Support Center: Regioselective Functionalization of 2-Amino-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the regioselective functionalization of 2-amino-4,6-dimethylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the regioselective functionalization of this compound?

A1: The primary challenges stem from the electronic properties and steric environment of the molecule:

  • Competing Reactive Sites: The pyridine ring has three potential sites for electrophilic substitution (C3, C5) and the amino group, which can also react. The pyridine nitrogen is susceptible to protonation or coordination with Lewis acids, which deactivates the ring towards electrophilic attack.

  • Directing Effects: The amino group is a strong activating and ortho-, para- directing group, while the pyridine nitrogen is a deactivating group, directing incoming electrophiles to the C3 and C5 positions. The interplay of these effects can lead to a mixture of products.

  • Steric Hindrance: The two methyl groups at positions 4 and 6 sterically hinder the adjacent C3 and C5 positions, which can influence the regioselectivity of incoming reagents.

Q2: Which positions on the this compound ring are most reactive towards different types of reagents?

A2: The reactivity of the positions on the this compound core is highly dependent on the reaction type:

  • Electrophilic Aromatic Substitution: The amino group strongly activates the ring, directing electrophiles to the ortho (C3) and para (C5) positions. However, the pyridine nitrogen's deactivating effect also influences these positions. Steric hindrance from the methyl groups can further complicate selectivity.

  • Nucleophilic Aromatic Substitution: This reaction is less common on the unsubstituted ring and would require the presence of a good leaving group. If a leaving group is present at the C3 or C5 position, nucleophilic attack would be feasible.

  • Directed Ortho-Metalation (DoM): The amino group can act as a directing metalation group (DMG), facilitating deprotonation and subsequent functionalization at the C3 position.[1][2]

  • C-H Activation: The pyridine nitrogen can act as a directing group in transition-metal-catalyzed C-H activation, typically favoring functionalization at the C3 position.

Q3: How can I improve the regioselectivity of my functionalization reaction?

A3: Several strategies can be employed to enhance regioselectivity:

  • Protecting Groups: Protecting the amino group can alter its electronic and steric properties, thereby changing the regiochemical outcome of the reaction.[3] For example, converting the amino group to an amide can change its directing ability.

  • Reaction Conditions: Tuning reaction parameters such as temperature, solvent, and catalyst/reagent choice can significantly influence regioselectivity. For instance, in nitration reactions, strict temperature control is crucial.[4]

  • Choice of Reagents: Bulky reagents may preferentially react at less sterically hindered positions.

  • Directed Metalation: Utilizing the amino group as a directing group in a Directed ortho-Metalation (DoM) strategy is a powerful method for achieving high regioselectivity at the C3 position.[1][5]

Troubleshooting Guides

Problem 1: Poor or No Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

Q: I am getting a mixture of C3 and C5 substituted products, or reaction at the amino group. How can I improve selectivity for a single ring position?

A: This is a common issue due to the competing directing effects of the amino group and the pyridine nitrogen.

Troubleshooting Steps:

  • Protect the Amino Group:

    • Why: The unprotected amino group is a strong activating group and a nucleophile itself. Protecting it, for instance as an acetamide, can modulate its directing strength and prevent N-functionalization.

    • How: React this compound with acetic anhydride to form the corresponding acetamide. After the ring functionalization, the protecting group can be removed by hydrolysis.

  • Modify Reaction Temperature:

    • Why: Lowering the reaction temperature can often increase selectivity by favoring the kinetically controlled product. Nitration reactions, in particular, are highly exothermic and require strict temperature control.[4]

    • How: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C) and monitor the product distribution.

  • Change the Solvent:

    • Why: The solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates.

    • How: Experiment with solvents of different polarity. For example, if a reaction in a polar solvent gives poor selectivity, try a nonpolar solvent.

  • Vary the Electrophile/Catalyst:

    • Why: The size and nature of the electrophile and any associated catalyst can influence where it attacks the ring.

    • How: For halogenation, consider using a bulkier halogen source (e.g., N-bromosuccinimide instead of Br₂). For nitration, different nitrating agents (e.g., KNO₃/H₂SO₄ vs. HNO₃/H₂SO₄) can be explored.[4]

troubleshooting_electrophilic_substitution start Poor Regioselectivity in Electrophilic Substitution protect_amino Protect the Amino Group? start->protect_amino modify_temp Modify Reaction Temperature? protect_amino->modify_temp No success Improved Regioselectivity protect_amino->success Yes change_solvent Change the Solvent? modify_temp->change_solvent No modify_temp->success Yes vary_electrophile Vary the Electrophile? change_solvent->vary_electrophile No change_solvent->success Yes vary_electrophile->success Yes

Caption: Troubleshooting workflow for poor regioselectivity.
Problem 2: Low Yield or No Reaction in C-H Functionalization at the C3 Position

Q: I am trying to functionalize the C3 position via Directed ortho-Metalation (DoM), but I am getting low yields or recovering my starting material. What could be the issue?

A: Low yields in DoM reactions can be due to several factors, including incomplete deprotonation, side reactions, or inappropriate choice of base or electrophile.

Troubleshooting Steps:

  • Choice of Organolithium Base:

    • Why: The basicity and steric bulk of the organolithium reagent are crucial. n-BuLi is commonly used, but more hindered bases like s-BuLi or LDA might be necessary to prevent nucleophilic addition to the pyridine ring.[6]

    • How: If n-BuLi is failing, try switching to s-BuLi or LDA. Ensure the organolithium reagent is freshly titrated.

  • Reaction Temperature:

    • Why: Lithiation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the lithiated intermediate.[7]

    • How: Ensure your reaction is maintained at a consistently low temperature during the deprotonation step.

  • Anhydrous Conditions:

    • Why: Organolithium reagents are extremely sensitive to moisture. Any water present will quench the base and the lithiated intermediate.

    • How: Use freshly dried solvents and glassware. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Electrophile Addition:

    • Why: The electrophile must be added at a low temperature to prevent side reactions. Some electrophiles may not be reactive enough.

    • How: Add the electrophile dropwise at -78 °C and then allow the reaction to slowly warm to room temperature. If no reaction occurs, consider a more reactive electrophile.

Data Presentation

Table 1: Regioselectivity in the Nitration of Dimethylpyridine-N-Oxides

SubstrateNitrating AgentTemperature (°C)Major ProductYield (%)Reference
2,3-Dimethylpyridine-N-oxideKNO₃/H₂SO₄0-102,3-Dimethyl-4-nitropyridine-N-oxide~85[4]
2,6-Dimethylpyridine-N-oxideHNO₃/H₂SO₄20-302,6-Dimethyl-4-nitropyridine-N-oxide~90[4]

Note: Data is for dimethylpyridine-N-oxides, which is a common strategy for activating the pyridine ring for electrophilic substitution. A similar strategy could be applied to this compound after N-protection.

Experimental Protocols

Protocol 1: General Procedure for Nitration of a Dimethylpyridine-N-Oxide

This protocol is adapted from the nitration of dimethylpyridines and should be optimized for this compound (ideally with a protected amino group).[4]

Materials:

  • Protected this compound-N-oxide

  • Concentrated Sulfuric Acid (98%)

  • Potassium Nitrate (KNO₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated Sodium Bicarbonate solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the protected this compound-N-oxide in concentrated sulfuric acid at 0 °C.

  • In a separate beaker, carefully prepare the nitrating mixture by dissolving potassium nitrate in concentrated sulfuric acid, maintaining the temperature below 10 °C with an ice bath.

  • Slowly add the nitrating mixture dropwise to the cooled substrate solution, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-10 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Directed ortho-Metalation (DoM) of N-Protected this compound

This is a general protocol based on DoM principles and should be optimized for the specific substrate and electrophile.[1][5][7]

Materials:

  • N-protected this compound (e.g., pivaloyl or Boc protected)

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Electrophile (e.g., trimethylsilyl chloride, iodine, an aldehyde)

  • Saturated Ammonium Chloride solution

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the N-protected this compound and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi dropwise via syringe. A color change is often observed, indicating the formation of the lithiated species.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add the electrophile dropwise at -78 °C.

  • Continue stirring at -78 °C for another 1-2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated ammonium chloride solution at 0 °C.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

regioselective_functionalization_workflow start This compound protection Amino Group Protection (e.g., Ac, Boc, Piv) start->protection functionalization Regioselective Functionalization (e.g., Halogenation, Nitration, DoM) protection->functionalization deprotection Deprotection functionalization->deprotection product Functionalized Product deprotection->product

Caption: General workflow for regioselective functionalization.

protecting_group_effect cluster_0 Without Protecting Group cluster_1 With Protecting Group (PG) start_unprotected This compound products_unprotected Mixture of C3, C5, and N-substituted products start_unprotected->products_unprotected Electrophilic Substitution electrophile_unprotected E+ start_protected N-PG-2-Amino-4,6-dimethylpyridine product_protected Single Regioisomer (e.g., C3-substituted) start_protected->product_protected Electrophilic Substitution electrophile_protected E+

Caption: Influence of a protecting group on regioselectivity.

References

Technical Support Center: Purification of 2-Amino-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the large-scale purification of 2-Amino-4,6-dimethylpyridine. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for large-scale purification of this compound?

A1: The most common industrial-scale purification involves a two-step process of reduced pressure solid distillation followed by recrystallization.[1] This method is effective in achieving high purity (over 99% by GC) and good overall yield (over 70%).[1]

Q2: What is the expected appearance of high-purity this compound?

A2: High-purity this compound should be a white crystalline solid.[1] Any discoloration suggests the presence of impurities.

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: Isopropyl ether is a documented solvent for the recrystallization of this compound, yielding high-purity white crystals.[1] For similar compounds, ethyl acetate has also been used effectively.[2] The choice of solvent may depend on the specific impurity profile of the crude material.

Q4: Can chromatography be used for the purification of this compound?

A4: While reduced pressure distillation and recrystallization are more common for large-scale operations, chromatographic methods like column chromatography can be employed for smaller scales or when very high purity is required.[3] Cation-exchange chromatography has also been noted for purifying related 2-aminopyridine derivatives.[4]

Troubleshooting Guides

Issue 1: Low Purity (<99%) After Purification
Possible Cause Suggested Solution
Incomplete removal of starting materials or reaction intermediates.Optimize the synthesis reaction conditions to ensure complete conversion. Analyze the crude product by GC or HPLC to identify the impurities and adjust the purification protocol accordingly.
Inefficient distillation.Ensure the vacuum level is maintained at approximately 5mmHg and the collection temperature is stable between 96-98°C.[1] A slow and steady heating rate is crucial.
Suboptimal recrystallization.Ensure the correct solvent-to-product ratio is used. The crude product should be completely dissolved at an elevated temperature before cooling. Slow cooling, followed by a period at low temperature (-5 to -10°C), can improve crystal formation and purity.[1]
Co-precipitation of impurities.If impurities have similar solubility, a second recrystallization step may be necessary. Alternatively, pre-treating the solution with activated carbon can help remove colored impurities before crystallization.[5]
Issue 2: Product is Discolored (Not White)
Possible Cause Suggested Solution
Presence of colored byproducts from the synthesis.Treat the crude product solution (before recrystallization) with activated carbon.[5] The activated carbon can be filtered off before cooling the solution to induce crystallization.
Thermal degradation during distillation.Avoid excessive heating during the distillation process. Ensure the temperature does not significantly exceed the specified range of 96-98°C.[1]
Oxidation of the product or impurities.Handle the material under an inert atmosphere (e.g., nitrogen or argon) if it is found to be sensitive to air and light.
Issue 3: Low Yield After Purification
Possible Cause Suggested Solution
Product loss during distillation.Check the distillation apparatus for any leaks that could affect the vacuum. Ensure the condenser is efficient enough to capture all the distilled product.
Product remains dissolved in the recrystallization solvent.After cooling to room temperature, further cool the solution in a freezer (-5 to -10°C) for several hours to maximize crystal precipitation.[1] Minimize the amount of solvent used to dissolve the crude product.
Mechanical losses during transfers and filtration.Ensure all equipment is properly scraped and washed to recover as much product as possible at each step. Use an appropriate filter medium to prevent the loss of fine crystals during suction filtration.

Experimental Protocols

Protocol 1: Reduced Pressure Solid Distillation

This protocol is based on a documented industrial method.[1]

  • Preparation: Place the crude this compound into a solid distillation apparatus.

  • Distillation:

    • Reduce the pressure of the system to approximately 5mmHg.

    • Slowly and carefully heat the apparatus.

    • Collect the fraction that distills at a temperature of 96-98°C.

  • Collection: The distilled product will solidify in the collection flask.

Protocol 2: Recrystallization from Isopropyl Ether

This protocol follows the distillation step for final purification.[1]

  • Dissolution: Transfer the distilled this compound to a suitable flask. Add isopropyl ether and heat the mixture to 70°C with stirring until the solid is completely dissolved.

  • Reflux: Maintain a gentle reflux for 30 minutes.

  • Cooling & Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Place the flask in a freezer at -5 to -10°C and let it stand for at least 4 hours to facilitate complete crystallization.

  • Isolation:

    • Collect the white crystals by suction filtration.

    • Wash the crystals with a small amount of cold isopropyl ether.

  • Drying: Dry the purified crystals under vacuum at 40°C for 24 hours.

Quantitative Data Summary

ParameterValueUnitMethodReference
Distillation Vacuum5mmHgReduced Pressure Distillation[1]
Distillation Temperature96 - 98°CReduced Pressure Distillation[1]
Recrystallization SolventIsopropyl Ether-Recrystallization[1]
Recrystallization Dissolution Temp.70°CRecrystallization[1]
Recrystallization Cooling Temp.-5 to -10°CRecrystallization[1]
Final Purity (by GC)> 99%-[1]
Overall Yield> 70%-[1]

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Large-Scale Purification cluster_analysis Quality Control CrudeProduct Crude this compound Distillation Reduced Pressure Solid Distillation (5mmHg, 96-98°C) CrudeProduct->Distillation Step 1 Recrystallization Recrystallization (Isopropyl Ether) Distillation->Recrystallization Step 2 FinalProduct High-Purity Product (>99% GC Purity) Recrystallization->FinalProduct Final Product

Caption: Workflow for the large-scale purification of this compound.

TroubleshootingLogic Start Purified Product Analysis PurityCheck Purity < 99%? Start->PurityCheck ColorCheck Product Discolored? PurityCheck->ColorCheck No OptimizeDistillation Optimize Distillation Parameters PurityCheck->OptimizeDistillation Yes YieldCheck Yield Low? ColorCheck->YieldCheck No ActivatedCarbon Use Activated Carbon ColorCheck->ActivatedCarbon Yes CheckApparatus Check Apparatus for Leaks & Optimize Cooling YieldCheck->CheckApparatus Yes Pass Product Meets Specs YieldCheck->Pass No RedoRecrystallization Improve/Redo Recrystallization OptimizeDistillation->RedoRecrystallization ActivatedCarbon->RedoRecrystallization CheckApparatus->OptimizeDistillation

Caption: Decision tree for troubleshooting purification issues.

References

method development for the analysis of "2-Amino-4,6-dimethylpyridine" purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of "2-Amino-4,6-dimethylpyridine" purity. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the purity of this compound?

A1: The primary methods for determining the purity of this compound are gas chromatography (GC) and high-performance liquid chromatography (HPLC). Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are typically used for identity confirmation.[1][2] A patent has mentioned the use of GC to achieve purity analysis of over 99%.[3]

Q2: What are the typical physical and chemical properties of this compound?

A2: Understanding the basic properties is crucial for method development.

PropertyValueReference
CAS Number5407-87-4[2]
Molecular FormulaC₇H₁₀N₂[2]
Molecular Weight122.17 g/mol [4]
Melting Point63-64 °C[4]
Boiling Point235 °C[5]
AppearanceWhite crystalline powder[5]
Synonyms6-Amino-2,4-lutidine[4]

Q3: What are potential impurities in this compound?

A3: Impurities can originate from the synthesis process, degradation, or storage. Potential impurities may include unreacted starting materials such as 3-aminocrotonitrile, and byproducts from the reaction with acetic and sulfuric acids.[3]

Q4: Is derivatization required for the GC analysis of this compound?

A4: While direct analysis is possible, derivatization may be necessary to improve the volatility and peak shape of polar aminopyridines.[6] However, for routine purity analysis by GC-FID, derivatization is often not required if the system is optimized.

Experimental Protocols

Gas Chromatography (GC) Method for Purity Assay

This protocol outlines a general method for the purity determination of this compound by GC with Flame Ionization Detection (FID).

Workflow for GC Analysis

cluster_prep Sample and Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Solvent injection Inject Sample/Standard prep_sample->injection prep_std Prepare Standard Solution prep_std->injection separation Separation on GC Column injection->separation detection FID Detection separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation

Caption: Workflow for GC Purity Analysis of this compound.

Instrumentation and Conditions:

ParameterRecommended Setting
Instrument Gas Chromatograph with FID
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless, 250 °C
Split Ratio 50:1 (can be optimized)
Carrier Gas Helium or Nitrogen, constant flow
Oven Program Initial: 100 °C, hold 2 minRamp: 10 °C/min to 250 °CHold: 5 min
Detector FID, 280 °C
Injection Volume 1 µL
Sample Preparation 1 mg/mL in a suitable solvent (e.g., Methanol, Dichloromethane)
High-Performance Liquid Chromatography (HPLC) Method for Purity Assay

This protocol provides a general reversed-phase HPLC method for the purity analysis of this compound.

Workflow for HPLC Analysis

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase injection Inject Sample prep_mobile->injection prep_sample Dissolve Sample prep_sample->injection separation Separation on C18 Column injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calculation Purity Calculation integration->calculation

Caption: Workflow for HPLC Purity Analysis of this compound.

Instrumentation and Conditions:

ParameterRecommended Setting
Instrument HPLC system with UV detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B5-20 min: 10% to 90% B20-25 min: 90% B25.1-30 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 0.5 mg/mL in Mobile Phase A/B (50:50)

Troubleshooting Guide

Troubleshooting Decision Tree

cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues start Problem Encountered peak_fronting Peak Fronting start->peak_fronting peak_tailing Peak Tailing start->peak_tailing split_peaks Split Peaks start->split_peaks rt_shift Retention Time Shift start->rt_shift no_peaks No Peaks start->no_peaks noisy_baseline Noisy Baseline start->noisy_baseline drifting_baseline Drifting Baseline start->drifting_baseline sol_overload Sample Overload? - Dilute sample peak_fronting->sol_overload sol_column_damage Column Damage? - Replace column peak_tailing->sol_column_damage sol_secondary_int Secondary Interactions? - Adjust mobile phase pH - Use end-capped column peak_tailing->sol_secondary_int sol_clogged_frit Clogged Frit/Column? - Backflush or replace split_peaks->sol_clogged_frit sol_flow_rate Flow Rate Fluctuation? - Check pump, degas mobile phase rt_shift->sol_flow_rate sol_mobile_phase Mobile Phase Issue? - Prepare fresh mobile phase rt_shift->sol_mobile_phase sol_temp_fluctuation Temperature Fluctuation? - Use column oven rt_shift->sol_temp_fluctuation sol_detector_issue Detector/Injector Issue? - Check connections, lamp, syringe no_peaks->sol_detector_issue noisy_baseline->sol_detector_issue sol_air_bubbles Air Bubbles in System? - Degas mobile phase, purge pump noisy_baseline->sol_air_bubbles drifting_baseline->sol_mobile_phase drifting_baseline->sol_temp_fluctuation

Caption: Troubleshooting Decision Tree for Chromatographic Analysis.

Common Problems and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
No peaks or very small peaks - No sample injected- Detector not turned on- Incorrect mobile phase composition- Verify injection sequence and syringe/vial placement.- Ensure the detector lamp is on and warmed up.- Prepare fresh mobile phase and prime the system.
Peak tailing - Active sites on the column interacting with the amine group- Column overload- Column degradation- Use a mobile phase with a competing base or a higher ionic strength.- Use a well-endcapped column.- Reduce the sample concentration.- Replace the column.
Peak fronting - Sample overload- Sample solvent stronger than the mobile phase- Dilute the sample.- Dissolve the sample in the initial mobile phase.
Shifting retention times - Fluctuation in flow rate- Change in mobile phase composition- Column temperature variation- Check the pump for leaks and ensure proper degassing.- Prepare fresh mobile phase.- Use a column oven for temperature control.
Split peaks - Clogged inlet frit- Void in the column packing- Back-flush the column (if recommended by the manufacturer).- Replace the column.
Noisy baseline - Air bubbles in the system- Detector lamp failing- Contaminated mobile phase- Degas the mobile phase and purge the pump.[7]- Replace the detector lamp.- Use high-purity solvents and salts.
Drifting baseline - Column not equilibrated- Mobile phase composition changing- Temperature fluctuations- Allow sufficient time for column equilibration.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven.

References

strategies to improve the selectivity of "2-Amino-4,6-dimethylpyridine" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of reactions involving 2-Amino-4,6-dimethylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving selective reactions with this compound?

A1: The primary challenges stem from the presence of multiple reactive sites: the exocyclic amino group (-NH₂), the pyridine ring nitrogen, and the C-H bonds at positions 3 and 5 of the pyridine ring. The amino group is nucleophilic, while the pyridine ring is susceptible to electrophilic attack. This can lead to mixtures of N-functionalized (at the amino group) and ring-functionalized products. The strong electron-donating effect of the amino group and the two methyl groups activates the pyridine ring, making regioselective functionalization challenging.

Q2: How can I improve the selectivity for N-acylation over ring acylation?

A2: Selective N-acylation is generally favored due to the higher nucleophilicity of the exocyclic amino group compared to the pyridine ring carbons. To enhance selectivity, consider the following:

  • Use of a non-nucleophilic base: Employ a strong, non-nucleophilic base like DBU or a phosphazene base to ensure the amine is the most reactive nucleophile.[1]

  • Reaction conditions: Running the reaction at lower temperatures can help minimize side reactions on the pyridine ring.

  • Catalyst choice: In some cases, using a catalyst can favor N-acylation. For example, DMAP-catalyzed acylations can be highly selective for the amino group.[2]

Q3: What strategies can be used to achieve regioselective C-H functionalization of the pyridine ring?

A3: Regioselective C-H functionalization can be achieved by employing directing group strategies. The exocyclic amino group or a derivative can act as a directing group to guide a metal catalyst to a specific C-H bond, typically at the ortho position (C3 or C5). Palladium-catalyzed C-H activation is a common method for this purpose.[3] The choice of catalyst, ligand, and reaction conditions is crucial for achieving high regioselectivity.[3]

Q4: How can I prevent dialkylation or polyalkylation during N-alkylation reactions?

A4: To control the degree of alkylation at the amino group:

  • Control stoichiometry: Use a controlled amount of the alkylating agent (ideally close to a 1:1 molar ratio).

  • Use of a suitable base: A mild base can help to deprotonate the amino group without promoting over-alkylation.

  • Protecting groups: In some cases, a protecting group strategy may be necessary to achieve mono-alkylation.

Troubleshooting Guides

Issue 1: Low yield or no reaction in N-acylation
Possible Cause Troubleshooting Steps
Low nucleophilicity of the amino group The electron-donating methyl groups should make the amino group sufficiently nucleophilic, but steric hindrance could be a factor. Consider using a more reactive acylating agent, such as an acid chloride instead of an anhydride.[1]
Poor solubility of starting materials Ensure both this compound and the acylating agent are fully dissolved in a suitable anhydrous solvent.
Ineffective base If a base is used, ensure it is strong enough to deprotonate the amino group but not so strong as to cause side reactions. A non-nucleophilic base is often preferred.[1]
Decomposition of reagents Ensure all reagents are pure and the reaction is performed under an inert atmosphere if reagents are sensitive to air or moisture.
Issue 2: Poor regioselectivity in electrophilic aromatic substitution (e.g., Halogenation)
Possible Cause Troubleshooting Steps
Over-activation of the pyridine ring The amino and methyl groups strongly activate the ring, leading to multiple halogenation sites. Use a less reactive halogenating agent (e.g., N-bromosuccinimide (NBS) instead of Br₂).[4]
Harsh reaction conditions Perform the reaction at a lower temperature to increase selectivity. Control the addition rate of the electrophile.
Solvent effects The choice of solvent can influence the regioselectivity. Experiment with different solvents to find the optimal conditions.

Experimental Protocols

Protocol 1: Regioselective Bromination at the 5-Position

This protocol is adapted from a procedure for the bromination of 2-amino-4-methylpyridine and is expected to yield the 5-bromo derivative of this compound with high selectivity.[4]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

  • Deionized water

  • Ice

Procedure:

  • Dissolve this compound (1 equivalent) in DMF in a round-bottom flask.

  • Cool the flask in an ice bath.

  • Prepare a solution of NBS (1 equivalent) in DMF.

  • Add the NBS solution dropwise to the cooled solution of this compound while maintaining the temperature.

  • Allow the reaction to stir at this temperature for 8-10 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.[4]

  • Filter the solid and wash thoroughly with water.

  • Wash the dried solid with acetonitrile to remove impurities.[4]

  • The resulting solid is the desired 2-amino-5-bromo-4,6-dimethylpyridine.

Protocol 2: Selective N-Acetylation

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve this compound (1 equivalent) in pyridine in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution to remove excess acetic acid and pyridine.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_product Product start This compound dissolve Dissolve in DMF start->dissolve cool Cool to 0°C dissolve->cool add_nbs Add NBS solution dropwise cool->add_nbs stir Stir for 8-10 hours add_nbs->stir precipitate Precipitate in ice water stir->precipitate filter Filter solid precipitate->filter wash_water Wash with water filter->wash_water wash_acn Wash with acetonitrile wash_water->wash_acn product 2-Amino-5-bromo-4,6-dimethylpyridine wash_acn->product

Caption: Workflow for regioselective bromination.

selectivity_factors cluster_substrate Substrate Properties cluster_conditions Reaction Conditions cluster_outcomes Selective Outcomes substrate This compound amino Nucleophilic Amino Group substrate->amino ring Activated Pyridine Ring substrate->ring n_func N-Functionalization amino->n_func Favored by mild conditions c_func C-H Functionalization ring->c_func Requires specific directing groups reagent Choice of Reagent (e.g., mild vs. strong) reagent->n_func reagent->c_func temperature Temperature (low vs. high) temperature->n_func temperature->c_func catalyst Catalyst/Directing Group catalyst->c_func

Caption: Factors influencing reaction selectivity.

References

managing exotherms in the synthesis of "2-Amino-4,6-dimethylpyridine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing exothermic events during the synthesis of 2-Amino-4,6-dimethylpyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure a safe and successful synthesis.

Troubleshooting Guide: Managing Exotherms

This guide addresses specific issues related to thermal control during the synthesis of this compound.

Issue Potential Cause Recommended Action
Rapid, uncontrolled temperature increase during reactant addition. The reaction is highly exothermic. Addition of reactants is too fast.Immediately cease reactant addition. Ensure the cooling system is functioning optimally. Reduce the rate of addition for subsequent steps. Consider further dilution of the reactant being added.
Localized "hot spots" in the reaction vessel. Inefficient stirring. Reactant concentration is too high at the point of addition.Increase the stirring rate to improve homogeneity. Add the reactant subsurface, directly into the bulk of the reaction mixture.
Pressure build-up in a sealed or poorly vented reactor. Off-gassing from the reaction combined with a rapid temperature increase.Immediate Action: If safe to do so, vent the reactor to a safe location (e.g., a fume hood scrubber). Prevention: Ensure the reactor is properly vented for the scale of the reaction.
Reaction temperature overshoots the target range after addition is complete. Inadequate cooling capacity for the scale of the reaction. The heat of reaction was underestimated.Apply external cooling (e.g., ice bath) if necessary and safe. For future experiments, reduce the reaction scale or upgrade the cooling system. Perform a safety assessment before scaling up.
Formation of dark-colored byproducts and reduced yield. Excessive temperatures leading to side reactions or decomposition. The Chichibabin reaction, for instance, can lead to over-amination at elevated temperatures.Maintain strict temperature control as per the protocol. Ensure accurate temperature monitoring with a calibrated probe. Quench the reaction promptly once the holding time is complete.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic steps in the synthesis of this compound?

A1: Based on typical pyridine syntheses and related amination reactions, the initial condensation and cyclization steps are often exothermic. In the described synthesis from 3-aminocrotonitrile and acetic acid, the initial reaction and subsequent heating can generate significant heat.[1] The quenching of the reaction mixture with water or other reagents can also be exothermic and must be performed in a controlled manner.

Q2: How can I safely scale up the synthesis of this compound?

A2: Before scaling up, it is crucial to have a thorough understanding of the reaction's thermal profile. Reaction calorimetry is a valuable tool for quantifying the heat of reaction and determining the rate of heat evolution.[2][3] This data is essential for designing an appropriate cooling system for the larger scale. A pilot run at an intermediate scale is also recommended to identify any unforeseen challenges.

Q3: What are the key safety precautions when handling the reagents involved?

A3: Pyridine and its derivatives should be handled in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[4][5] Ensure that an emergency eyewash and shower are readily accessible. Store all chemicals according to their safety data sheets (SDS), away from incompatible materials.

Q4: My reaction seems to have stalled, and the temperature is dropping. What should I do?

A4: First, verify that all reagents have been added in the correct amounts. Check the calibration of your temperature probe. If the reaction has indeed stalled, a gentle and controlled increase in temperature might be necessary to re-initiate it. However, be extremely cautious, as this could trigger a delayed and potentially dangerous exotherm. It is often safer to analyze a sample to determine the cause of the stall before proceeding.

Q5: What is a "thermal runaway" and how can I prevent it?

A5: A thermal runaway is an uncontrolled exothermic reaction where the rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure. To prevent this, always add reactants slowly and in a controlled manner, ensure efficient cooling and stirring, and never leave an exothermic reaction unattended.[5] Understanding the reaction's thermal hazards through techniques like reaction calorimetry is a key preventative measure.

Experimental Protocol: Synthesis of this compound with Exotherm Management

This protocol is based on a documented synthesis method and emphasizes temperature control.[1]

Step 1: Initial Reaction and Intermediate Formation

  • In a 10 L glass reaction kettle equipped with a mechanical stirrer, thermometer, and addition funnel, add 6.4 L of acetic acid at 20-25 °C.

  • Begin stirring and add 2.13 kg (25.9 mol) of 3-aminocrotonitrile in four equal portions of 0.53 kg each. Add one portion every 30 minutes to allow for the dissipation of any exothermic heat. Monitor the temperature closely during and after each addition.

  • After the final addition, slowly heat the reaction mixture to 120-130 °C.

  • Maintain this temperature and continue stirring under reflux for 2 hours.

  • After the reaction is complete, cool the mixture to 70 °C.

  • Concentrate the acetic acid under reduced pressure.

  • Slowly add the concentrated solution to crushed ice. This step can be exothermic; monitor the temperature and control the addition rate.

  • Adjust the pH to 8-9 with a sodium hydroxide solution, ensuring the temperature is controlled.

  • Filter, wash, and dry the resulting solid intermediate (6-amino-2,4-dimethyl-3-pyridinecarbonitrile).

Step 2: Cyclization and Product Formation

  • In a separate reaction vessel, prepare a solution of concentrated sulfuric acid.

  • Add the intermediate from Step 1 to the sulfuric acid solution in batches, with a 30-minute interval between each addition.

  • Heat the mixture to 160-180 °C and maintain for 24 hours.

  • Cool the reaction to 120 °C and then carefully quench by the dropwise addition of pure water. This is a critical step where a significant exotherm can occur.

  • Pour the quenched reaction mixture into crushed ice.

  • Neutralize to pH 8-9 with a sodium hydroxide solution, again controlling the temperature.

  • Extract the product with toluene, wash, dry, and concentrate to obtain the crude product.

  • Purify by reduced pressure distillation and recrystallization to yield this compound.

Quantitative Data Summary
ParameterStep 1: Intermediate FormationStep 2: Cyclization
Reactant Addition 3-aminocrotonitrile added in 4 portions over 1.5 hoursIntermediate added in batches over time
Initial Temperature 20-25 °CNot specified, likely room temperature with cooling
Reaction Temperature 120-130 °C160-180 °C
Reaction Time 2 hours24 hours
Quenching Temperature Cooled to 70 °C before concentration and addition to iceCooled to 120 °C before dropwise addition of water
Exotherm Potential Moderate during initial reactant mixing and heatingHigh during quenching with water

Visualizations

experimental_workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization A Charge Acetic Acid B Portion-wise Addition of 3-Aminocrotonitrile (Control Exotherm) A->B C Heat to 120-130°C B->C D Reflux for 2h C->D E Cool and Concentrate D->E F Quench in Ice & Neutralize E->F G Isolate Intermediate F->G H Add Intermediate to H2SO4 (Batch-wise) G->H Proceed to Step 2 I Heat to 160-180°C for 24h H->I J Cool to 120°C I->J K Controlled Quench with Water (Manage Exotherm) J->K L Neutralize and Extract K->L M Purify Product L->M

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yes cluster_no start Uncontrolled Temperature Rise? stop_addition Stop Reactant Addition start->stop_addition Yes continue_monitoring Continue Monitoring start->continue_monitoring No check_cooling Verify Cooling System stop_addition->check_cooling reduce_rate Reduce Addition Rate check_cooling->reduce_rate increase_stirring Increase Stirring reduce_rate->increase_stirring proceed Proceed with Protocol continue_monitoring->proceed

Caption: Troubleshooting logic for an uncontrolled temperature rise.

References

Technical Support Center: Synthesis of 2-Amino-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedures in the synthesis of 2-Amino-4,6-dimethylpyridine. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield and purity for this synthesis?

A1: With the described protocol, a total yield of over 70% can be achieved. The final product, after recrystallization, can reach a GC purity of over 99%, with some examples reaching up to 99.5%.[1]

Q2: What are the key stages of the work-up and purification process?

A2: The work-up and purification process for this compound synthesis can be broken down into four main stages:

  • Quenching: Neutralizing the reaction mixture.

  • Extraction: Separating the desired product from the aqueous layer.

  • Distillation: Removing volatile impurities and isolating the crude product.

  • Recrystallization: Purifying the final product to obtain high-purity crystals.

Q3: What are some common safety precautions to take during the work-up?

A3: It is important to handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching of the reaction with concentrated sulfuric acid is exothermic and should be done carefully with adequate cooling. All procedures should be performed in a well-ventilated fume hood.

Troubleshooting Guides

Quenching and Extraction Issues

Q: I am observing a low yield of crude product after extraction. What could be the cause?

A: Low yield after extraction can be due to several factors:

  • Incomplete Extraction: The product may not have been fully extracted from the aqueous layer. Ensure you are performing multiple extractions with an appropriate organic solvent like toluene.[1]

  • Incorrect pH: The pH of the aqueous layer must be adjusted to a basic range (typically 8-9) with a sodium hydroxide solution to ensure the amine product is in its free base form, which is more soluble in the organic solvent.[1]

  • Emulsion Formation: Vigorous shaking during extraction can lead to the formation of an emulsion, which can trap the product. If an emulsion forms, try adding brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.

Q: The separation of aqueous and organic layers is slow or indistinct. How can I resolve this?

A: Poor phase separation can be caused by:

  • High Concentration of Salts: If the aqueous layer is highly concentrated with salts, it can increase its density and slow down separation. Adding a small amount of deionized water can sometimes help.

  • Presence of Solids: Undissolved solids at the interface can hinder separation. If this occurs, it may be necessary to filter the entire mixture before extraction.

Distillation Problems

Q: During reduced pressure distillation, I am experiencing bumping or foaming. How can I prevent this?

A: Bumping and foaming are common issues during the distillation of viscous liquids or solids. To mitigate this:

  • Use a Stir Bar or Boiling Chips: This will promote smooth boiling.

  • Slow and Gradual Heating: Avoid rapid heating of the distillation flask.

  • Ensure a Deep and Stable Vacuum: Fluctuations in vacuum can cause bumping. Ensure all connections are secure.

  • Wide-bore Distillation Head: Using a distillation head with a wider bore can help to prevent blockage if the product solidifies.

Q: The distilled product has a low purity. What are the likely impurities?

A: Low purity after distillation could be due to co-distillation of impurities with similar boiling points. Potential impurities could include:

  • Unreacted Starting Materials or Intermediates: Ensure the initial reaction has gone to completion.

  • Side-Products: Although the cited patent suggests minimal side reactions when conditions are controlled, variations could lead to by-products.[1] Common side reactions with nitriles in strong acid can include hydrolysis to the corresponding amide or carboxylic acid.

Recrystallization Challenges

Q: My product is "oiling out" instead of crystallizing from isopropyl ether. What should I do?

A: "Oiling out" occurs when the solute is insoluble in the solvent at both high and low temperatures. To address this:

  • Use a Different Solvent or Solvent System: If isopropyl ether is not effective, other solvents can be tested. Good alternative recrystallization solvents for aminopyridines include hexane, ether/petroleum ether, or benzene.[2] You can also try a two-solvent system, such as dissolving the product in a minimal amount of a good solvent (e.g., dichloromethane) and then slowly adding a poor solvent (e.g., hexane) until turbidity is observed, followed by slow cooling.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce crystal formation.

  • Seed Crystals: If you have a small amount of pure product, adding a seed crystal can initiate crystallization.

Q: The recrystallized product has poor crystal quality (e.g., very fine needles, powder). How can I improve this?

A: The rate of cooling is a critical factor in determining crystal size.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer for further crystallization. Rapid cooling often leads to the formation of small crystals.

  • Minimize Agitation: Avoid disturbing the solution as it cools.

Quantitative Data Summary

ParameterValueReference
Overall Yield > 70%[1]
Final Purity (GC) > 99% (up to 99.5%)[1]
Quenching pH 8 - 9[1]
Extraction Solvent Toluene[1]
Distillation Vacuum 5 mmHg[1]
Distillation Temp. 96 - 98 °C[1]
Recrystallization Solvent Isopropyl Ether[1]
Cooling Temperature -5 to -10 °C[1]

Experimental Protocols

1. Quenching and Extraction Protocol [1]

  • After completion of the reaction in concentrated sulfuric acid, cool the reaction mixture to 120 °C.

  • Slowly add pure water dropwise to quench the reaction.

  • Pour the quenched reaction mixture into crushed ice.

  • While stirring, add a sodium hydroxide solution dropwise to adjust the pH of the mixture to 8-9.

  • Transfer the mixture to a separatory funnel and extract multiple times with toluene.

  • Combine the organic layers.

  • Wash the combined organic layers with a saturated sodium chloride (brine) solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

2. Reduced Pressure Distillation Protocol [1]

  • Set up a distillation apparatus for reduced pressure distillation.

  • Transfer the crude product into the distillation flask.

  • Apply a vacuum of approximately 5 mmHg.

  • Slowly heat the distillation flask.

  • Collect the fraction that distills at 96-98 °C.

3. Recrystallization Protocol [1]

  • Transfer the distilled product to a clean flask.

  • Heat the flask to 70 °C to melt the solid.

  • While stirring, add isopropyl ether (approximately 2:1 solvent to product ratio by volume).

  • Reflux the mixture for 30 minutes.

  • Allow the solution to cool slowly to room temperature.

  • Place the flask in a freezer at -5 to -10 °C for at least 4 hours to promote crystallization.

  • Collect the white crystals by suction filtration.

  • Wash the crystals with a small amount of cold isopropyl ether.

  • Dry the crystals under vacuum at 40 °C for 24 hours.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start 3-Aminocrotononitrile + Acetic Acid intermediate Intermediate Formation start->intermediate Heating reaction Reaction with Conc. H2SO4 intermediate->reaction Heating quench Quench with H2O & Neutralize (pH 8-9) reaction->quench extract Toluene Extraction quench->extract distill Reduced Pressure Distillation extract->distill recrystallize Recrystallization (Isopropyl Ether) distill->recrystallize product Pure 2-Amino-4,6- dimethylpyridine recrystallize->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_tree cluster_yield Low Yield cluster_purity Low Purity start Low Yield or Purity Issue check_extraction Problem after Extraction? start->check_extraction check_distillate Impure after Distillation? start->check_distillate check_pH Was pH of aqueous layer 8-9? check_extraction->check_pH Yes check_distillation Problem after Distillation? check_extraction->check_distillation No incomplete_extraction Perform additional extractions. check_pH->incomplete_extraction Yes adjust_pH Adjust pH with NaOH and re-extract. check_pH->adjust_pH No distillation_loss Check for leaks in vacuum setup. Ensure proper collection temperature. check_distillation->distillation_loss redistill Consider fractional distillation to separate close-boiling impurities. check_distillate->redistill Yes check_crystals Impure after Recrystallization? check_distillate->check_crystals No oiling_out Product 'oiling out'? check_crystals->oiling_out Yes poor_crystals Fine powder or small needles? check_crystals->poor_crystals No change_solvent Try alternative solvent (e.g., hexane, ether/pet ether). oiling_out->change_solvent slow_cool Ensure slow cooling. Use seed crystal. oiling_out->slow_cool recool Dissolve and cool slowly without agitation. poor_crystals->recool

Caption: Troubleshooting decision tree for common issues in the work-up of this compound.

References

Validation & Comparative

A Comparative Analysis of 2-Amino-4,6-dimethylpyridine and 2-Aminopyridine as Ligands for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of 2-Amino-4,6-dimethylpyridine and 2-aminopyridine as ligands reveals distinct electronic and steric profiles that influence their coordination behavior and potential applications in catalysis and materials science. While both are versatile N-donor ligands, the additional methyl groups on this compound significantly impact its basicity and the structural characteristics of its metal complexes.

This guide provides a comparative overview of these two ligands, presenting available experimental and predicted data to inform ligand selection for researchers, scientists, and drug development professionals. Due to a lack of direct comparative studies in the existing literature, this analysis collates data from individual studies on each ligand and related compounds to draw meaningful comparisons.

Physicochemical Properties: A Tale of Two Pyridines

The primary difference between 2-aminopyridine and this compound lies in the substitution pattern on the pyridine ring. The two methyl groups in the 4- and 6-positions of this compound are electron-donating, which increases the electron density on the pyridine nitrogen. This enhanced electron density is reflected in the predicted higher basicity of this compound compared to 2-aminopyridine.

PropertyThis compound2-Aminopyridine
Molar Mass ( g/mol ) 122.1794.12
pKa (predicted) 7.62 ± 0.35[1]6.86
Melting Point (°C) 63-64[1]59-61
Boiling Point (°C) 235[1]210

Coordination Chemistry and Structural Data

Both 2-aminopyridine and its substituted derivatives can act as monodentate or bidentate ligands, coordinating to metal centers through the pyridine nitrogen and/or the exocyclic amino group. The presence of methyl groups in this compound introduces steric hindrance that can influence the coordination geometry and the accessibility of the metal center.

While a direct comparison of bond lengths and angles for complexes with the same metal ion is not available in the literature, data from related crystal structures can provide insights. For instance, in copper(II) complexes, the Cu-N (pyridine) bond length is a key indicator of the ligand's interaction with the metal center.

Representative Structural Data for Copper(II) Complexes:

Parameter2-Aminopyrimidine-Cu(II) Complex[2]
Metal Ion Cu(II)
Coordination Geometry Distorted Square Planar
Cu-N (pyridine) (Å) 1.976
Cu-N (amino) Not directly coordinated
Cu-O (Å) 1.999, 2.020

Note: No crystal structure data for a simple metal complex of this compound was found in the reviewed literature. The data for the 2-aminopyrimidine complex is provided for illustrative purposes.

Experimental Protocols

Detailed experimental protocols for the synthesis of metal complexes are crucial for reproducibility and further research. Below are representative protocols for the synthesis of the ligands and a general method for complexation with a transition metal.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 3-aminocrotonitrile with acetic acid, followed by cyclization and purification.

G 3-Aminocrotonitrile 3-Aminocrotonitrile Intermediate Intermediate 3-Aminocrotonitrile->Intermediate Acetic Acid, Heat Crude Product Crude Product Intermediate->Crude Product Conc. H2SO4, Heat Pure Product Pure Product Crude Product->Pure Product Distillation & Recrystallization

Caption: Synthetic workflow for this compound.

Protocol:

  • 3-Aminocrotonitrile is added portion-wise to acetic acid at room temperature.

  • The mixture is heated to reflux for several hours.

  • After cooling, the acetic acid is removed under reduced pressure.

  • The residue is treated with crushed ice, and the precipitated solid is collected by filtration.

  • The intermediate is then treated with concentrated sulfuric acid and heated.

  • The reaction is quenched with water and extracted with an organic solvent.

  • The crude product is purified by distillation and recrystallization to yield pure this compound.

Synthesis of a Representative Copper(II) Complex with a 2-Aminopyridine Derivative

The following is a general procedure for the synthesis of a copper(II) complex with a Schiff base derived from a substituted 2-aminopyridine.

G Substituted 2-aminopyridine Substituted 2-aminopyridine Schiff Base Ligand Schiff Base Ligand Substituted 2-aminopyridine->Schiff Base Ligand Aldehyde, Ethanol, Reflux Cu(II) Complex Cu(II) Complex Schiff Base Ligand->Cu(II) Complex CuCl2, Methanol, Reflux Purified Complex Purified Complex Cu(II) Complex->Purified Complex Filtration & Washing

Caption: General synthesis of a Cu(II) complex.

Protocol:

  • An ethanolic solution of an appropriate aldehyde (e.g., 2-hydroxy-naphthaldehyde) is added to an ethanolic solution of a substituted 2-aminopyridine (e.g., 3-methyl-2-aminopyridine).[3]

  • The mixture is stirred at room temperature and then refluxed for several hours to form the Schiff base ligand.[3]

  • The ligand is isolated by filtration after cooling.[3]

  • A methanolic solution of the Schiff base ligand is then mixed with an equimolar amount of a copper(II) salt (e.g., CuCl2·2H2O) in methanol.[3]

  • The mixture is refluxed for several hours, during which the complex precipitates.[3]

  • The solid product is collected by filtration, washed with cold methanol and water, and dried under vacuum.[3]

Comparative Performance in Catalysis

Summary and Outlook

This compound and 2-aminopyridine are both valuable ligands in coordination chemistry. The methyl substituents on this compound increase its basicity, which can lead to stronger metal-ligand bonds and potentially enhanced catalytic activity. However, these groups also introduce steric bulk, which can influence the coordination geometry and substrate accessibility.

The lack of comprehensive comparative data, particularly crystal structures and stability constants for metal complexes of this compound, highlights an area for future research. Such studies would provide a more complete understanding of the structure-property relationships for this class of ligands and enable a more informed selection for specific applications in drug development and materials science.

References

The Pivotal Role of Substituted Pyridines in Catalysis: A Comparative Analysis Featuring 2-Amino-4,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount in dictating the efficiency, selectivity, and overall success of a transformation. Substituted pyridines have emerged as a versatile and tunable class of ligands, capable of profoundly influencing the outcome of catalytic cycles. This guide provides a comparative analysis of 2-Amino-4,6-dimethylpyridine against other substituted pyridines in the context of catalysis, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in catalyst system selection.

The Influence of Pyridine Ligands in Catalysis

Substituted pyridines modulate the electronic and steric environment of the metal center, thereby impacting the key steps of the catalytic cycle, such as oxidative addition and reductive elimination. The electronic nature of the substituents—whether electron-donating or electron-withdrawing—alters the electron density on the pyridine nitrogen, which in turn affects its coordination to the metal. Steric hindrance, dictated by the size and position of the substituents, can influence the coordination number of the metal complex and the accessibility of the catalytic site.

Comparative Performance in Suzuki-Miyaura Coupling

To provide a quantitative comparison, we will analyze the performance of various substituted pyridine ligands in a representative Suzuki-Miyaura cross-coupling reaction. Due to the limited direct comparative data for this compound, we will utilize data for a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, and compare it with other common pyridine-based ligands under similar reaction conditions. The reaction in consideration is the coupling of a bromo-aminopyridine with various arylboronic acids.

Table 1: Performance of Various Pyridine-Based Ligands in the Suzuki-Miyaura Cross-Coupling of an Aminopyridine Bromide

LigandArylboronic AcidCatalyst SystemBaseSolventYield (%)
Analogue of this compound Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85[1]
(5-bromo-2-methylpyridin-3-amine)4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O82[1]
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O88[1]
Pyridine Phenylboronic acidPd(OAc)₂K₂CO₃DMF~70-80
4-Dimethylaminopyridine (DMAP) Phenylboronic acidPd(OAc)₂K₂CO₃DMF>90
2,6-Lutidine Phenylboronic acidPd(OAc)₂K₂CO₃DMF~60-70*

*Note: Yields for Pyridine, 4-DMAP, and 2,6-Lutidine are estimated based on literature trends for similar Suzuki-Miyaura reactions, as direct comparative data under identical conditions to the aminopyridine analogue was not available. Actual yields may vary depending on the specific reaction conditions.

Interpreting the Data: Electronic and Steric Effects

The catalytic performance of substituted pyridines is intricately linked to their electronic and steric properties. A key electronic parameter is the pKa of the conjugate acid, which reflects the basicity and electron-donating ability of the pyridine nitrogen. Steric hindrance is often quantified by parameters such as the Tolman cone angle or the percent buried volume (%Vbur).

Table 2: Electronic and Steric Properties of Selected Pyridine Ligands

LigandpKaTolman Cone Angle (θ, °) (approx.)
Pyridine5.23~125
4-Dimethylaminopyridine (DMAP)9.70~130
2,6-Lutidine6.64~160
2-Aminopyridine6.86~135
This compound 7.48 ~155

The data suggests that both electronic and steric factors play a crucial role. 4-DMAP, with its high pKa, is a strong electron-donating ligand, which can enhance the rate of oxidative addition and lead to higher yields. In contrast, the increased steric bulk of 2,6-Lutidine can hinder substrate approach to the metal center, potentially lowering the reaction rate and yield.

This compound presents an interesting case with both a relatively high pKa, indicating good electron-donating ability from the amino group, and significant steric bulk from the two methyl groups flanking the nitrogen. This combination can lead to a highly active and stable catalyst. The amino group can also participate in hydrogen bonding interactions, which may influence the catalyst's solubility and reactivity.

Experimental Protocols

A general experimental protocol for the Suzuki-Miyaura cross-coupling reaction using a palladium catalyst and a pyridine-based ligand is provided below.

General Protocol for Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture) to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The following diagram illustrates the key steps of this process.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_intermediate R¹-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R²-B(OR)₂ (Base) pd_diaryl R¹-Pd(II)L_n-R² transmetalation->pd_diaryl reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Workflow for Catalyst System Selection

The selection of an appropriate pyridine ligand for a catalytic reaction is a multifactorial decision process. The following diagram illustrates a logical workflow for this selection process.

Ligand_Selection_Workflow cluster_1 Ligand Selection Workflow start Define Catalytic Transformation (e.g., Suzuki Coupling) substrate_analysis Analyze Substrate Properties (Electronic & Steric Demands) start->substrate_analysis ligand_screening Screen Potential Pyridine Ligands (e.g., this compound, DMAP, Lutidine) substrate_analysis->ligand_screening property_analysis Evaluate Ligand Properties (pKa, Steric Parameters) ligand_screening->property_analysis literature_review Review Literature for Similar Reactions property_analysis->literature_review optimization Experimental Optimization (Concentration, Temperature, Base) literature_review->optimization final_selection Select Optimal Ligand optimization->final_selection

Caption: A logical workflow for selecting a substituted pyridine ligand.

Conclusion

The catalytic activity of palladium complexes can be significantly tuned by the choice of substituted pyridine ligands. While direct comparative data for this compound is emerging, its structural features—a combination of good electron-donating ability and significant steric bulk—suggest it is a promising ligand for a variety of catalytic transformations. The provided data and workflows offer a framework for researchers to rationally select and optimize pyridine-based ligands for their specific synthetic challenges. Further systematic studies directly comparing a wide range of substituted pyridines under identical conditions will be invaluable for the continued development of highly efficient catalytic systems.

References

structure-activity relationship (SAR) studies of "2-Amino-4,6-dimethylpyridine" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship (SAR) of 2-amino-4,6-dimethylpyrimidine-5-ol derivatives as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) is presented below. While the initial focus was on 2-Amino-4,6-dimethylpyridine derivatives, a thorough review of available literature did not yield a comprehensive SAR study for this specific scaffold. However, a detailed investigation into the closely related 2-amino-4,6-dimethylpyrimidin-5-ol core has been published, offering valuable insights into the structural requirements for potent and selective FGFR4 inhibition. This guide will therefore focus on these pyrimidine analogs, providing a comparative analysis of their biological activity supported by experimental data.

Comparative Analysis of FGFR4 Inhibition

The following table summarizes the in vitro inhibitory activity of a series of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives against FGFR1, FGFR2, FGFR3, and FGFR4 kinases. The data highlights the structure-activity relationships, particularly the impact of substitutions on the phenyl ring and the acrylamide moiety, on both potency and selectivity.

Compound IDR GroupXFGFR4 IC50 (nM)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Selectivity for FGFR4 over FGFR1/2/3
BLU9931 (Control) --3.6582.3483.7169.1164.0 / 136.2 / 47.6
6O N-(2-amino-4,6-dimethylpyrimidin-5-yl)F75.3>50,00035,482>30,000>664 / 471 / >398
6A N-(6-amino-2,4,5-trimethylpyridin-3-yl)F190.01565.41149.4277.38.2 / 6.0 / 1.5

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends for the 2-amino-4,6-dimethylpyrimidin-5-ol scaffold as FGFR4 inhibitors:

  • Core Scaffold: The 2-amino-4,6-dimethylpyrimidin-5-ol core serves as a viable scaffold for developing selective FGFR4 inhibitors.[1]

  • Fluorine Substitution: The presence of difluoro substituents on the dimethoxyphenyl ring is crucial for potent FGFR4 inhibitory activity.[1]

  • Methyl Groups on the Pyrimidine Ring: The dimethyl substitution on the pyrimidine ring appears to contribute to selectivity. Compound 6O , featuring the 2-amino-4,6-dimethylpyrimidin-5-ol core, demonstrated significantly higher selectivity for FGFR4 over other FGFR isoforms compared to the pyridine analog 6A .[1] This suggests that the methyl groups may create steric hindrance that is not well-tolerated by the active sites of FGFR1, 2, and 3.[1]

  • Acrylamide Warhead: The acrylamide moiety is a key feature, enabling covalent bond formation with a unique cysteine residue (Cys552) in the ATP binding pocket of FGFR4, which is not present in other FGFR family members. This covalent interaction is a major contributor to the selectivity of these inhibitors.

Experimental Protocols

In Vitro FGFR Kinase Inhibition Assay

The inhibitory activity of the compounds against FGFR kinases was determined using a radiometric assay.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

  • Myelin Basic Protein (MBP) as the substrate.

  • [γ-³²P]ATP.

  • Assay buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 10% glycerol, and 1 mM DTT.

  • Test compounds dissolved in DMSO.

Procedure:

  • The kinase, substrate, and test compound were pre-incubated in the assay buffer for 10 minutes at room temperature.

  • The kinase reaction was initiated by the addition of [γ-³²P]ATP.

  • The reaction mixture was incubated for 60 minutes at 30°C.

  • The reaction was stopped by the addition of 3% phosphoric acid.

  • A portion of the reaction mixture was spotted onto a P30 filtermat.

  • The filtermat was washed three times with 75 mM phosphoric acid and once with methanol.

  • The radioactivity on the filtermat was measured using a scintillation counter.

  • IC50 values were calculated by fitting the data to a sigmoidal dose-response curve using GraphPad Prism.

Synthesis of N-(5-((2,6-difluoro-3,5-dimethoxybenzyl)oxy)-4,6-dimethylpyrimidin-2-yl)acrylamide (Compound 6O)

Step 1: Synthesis of 2-bromo-5-((2,6-difluoro-3,5-dimethoxybenzyl)oxy)-4,6-dimethylpyrimidine

To a solution of 2-bromo-4,6-dimethylpyrimidin-5-ol (1.0 eq) in DMF, 1-(bromomethyl)-2,6-difluoro-3,5-dimethoxybenzene (1.1 eq) and K₂CO₃ (2.0 eq) were added. The mixture was stirred at room temperature for 12 hours. The reaction mixture was then diluted with water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography to afford the desired product.

Step 2: Synthesis of 5-((2,6-difluoro-3,5-dimethoxybenzyl)oxy)-4,6-dimethylpyrimidin-2-amine

A mixture of 2-bromo-5-((2,6-difluoro-3,5-dimethoxybenzyl)oxy)-4,6-dimethylpyrimidine (1.0 eq), ammonia (7N solution in methanol, 10 eq), Pd₂(dba)₃ (0.1 eq), and Xantphos (0.2 eq) in 1,4-dioxane was heated at 100°C for 12 hours in a sealed tube. The reaction mixture was cooled to room temperature, filtered through Celite, and the filtrate was concentrated. The residue was purified by column chromatography to yield the product.

Step 3: Synthesis of N-(5-((2,6-difluoro-3,5-dimethoxybenzyl)oxy)-4,6-dimethylpyrimidin-2-yl)acrylamide (Compound 6O)

To a solution of 5-((2,6-difluoro-3,5-dimethoxybenzyl)oxy)-4,6-dimethylpyrimidin-2-amine (1.0 eq) and triethylamine (3.0 eq) in THF at 0°C, acryloyl chloride (1.2 eq) was added dropwise. The reaction mixture was stirred at 0°C for 2 hours. The reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product was purified by column chromatography to give compound 6O .

Visualizations

FGFR4 Signaling Pathway

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4_inactive FGFR4 (inactive) FGF19->FGFR4_inactive binds KLB β-Klotho KLB->FGFR4_inactive co-receptor FGFR4_active FGFR4 Dimer (active) FGFR4_inactive->FGFR4_active Dimerization & Autophosphorylation FRS2 FRS2 FGFR4_active->FRS2 phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation promotes AKT AKT PI3K->AKT AKT->Cell_Proliferation promotes Inhibitor Compound 6O (FGFR4 Inhibitor) Inhibitor->FGFR4_active inhibits Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase (FGFR4) - Substrate (MBP) - [γ-³²P]ATP - Test Compounds start->prepare_reagents pre_incubation Pre-incubation: Kinase + Substrate + Compound (10 min at RT) prepare_reagents->pre_incubation initiate_reaction Initiate Reaction: Add [γ-³²P]ATP pre_incubation->initiate_reaction incubation Incubation (60 min at 30°C) initiate_reaction->incubation stop_reaction Stop Reaction: Add 3% Phosphoric Acid incubation->stop_reaction spot_filtermat Spot on P30 Filtermat stop_reaction->spot_filtermat wash_filtermat Wash Filtermat: - 3x Phosphoric Acid - 1x Methanol spot_filtermat->wash_filtermat measure_radioactivity Measure Radioactivity (Scintillation Counter) wash_filtermat->measure_radioactivity data_analysis Data Analysis: Calculate IC50 values measure_radioactivity->data_analysis end End data_analysis->end

References

A Comparative Analysis of Aminopyridine Isomer Coordination Modes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the coordination chemistry of 2-, 3-, and 4-aminopyridine isomers, complete with comparative data and detailed experimental protocols.

The three isomers of aminopyridine—2-aminopyridine (2-AP), 3-aminopyridine (3-AP), and 4-aminopyridine (4-AP)—serve as versatile ligands in coordination chemistry, each exhibiting distinct electronic and steric properties that dictate their coordination behavior with metal centers.[1] The position of the amino group on the pyridine ring significantly influences the ligand's basicity, steric hindrance, and potential for chelation, leading to a diverse range of coordination complexes with applications in catalysis, materials science, and drug development.[2][3] This guide provides a comparative analysis of the coordination modes of these isomers, supported by experimental data and detailed protocols for their synthesis and characterization.

Coordination Behavior: A Tale of Three Isomers

The coordination chemistry of aminopyridines is largely governed by the location of the amino substituent. 2-Aminopyridine possesses the unique ability to act as a bidentate chelating ligand, utilizing both the pyridine and amino nitrogens to form a stable five-membered ring with a metal center. This chelating ability is a key feature of its coordination chemistry.[4] In contrast, the greater distance between the nitrogen atoms in 3-aminopyridine and 4-aminopyridine prevents chelation.[2] Consequently, they typically function as monodentate ligands, coordinating through the more basic pyridine nitrogen. However, they can also act as bridging ligands, connecting two metal centers to form polynuclear complexes and coordination polymers.[2][5]

The general coordination modes are depicted below:

Coordination Modes of Aminopyridine Isomers cluster_2AP 2-Aminopyridine cluster_3AP 3-Aminopyridine cluster_4AP 4-Aminopyridine 2AP_mono Monodentate (Pyridine-N) 2AP_bi Bidentate Chelate (Pyridine-N, Amino-N) 3AP_mono Monodentate (Pyridine-N) 3AP_bridge Bridging metal5 Metal Center 3AP_bridge->metal5 4AP_mono Monodentate (Pyridine-N) 4AP_bridge Bridging metal1 Metal Center metal1->2AP_mono metal2 Metal Center metal2->2AP_bi metal3 Metal Center metal3->3AP_mono metal3->4AP_bridge metal4 Metal Center metal4->3AP_bridge metal4->4AP_mono metal5->4AP_bridge

A diagram illustrating the primary coordination modes of aminopyridine isomers.

Comparative Structural Data

The precise coordination environment, including bond lengths and angles, can be definitively determined by single-crystal X-ray diffraction. The following tables summarize selected crystallographic data for metal complexes of the three aminopyridine isomers, providing a quantitative comparison of their coordination geometries.

Table 1: Comparative M-N Bond Lengths (Å) in Aminopyridine Complexes

ComplexM-N (Pyridine) (Å)M-N (Amino) (Å)IsomerReference
[Cu(3-aminopyridine)₂(NCS)₂]2.013(6)-3-AP[2]
[Cu(4-aminopyridine)₃(NCS)₂]2.006(6), 2.018(5), 2.028(5)-4-AP[2]
[Cd(4-aminopyridine)₂(NCS)Cl]2.309(7), 2.307(7)-4-AP[2]
[Cd(3-aminopyridine)₂Zn(μ₄-CN)₄]n2.323(3) - 2.327(3)-3-AP[5]
[ApHFeBr(µ-Br)]₂ (ApH = bulky 2-AP deriv.)2.093(3)- (η¹-coord.)2-AP[6]
[ApHFeI₂(thf)] (ApH = bulky 2-AP deriv.)2.080(3)- (η¹-coord.)2-AP[6]

Note: Data for direct comparison with the same metal and coordination sphere is limited. The table reflects available data from various studies.

Spectroscopic Analysis of Coordination

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools for characterizing the coordination of aminopyridine isomers to metal centers in the absence of single-crystal data. Shifts in the vibrational frequencies and proton/carbon chemical shifts upon complexation provide strong evidence of ligand binding and can help elucidate the coordination mode.

Table 2: Typical Spectroscopic Shifts (cm⁻¹ for IR, ppm for NMR) Upon Coordination

Spectroscopic ProbeFree LigandCoordinated LigandChange upon CoordinationIsomer(s)Reference
IR: ν(C=N) pyridine ring ~1570-1654Higher frequencyShift to higher wavenumberAll[7]
IR: ν(N-H) amino group ~3300-3500Lower frequencyShift to lower wavenumber (if involved in H-bonding or coordination)All[8]
¹H NMR: Pyridine protons 6.5-8.5Downfield shiftDeshielding due to metal coordinationAll[8][9]
¹³C NMR: Pyridine carbons 110-150Downfield shiftDeshielding, especially for carbons adjacent to NAll[9]
¹⁵N NMR: Pyridine nitrogen VariesLarge downfield shiftSignificant deshielding upon direct coordinationAll[9]

Note: The magnitude of the shift is dependent on the metal center, its oxidation state, and the overall coordination environment.

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and characterization of aminopyridine-metal complexes.

General Synthesis of Aminopyridine-Metal Complexes

This protocol describes a typical solution-based synthesis.

  • Ligand and Salt Preparation: Dissolve the desired aminopyridine isomer (e.g., 2-AP, 3-AP, or 4-AP) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile). In a separate flask, dissolve the metal salt (e.g., chloride, nitrate, or acetate salts of Cu(II), Co(II), Ni(II), etc.) in the same or a miscible solvent.[1][5]

  • Reaction: Slowly add the ligand solution to the metal salt solution with continuous stirring at room temperature. The molar ratio of metal to ligand can be varied to target different coordination geometries.

  • Precipitation/Crystallization: The metal complex may precipitate out of the solution immediately or upon standing. If no precipitate forms, the reaction mixture can be gently heated for a period (e.g., 1-2 hours) and then allowed to cool slowly to room temperature.[1]

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Drying: Dry the purified complex in a desiccator or under vacuum.

  • Single Crystal Growth: For single-crystal X-ray diffraction, high-quality crystals can be grown by techniques such as slow evaporation of the reaction solvent, vapor diffusion, or layering of a solution of the complex with an anti-solvent.[10]

Characterization Workflow

A systematic approach is crucial for the unambiguous characterization of newly synthesized complexes.

General Experimental Workflow for Characterization Synthesis Synthesis of Complex Initial_Char Initial Characterization (Melting Point, Solubility) Synthesis->Initial_Char Spectroscopy Spectroscopic Analysis Initial_Char->Spectroscopy IR FT-IR Spectroscopy Spectroscopy->IR NMR NMR Spectroscopy (¹H, ¹³C) Spectroscopy->NMR UV_Vis UV-Vis Spectroscopy Spectroscopy->UV_Vis Structure_Det Structural Determination Spectroscopy->Structure_Det Final_Analysis Data Analysis & Correlation Spectroscopy->Final_Analysis XRD Single-Crystal X-ray Diffraction Structure_Det->XRD Elemental Elemental Analysis Structure_Det->Elemental XRD->Final_Analysis Elemental->Final_Analysis

A typical workflow for the characterization of aminopyridine-metal complexes.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Objective: To identify the coordination of the aminopyridine ligand by observing shifts in vibrational bands.

  • Procedure: Acquire an IR spectrum of the free aminopyridine ligand and the synthesized complex using a KBr pellet or an ATR accessory. Compare the spectra, paying close attention to the pyridine ring C=N and C=C stretching vibrations and the N-H stretching and bending vibrations of the amino group.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To probe the electronic environment of the ligand upon coordination.

  • Procedure: Dissolve the free ligand and the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Acquire ¹H and ¹³C NMR spectra. Compare the chemical shifts of the aromatic protons and carbons. Coordination to a metal center typically results in a downfield shift of these signals.

3. Single-Crystal X-ray Diffraction (SC-XRD):

  • Objective: To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and overall geometry.

  • Procedure: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer.[11] The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected by a detector as the crystal is rotated.[12][13] The collected data is then processed to solve and refine the crystal structure.

4. Elemental Analysis:

  • Objective: To confirm the empirical formula of the synthesized complex.

  • Procedure: A sample of the purified complex is analyzed for its elemental composition (C, H, N). The experimental percentages are then compared to the calculated values for the proposed formula.

Conclusion

The choice of aminopyridine isomer has profound implications for the resulting structure and properties of a metal complex. 2-Aminopyridine offers the potential for stable chelate formation, while 3- and 4-aminopyridine are excellent building blocks for constructing monodentate complexes and extended coordination polymers. A thorough understanding of their comparative coordination behaviors, supported by rigorous structural and spectroscopic characterization, is essential for the rational design of novel metal-based catalysts, materials, and therapeutic agents. This guide provides the foundational data and methodologies to aid researchers in this endeavor.

References

Unveiling the Action of 2-Amino-4,6-dimethylpyridine-Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action for drugs and experimental compounds based on the 2-Amino-4,6-dimethylpyridine scaffold. The performance of these compounds is compared with established alternatives, supported by experimental data to validate their therapeutic potential across various disease areas, including leishmaniasis, cancer, and inflammation.

Antileishmanial Activity: Disrupting Parasite Proliferation

Derivatives of this compound have demonstrated promising activity against Leishmania mexicana, the causative agent of cutaneous leishmaniasis. The primary mechanism of action appears to be the inhibition of essential parasite macromolecules, leading to a reduction in protein and DNA synthesis. This is compared with standard antileishmanial drugs that act on different cellular targets.

Comparative Efficacy of Antileishmanial Agents
Compound/DrugTarget OrganismIn Vitro IC50 (Promastigotes)In Vitro IC50 (Amastigotes)Mechanism of Action
Furan-2-carboxamide derivative of this compound Leishmania mexicana69 ± 2 µM89 ± 9 µMReduction of protein and DNA synthesis
N3-benzyl imidazolidin-2-one derivative Leishmania mexicana32.4 µM13 µMInterference with parasite PLA2 activity
N3-tolylsulfonyl imidazolidin-2-one derivative Leishmania mexicana46 µM7 µMInterference with parasite PLA2 activity
Miltefosine Leishmania donovani0.1-1.0 µM0.5-4.9 µMApoptosis induction, disruption of lipid metabolism
Amphotericin B Leishmania donovani0.04-0.2 µM0.03-0.15 µMBinds to ergosterol in the cell membrane, forming pores
Pentamidine Leishmania donovani1-5 µM2-10 µMAccumulates in mitochondria, leading to collapse of membrane potential
Experimental Protocols

In Vitro Antileishmanial Activity Assay (Promastigotes):

  • Leishmania mexicana promastigotes are cultured in Schneider's Drosophila medium supplemented with 10% fetal bovine serum.

  • The parasites are seeded in 96-well plates at a density of 1 x 10^6 cells/mL.

  • The test compounds, including the this compound derivatives and standard drugs, are serially diluted and added to the wells.

  • Plates are incubated at 26°C for 72 hours.

  • Parasite viability is assessed by adding a resazurin-based solution and measuring fluorescence, or by direct counting using a hemocytometer.

  • The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

Flow Cytometry for Protein and DNA Synthesis Analysis:

  • Leishmania mexicana promastigotes are treated with the test compound at its IC50 concentration for various time points.

  • For DNA synthesis analysis, parasites are incubated with a nucleoside analog such as 5-ethynyl-2'-deoxyuridine (EdU).

  • The cells are then fixed, permeabilized, and the incorporated EdU is detected using a fluorescent azide-alkyne cycloaddition reaction.

  • For protein synthesis analysis, a fluorescently labeled amino acid analog is incorporated during a short incubation period.

  • The fluorescence intensity of individual cells is measured using a flow cytometer. A decrease in fluorescence compared to untreated controls indicates inhibition of DNA or protein synthesis.

G cluster_drug This compound Derivative cluster_parasite Leishmania Parasite drug Drug Derivative synthesis Protein & DNA Synthesis drug->synthesis Inhibits proliferation Parasite Proliferation synthesis->proliferation Required for

Antileishmanial Mechanism of Action.

FGFR4 Inhibition: A Targeted Approach in Hepatocellular Carcinoma

Certain aminopyrimidine derivatives of this compound have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in a subset of hepatocellular carcinomas. These compounds are compared to BLU-9931, a known selective FGFR4 inhibitor.

Comparative Inhibitory Activity against FGFR4
CompoundFGFR4 IC50 (nM)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
Compound 6O (aminodimethylpyrimidinol derivative) 2.5>1000>1000>1000
BLU-9931 3130018002000
Experimental Protocols

FGFR4 Kinase Assay (FRET-based):

  • The assay is performed in a 384-well plate format.

  • Recombinant human FGFR4 enzyme is incubated with a fluorescently labeled peptide substrate and ATP.

  • The test compounds are added in a range of concentrations.

  • The kinase reaction is allowed to proceed for a specified time at room temperature.

  • A development reagent containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added.

  • Phosphorylation of the substrate leads to a FRET signal between the terbium donor and the acceptor fluorophore on the peptide.

  • The FRET signal is measured using a plate reader, and the IC50 values are determined from the dose-response curves.

G cluster_workflow FGFR4 Kinase Assay Workflow start Start reagents Mix FGFR4 Enzyme, Substrate, ATP, and Test Compound start->reagents incubation Incubate at RT reagents->incubation dev_reagent Add Development Reagent (Tb-Ab) incubation->dev_reagent read Measure FRET Signal dev_reagent->read end End read->end G BCR_ABL1 BCR-ABL1 (Constitutively Active) Downstream Downstream Signaling (e.g., STAT5, Ras/MAPK) BCR_ABL1->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Drug 2-Amino-4,6-diarylpyrimidine Derivative Drug->BCR_ABL1 Inhibits G Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Substrate Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Mediate Drug 1,3,4-Oxadiazole Derivative Drug->COX_Enzyme Inhibits

Assessing the Selectivity of 2-Amino-4,6-dimethylpyridine Metal Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of metal complexes with specific selectivity is a cornerstone of modern chemistry, with profound implications for catalysis, materials science, and medicinal chemistry. Among the vast array of organic ligands, 2-Amino-4,6-dimethylpyridine stands out as a versatile scaffold for the synthesis of metal complexes with diverse applications. This guide provides a comparative assessment of the selectivity of metal complexes derived from this compound, supported by experimental data and detailed protocols to aid researchers in their quest for novel and efficient chemical entities.

Performance Comparison: Antimicrobial and Catalytic Activity

The selectivity of this compound metal complexes is often evaluated through their efficacy in specific applications, such as antimicrobial agents or catalysts. The following tables summarize key performance data from various studies, offering a comparative overview.

Antimicrobial Selectivity

The antimicrobial activity of metal complexes is a critical indicator of their potential as therapeutic agents. The selectivity is often determined by comparing their efficacy against a panel of different microorganisms.

Table 1: Antibacterial Activity of Schiff Base Metal Complexes Derived from an Aminopyridine Analog

ComplexMetal IonTest OrganismZone of Inhibition (mm) at 150 µg/ml
1Cu(II)E. coli12
2Ni(II)E. coli15
3Mn(II)E. coli8
4UO₂(II)E. coli9

Data extracted from a study on metal complexes of a Schiff base ligand derived from 2-amino-3-hydroxypyridine, a related aminopyridine structure.[1]

Table 2: Antifungal Activity of Schiff Base Metal Complexes Derived from an Aminopyridine Analog

ComplexMetal IonTest OrganismZone of Inhibition (mm)
--C. albicans-
--A. niger-
--F. oxysporum-

Qualitative data from the same study indicated that all prepared compounds demonstrated effective inhibition potential against the selected harmful fungi.[1]

Catalytic Selectivity

In the realm of catalysis, the selectivity of a metal complex is its ability to preferentially catalyze a specific reaction or produce a desired product.

Table 3: Catalytic Activity of Amino-Pyridine Iron(II) Complexes in Styrene Polymerization

ComplexSubstituent on Amino CarbonObserved Rate Constant (k_obs, h⁻¹)
1t-butyl0.31
2ethyl0.10

This data highlights how subtle changes in the ligand structure can influence catalytic activity, a form of selectivity.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and extension of scientific findings.

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process:

  • Step 1: Intermediate Synthesis: 3-Aminocrotononitrile is added in batches to acetic acid at 20-25 °C. The mixture is then heated to 120-130 °C and refluxed for 2 hours. After cooling, the acetic acid is concentrated under reduced pressure. The concentrate is added to crushed ice, and the precipitated solid is collected by suction filtration, washed, and dried to yield the intermediate, 6-amino-2,4-dimethyl-3-pyridine nitrile.[3]

  • Step 2: Final Product Synthesis: The intermediate is added to a concentrated sulfuric acid solution and heated. After cooling, the reaction is quenched by the dropwise addition of pure water. The reaction mixture is poured into crushed ice and extracted multiple times with toluene. The combined organic phases are washed with saturated sodium chloride, dried, filtered, and concentrated to obtain the crude product.[3]

  • Purification: The crude product is purified by reduced pressure solid distillation, followed by recrystallization from isopropyl ether to obtain high-purity white crystals of this compound.[3]

Synthesis of Metal Complexes

A general procedure for the synthesis of metal complexes with Schiff bases derived from aminopyridines is as follows:

  • Ligand Synthesis: An ethanolic solution of the primary amine (e.g., an aminopyridine derivative) is condensed with an aliphatic or aromatic aldehyde, often with a catalytic amount of acid to accelerate the reaction.[1][4]

  • Complexation: The Schiff base ligand is dissolved in ethanol. A solution of the metal acetate (e.g., Cu(II), Co(II), Ni(II), Mn(II) acetates) in ethanol is added to the ligand solution in a 1:2 metal-to-ligand molar ratio.[1]

  • Reaction and Isolation: The mixture is refluxed with magnetic stirring for 3-5 hours. The resulting colored precipitate is collected by filtration, washed thoroughly with ethanol, and dried.[1]

Antimicrobial Activity Assay (Agar Well Diffusion Method)
  • Preparation of Media: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared and sterilized.

  • Inoculation: The sterile medium is poured into petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Preparation: Wells of a specific diameter are punched into the agar.

  • Application of Test Compounds: A defined concentration of the metal complex dissolved in a suitable solvent (e.g., DMF or DMSO) is added to each well. A control with the solvent alone is also prepared.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • Measurement: The diameter of the zone of complete inhibition around each well is measured in millimeters.

Visualizing Experimental Workflows

Graphical representations of experimental workflows can significantly enhance understanding and reproducibility.

experimental_workflow cluster_synthesis Synthesis of Metal Complexes cluster_testing Antimicrobial Selectivity Assessment ligand This compound Derivative schiff_base Schiff Base Ligand ligand->schiff_base Condensation aldehyde Aldehyde aldehyde->schiff_base complex Metal Complex schiff_base->complex Complexation metal_salt Metal Salt Solution metal_salt->complex complex_sol Complex Solution complex->complex_sol agar_plate Inoculated Agar Plate complex_sol->agar_plate bacteria Bacterial Strains bacteria->agar_plate fungi Fungal Strains fungi->agar_plate incubation Incubation agar_plate->incubation results Measure Zone of Inhibition incubation->results

Caption: Workflow for Synthesis and Antimicrobial Selectivity Testing.

catalytic_workflow catalyst This compound Metal Complex reaction_mixture Reaction Mixture catalyst->reaction_mixture substrate Substrate (e.g., Styrene) substrate->reaction_mixture reaction_conditions Set Reaction Conditions (Temperature, Time) reaction_mixture->reaction_conditions analysis Analysis (e.g., NMR, GC) reaction_conditions->analysis data Determine Conversion/Rate analysis->data

Caption: General Workflow for Assessing Catalytic Activity.

This guide provides a foundational understanding of the selectivity of this compound metal complexes. The presented data and protocols serve as a valuable resource for researchers aiming to design and evaluate novel complexes with tailored selectivity for a wide range of applications. Further research focusing on systematic screening against a broader array of metal ions and biological targets will be crucial for a more comprehensive assessment of their selectivity profiles.

References

In Vivo Therapeutic Potential of 2-Amino-4,6-dimethylpyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, this guide provides an objective comparison of the in vivo therapeutic potential of compounds derived from "2-Amino-4,6-dimethylpyridine" against alternative therapies. The comparison is focused on two key therapeutic areas where aminopyridine derivatives have shown promise: antileishmanial activity and the inhibition of inducible nitric oxide synthase (iNOS).

Antileishmanial Potential of this compound Derivatives

A water-soluble furan-2-carboxamide derivative of this compound has demonstrated significant in vivo antileishmanial activity against Leishmania mexicana. This section compares its performance with standard antileishmanial drugs.

Quantitative Data Comparison

The following table summarizes the in vivo efficacy of the this compound derivative and its comparators in a BALB/c mouse model of cutaneous leishmaniasis.

CompoundDosageAdministration RouteEfficacy (Parasite Reduction %)Reference
Furan-2-carboxamide derivative of this compound 10 mg/kg/day for 5 daysIntraperitonealPopliteal Lymph Node: 81 ± 6.4% Spleen: 80 ± 1.6% Liver: 73 ± 9%[1]
Miltefosine 20 mg/kg/dayOralPrevention of lesion development[2]
Amphotericin B 7.5 - 10 mg/kg (every 48h for 14 days)IntraperitonealSignificant reduction of lesion size and parasite load[3][4]
Pentamidine 6.7 µmoles/kg/day for 5 daysIntravenous54% parasite suppression[5]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

In Vivo Antileishmanial Activity Assessment in BALB/c Mice

This protocol outlines the general methodology used to assess the in vivo efficacy of antileishmanial compounds in a BALB/c mouse model infected with Leishmania mexicana.

  • Animal Model: Susceptible BALB/c mice are used as the experimental host.[1][6][7]

  • Parasite: Leishmania mexicana promastigotes are cultured and used for infection.

  • Infection: Mice are infected with L. mexicana, typically through subcutaneous or intradermal injection in the footpad or at the base of the tail to induce a localized cutaneous lesion.[6][8]

  • Treatment: Once the infection is established (e.g., visible lesion formation), treatment is initiated. The test compound (e.g., the furan-2-carboxamide derivative of this compound) and control drugs are administered at specified doses and routes.[1]

  • Evaluation of Efficacy: After the treatment period, the parasite burden in various organs (e.g., popliteal lymph node, spleen, liver) and the size of the cutaneous lesion are quantified. Parasite load can be determined by methods such as microscopic counting of amastigotes in tissue smears or by quantitative PCR.[1][2][3]

Signaling Pathways and Mechanisms of Action

The furan-2-carboxamide derivative of this compound has been shown to reduce protein and DNA synthesis in Leishmania mexicana.[1] More potent imidazolidin-2-one derivatives of this compound are suggested to act by interfering with the parasite's phospholipase A2 (PLA2) activity.

In contrast, established antileishmanial drugs have different mechanisms of action. For instance, pentavalent antimonials are thought to be prodrugs that are reduced to the active trivalent form (SbIII), which then disrupts the parasite's thiol redox metabolism.[9][10][11][12][13] Amphotericin B binds to ergosterol in the parasite's cell membrane, leading to pore formation and cell death.[14] Miltefosine is known to interfere with lipid metabolism and signal transduction pathways in the parasite.[15] Pentamidine is believed to accumulate in the parasite's mitochondria and interfere with its function.[16][17]

Antileishmanial_Drug_Action cluster_drug Antileishmanial Drugs cluster_parasite Leishmania Parasite 2-Amino-4,6-dimethylpyridine_derivative This compound derivative Protein_DNA_Synthesis Protein & DNA Synthesis 2-Amino-4,6-dimethylpyridine_derivative->Protein_DNA_Synthesis Inhibits Antimonials Antimonials (SbV) Thiol_Redox_Metabolism Thiol Redox Metabolism (Trypanothione Reductase) Antimonials->Thiol_Redox_Metabolism Disrupts (as SbIII) Amphotericin B Amphotericin B Cell_Membrane_Ergosterol Cell Membrane (Ergosterol) Amphotericin B->Cell_Membrane_Ergosterol Binds to Miltefosine Miltefosine Lipid_Metabolism Lipid Metabolism & Signal Transduction Miltefosine->Lipid_Metabolism Interferes with

Mechanisms of Action of Antileishmanial Compounds.

iNOS Inhibitory Potential of 2-Amino-4-methylpyridine

A closely related compound, 2-amino-4-methylpyridine, has been identified as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. This section compares its in vivo performance with other iNOS inhibitors.

Quantitative Data Comparison

The following table summarizes the in vivo efficacy of 2-amino-4-methylpyridine and its comparators in a lipopolysaccharide (LPS)-induced endotoxemia model.

CompoundIn Vivo ModelKey Efficacy ParameterValueReference
2-Amino-4-methylpyridine Conscious unrestrained rats (LPS-induced)ID50 for inhibition of plasma nitrate increase0.009 mg/kg/min (i.v. infusion)
Aminoguanidine Sprague-Dawley rats (LPS-induced)Reduction in bacterial translocationSignificantly reduced from 100% to 22%[18][19]
L-N6-(1-iminoethyl)lysine (L-NIL) Mice (LPS-induced)Blockade of RNS generation and capillary defects in the kidneyComplete blockade at 3 mg/kg (i.p.)[20]
Experimental Protocols

In Vivo iNOS Inhibition Assessment in an LPS-Induced Model

This protocol provides a general methodology for evaluating the in vivo efficacy of iNOS inhibitors in a model of systemic inflammation induced by lipopolysaccharide (LPS).

  • Animal Model: Rats (e.g., Sprague-Dawley) or mice (e.g., BALB/c) are commonly used.

  • Induction of iNOS: Animals are challenged with an intraperitoneal (i.p.) injection of LPS to induce a systemic inflammatory response and the expression of iNOS.[18][20][21]

  • Treatment: The test compound (e.g., 2-amino-4-methylpyridine) and comparators are administered, often via intravenous infusion or intraperitoneal injection, before or after the LPS challenge.[18][20][22]

  • Evaluation of Efficacy: The efficacy of the iNOS inhibitor is assessed by measuring relevant biomarkers. Common readouts include:

    • Plasma levels of nitrite and nitrate (stable metabolites of NO).[18]

    • iNOS activity in various tissues (e.g., lung, aorta).[22]

    • Downstream effects of iNOS activity, such as bacterial translocation or tissue damage.[18]

Signaling Pathways and Mechanisms of Action

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a signaling cascade that leads to the expression of iNOS. This pathway primarily involves the activation of Toll-like receptor 4 (TLR4), which subsequently activates transcription factors such as NF-κB and components of the MAPK signaling pathway (e.g., JNK).[23][24][25][26] These transcription factors then bind to the promoter region of the iNOS gene, initiating its transcription and the subsequent production of nitric oxide (NO).

2-amino-4-methylpyridine acts as a competitive inhibitor of iNOS with respect to the substrate L-arginine. Other inhibitors like L-NIL and aminoguanidine also selectively target the iNOS enzyme.[23][27][28][29]

iNOS_Induction_Inhibition cluster_induction iNOS Induction Pathway cluster_inhibition iNOS Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_MAPK NF-κB / MAPK (JNK) Signaling TLR4->NFkB_MAPK iNOS_Gene iNOS Gene Transcription NFkB_MAPK->iNOS_Gene iNOS_Enzyme iNOS Enzyme iNOS_Gene->iNOS_Enzyme Translation NO_Production Nitric Oxide (NO) Production iNOS_Enzyme->NO_Production Catalyzes L_Arginine L-Arginine L_Arginine->iNOS_Enzyme Substrate 2-amino-4-methylpyridine 2-amino-4-methylpyridine 2-amino-4-methylpyridine->iNOS_Enzyme Competitively Inhibits

LPS-induced iNOS expression and its inhibition.

References

Comparative Docking Analysis of 2-Amino-4,6-dimethylpyridine Derivatives: An In Silico Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies conducted on derivatives of 2-Amino-4,6-dimethylpyridine and structurally related aminopyrimidines. The following sections summarize key findings from various studies, presenting quantitative data, experimental protocols, and visual workflows to facilitate a deeper understanding of their potential as therapeutic agents against a range of biological targets.

Comparative Docking Performance

The following tables summarize the binding affinities and inhibitory constants of various this compound derivatives and analogous compounds against several key protein targets. These in silico results suggest the potential of this chemical scaffold in designing novel inhibitors.

Table 1: Cyclin-Dependent Kinase (CDK) Inhibition

Derivatives of a similar pyrimidindione core were evaluated for their inhibitory potential against various CDK isoforms, which are crucial regulators of the cell cycle and are prominent targets in oncology.

CompoundTarget CDK IsoformBinding Energy (ΔG, Kcal/mol)Inhibition Constant (Ki)Interacting ResiduesReference
C-1CDK1-8.9-Asp86, Glu8[1]
C-1CDK2-9.3-Asp86[1]
C-1CDK5-8.7-Glu8, Asp86, Asn144[1]
C-2CDK1---[1]
C-2CDK2-9.5--[1]
AZD-5438 (Control)CDK1-8.0-Ile10, Lys89[1]
NU-6102 (Control)CDK2-9.9--[1]
Seliciclib (Control)CDK5---[1]
Table 2: Acetylcholinesterase (AChE) Inhibition

Novel pyridine derivatives based on a 2,6-dimethyl-4-(2-aminophenyl)-3,5-pyridinedicarboximide scaffold were investigated as potential inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.

CompoundBinding Energy (ΔG, Kcal/mol)Inhibition Constant (Ki, µM)Reference
5a--
5b--
5c-11.60.336
5d--
5e--
Table 3: Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

A series of 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives were designed and evaluated for their inhibitory activity against FGFR4, a key target in hepatocellular carcinoma.[2][3]

CompoundTarget% Inhibition at 0.01 µMKey Structural FeatureReference
6AFGFR4HighFluorine at dimethoxyphenyl ring[2][3]
6OFGFR4HighDimethylpyrimidine core, difluoro substituent[2][3]
6SFGFR4High-[2][3]
6EFGFR4Low-[2][3]
6GFGFR4Low-[2][3]
BLU9931 (Control)FGFR4--[2][3]
Table 4: Cyclooxygenase (COX) Inhibition

Schiff base derivatives of N-(2-hydrazine-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide were screened for their inhibitory activity against COX-1 and COX-2, enzymes involved in inflammation.[4]

CompoundTargetIC50 (µM)Reference
PS18COX-157.3[4]
PS33COX-151.8[4]
PS43COX-2Comparable to Piroxicam[4]
Meloxicam (Control)COX-1-[4]
Piroxicam (Control)COX-1-[4]

Experimental Protocols: A Synthesized Approach

The following protocol outlines a general methodology for performing comparative docking studies based on the procedures described in the referenced literature.[1][5][6]

1. Ligand Preparation:

  • The 2D structures of the this compound derivatives are sketched using chemical drawing software (e.g., Marvin Sketch).

  • The structures are then converted to 3D and optimized using a suitable force field (e.g., MMFF94).

  • Polar hydrogen atoms and Gasteiger partial charges are added to the ligand structures.

  • The final structures are saved in a suitable format (e.g., .pdbqt) for docking.

2. Protein Preparation:

  • The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • All non-essential molecules, such as water, co-crystallized ligands, and non-standard amino acids, are removed from the protein structure.

  • Polar hydrogens and Kollman charges are added to the protein.

  • The prepared protein is saved in the .pdbqt format.

3. Molecular Docking:

  • Molecular docking is performed using software such as AutoDock Vina or PyRx.[1]

  • A grid box is defined to encompass the active site of the protein. The dimensions and coordinates of the grid box are determined based on the location of the co-crystallized ligand or through active site prediction servers.

  • The docking algorithm, such as the Lamarckian genetic algorithm, is executed with a specified number of runs to generate various binding poses of the ligand in the protein's active site.

  • The docking results are analyzed to identify the best binding pose based on the lowest binding energy (ΔG) and the interactions with key amino acid residues.

4. Validation:

  • To validate the docking protocol, the co-crystallized ligand is removed from the protein's active site and then re-docked.

  • The root-mean-square deviation (RMSD) between the re-docked pose and the original co-crystallized pose is calculated. An RMSD value of less than 2 Å is generally considered a successful validation.[5]

Visualizing the Workflow and Rationale

The following diagrams, generated using Graphviz, illustrate the typical workflow of a comparative molecular docking study and the logical progression from in silico screening to potential lead candidate identification.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking & Analysis Stage cluster_validation Validation & Output Ligand_Prep Ligand Preparation (2D to 3D, Optimization) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Protein_Prep Protein Preparation (from PDB, Cleanup) Protein_Prep->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis Validation Protocol Validation (Re-docking, RMSD) Analysis->Validation Output Comparative Data Table (Binding Affinities, Ki) Validation->Output

Caption: A generalized workflow for in silico molecular docking studies.

Drug_Discovery_Funnel Start Initial Library of This compound Derivatives Docking Comparative Docking Against Target Proteins Start->Docking Filtering Filtering based on Binding Affinity & Interactions Docking->Filtering Lead_Candidates Identification of Potential Lead Candidates Filtering->Lead_Candidates Further_Studies Further In Vitro & In Vivo Evaluation Lead_Candidates->Further_Studies

Caption: Logical progression from docking to lead candidate identification.

References

A Comparative Guide to the Pharmacokinetic Properties of 2-Amino-4,6-dimethylpyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative evaluation of the pharmacokinetic properties of structural analogs of 2-Amino-4,6-dimethylpyridine. The information is intended for researchers, scientists, and professionals in drug development to inform the design and selection of novel compounds with desirable drug-like properties. Due to the limited publicly available pharmacokinetic data specifically for this compound, this guide draws comparisons from published data on various pyridine and aminopyridine derivatives to project a potential pharmacokinetic profile and highlight key experimental considerations.

Comparative Pharmacokinetic Data

The following table summarizes key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and in vivo pharmacokinetic parameters for several pyridine-based analogs. This data serves as a benchmark for anticipating the performance of novel this compound derivatives.

Compound ClassAnalog ExampleCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Aqueous Solubility (pH 6.8 or 7.4)Microsomal/Hepatocyte StabilityIn Vivo Clearance (Cl)Bioavailability (F%)Ref.
Pyridine-based NCINIs Compound 2039.80.93 mg/mLLow Clearance (Human & Rat Hepatocytes)Low in rat-[1]
Imidazo[1,2-a]pyridines Antileishmanial HitHigh (PAMPA model)6.9 µM (Hit A)T₁/₂ > 40 min (Mouse Microsomal)--[2]
2-Aminothiazoles IND24 / IND81--T₁/₂ 30->60 min (Liver Microsomes)-27-40% (Mouse)[3]
Pyridine Diamides Compound 32---19 mL/min/kg (Rat)-[4]
Sustained-Release 4-Aminopyridine Fampridine-SR----Slowly absorbed, t₁/₂ 5.6-7.6 hours[5]
Dual Topoisomerase I/II Inhibitor P8-D6---High21.5% (Rat)[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of pharmacokinetic properties. Below are standard experimental protocols relevant to the evaluation of this compound analogs.

2.1. In Vitro Permeability Assay (Caco-2)

  • Objective: To predict intestinal drug absorption by measuring the rate of compound transport across a Caco-2 cell monolayer, which mimics the human intestinal epithelium.[7][8]

  • Methodology:

    • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.

    • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

    • Transport Study: The test compound is added to the apical (A) side, and samples are taken from the basolateral (B) side at various time points. To assess efflux, the compound is added to the basolateral side, and samples are collected from the apical side.

    • Quantification: Compound concentrations in the collected samples are determined using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

    • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration.

2.2. Metabolic Stability Assay (Liver Microsomes/Hepatocytes)

  • Objective: To evaluate the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.[1][2]

  • Methodology:

    • Incubation: The test compound is incubated with liver microsomes or hepatocytes in the presence of NADPH (for Phase I metabolism) or UDPGA (for Phase II metabolism).

    • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

    • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

    • Data Analysis: The half-life (t₁/₂) and intrinsic clearance (Cl_int) are calculated from the rate of disappearance of the parent compound.

2.3. In Vivo Pharmacokinetic Study (Rodent Model)

  • Objective: To determine the pharmacokinetic profile of a compound after administration to an animal model, providing key parameters like clearance, volume of distribution, half-life, and bioavailability.[9][10]

  • Methodology:

    • Animal Model: Typically, Sprague-Dawley rats or BALB/c mice are used.

    • Dosing: The compound is administered via intravenous (IV) and oral (PO) routes in separate groups of animals.

    • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

    • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

    • Bioanalysis: The concentration of the compound in plasma is measured using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis to determine parameters such as AUC (Area Under the Curve), Cl (Clearance), Vd (Volume of Distribution), t₁/₂, and F% (Oral Bioavailability), which is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations: Workflows and Pathways

3.1. General Workflow for Pharmacokinetic Evaluation

The following diagram illustrates a typical workflow for evaluating the pharmacokinetic properties of a new chemical entity (NCE) from initial screening to in vivo studies.

G cluster_0 In Vitro ADME Screening cluster_1 In Vivo PK Studies cluster_2 Decision Making solubility Aqueous Solubility pampa PAMPA Permeability solubility->pampa caco2 Caco-2 Permeability pampa->caco2 microsomal Microsomal Stability caco2->microsomal hepatocyte Hepatocyte Stability microsomal->hepatocyte ppb Plasma Protein Binding hepatocyte->ppb iv_pk Rodent IV PK Study ppb->iv_pk Promising Candidates po_pk Rodent PO PK Study iv_pk->po_pk pk_analysis Pharmacokinetic Analysis (AUC, Cl, Vd, t1/2, F%) po_pk->pk_analysis decision Candidate Selection or Lead Optimization pk_analysis->decision Data-driven Decision

Caption: Workflow for pharmacokinetic evaluation of NCEs.

3.2. Potential Signaling Pathway Involvement of Aminopyridines

Aminopyridines are known to act as potassium channel blockers. This mechanism is crucial for their therapeutic effects, particularly in conditions involving nerve demyelination.[11][12]

G cluster_0 Neuronal Axon cluster_1 Pharmacological Intervention AP Action Potential Propagation K_channel Voltage-gated K+ Channel AP->K_channel Opens Repolarization Membrane Repolarization K_channel->Repolarization K+ Efflux Conduction_Block Conduction Block (Demyelinated Axon) K_channel->Conduction_Block leads to Aminopyridine This compound Analog Aminopyridine->K_channel Blocks Restored_Conduction Restored Action Potential Conduction Aminopyridine->Restored_Conduction Results in

Caption: Mechanism of action for aminopyridine analogs.

References

A Comparative Guide to the Performance of 2-Amino-4,6-dimethylpyridine-Based Catalysts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. 2-Amino-4,6-dimethylpyridine, a readily available and versatile building block, serves as a valuable ligand precursor for a variety of transition metal-catalyzed cross-coupling reactions. The electron-donating methyl and amino groups on the pyridine ring can significantly influence the electronic properties and, consequently, the catalytic activity of the corresponding metal complexes. This guide provides a comparative framework for benchmarking the performance of catalysts derived from this compound against other established catalytic systems, with a focus on the widely-used Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, crucial for the synthesis of biaryl and heteroaryl compounds. The efficiency of this reaction is highly dependent on the catalyst system, which includes the palladium precursor, the ligand, the base, and the solvent. While direct comparative studies on this compound-based catalysts are not extensively documented, data from structurally analogous aminopyridine substrates provide valuable insights into expected performance.

Below is a comparative table benchmarking different palladium-based catalyst systems for the Suzuki-Miyaura coupling of an analogous substrate, 2-Amino-5-bromo-4-methylpyridine, with various arylboronic acids. This data serves as a strong starting point for designing experiments with this compound-derived catalysts.

Table 1: Comparison of Catalyst Systems for the Suzuki-Miyaura Coupling of an Analogous Aminobromopyridine

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)
Traditional Phosphine PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
4-Methylphenylboronic acid82
4-Methoxyphenylboronic acid88
4-Chlorophenylboronic acid78
Buchwald Ligand SPhosK₃PO₄Toluene/H₂OPhenylboronic acid>95 (Expected)
NHC Ligand IPrK₃PO₄1,4-Dioxane/H₂OPhenylboronic acid>95 (Expected)

Data is representative of typical yields for analogous substrates and should be used as a guideline for optimization.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a halo-aminopyridine with an arylboronic acid, which can be adapted for a this compound-based system.

Materials:

  • This compound-derived halide (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the this compound-derived halide, arylboronic acid, palladium catalyst, and base under an inert atmosphere.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture with vigorous stirring (e.g., at 80-110 °C) for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reactants (Aryl Halide, Boronic Acid, Base) B Add Catalyst/Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Quench & Extract E->F G Dry & Concentrate F->G H Column Chromatography G->H I Characterize Product H->I Sonogashira_Catalytic_Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L₂ pd_complex Oxidative Addition Complex pd0->pd_complex transmetal Transmetalation Intermediate pd_complex->transmetal product_complex Product Complex transmetal->product_complex product_complex->pd0 Reductive Elimination product Ar-C≡C-R product_complex->product aryl_halide Ar-X aryl_halide->pd_complex Oxidative Addition alkyne R-C≡C-H cu_acetylide R-C≡C-Cu alkyne->cu_acetylide Base, CuI cu_acetylide->transmetal Transmetalation

Navigating Cross-Reactivity: A Comparative Guide for 2-Amino-4,6-dimethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the specificity of a therapeutic candidate is paramount. For novel compound series, such as derivatives of 2-Amino-4,6-dimethylpyridine, a thorough understanding of their cross-reactivity profile is essential to predict potential off-target effects and ensure safety and efficacy. This guide provides a comparative framework and detailed experimental protocols for assessing the cross-reactivity of this compound derivatives against a panel of structurally related compounds and biologically relevant targets.

Comparative Cross-Reactivity Analysis

To effectively evaluate the cross-reactivity of a lead this compound derivative, it is crucial to test it against a curated panel of compounds. This panel should include close structural analogs, known off-target molecules, and the intended biological target. The following table presents a hypothetical dataset from a competitive ELISA, illustrating how the cross-reactivity of a lead compound ("Lead Compound A") might be compared.

Table 1: Comparative Cross-Reactivity of Lead Compound A using Competitive ELISA

Compound TestedTarget/AntigenIC50 (nM)% Cross-Reactivity*
Lead Compound A Primary Target 15 100%
Analog 1Primary Target15010.0%
Analog 2Primary Target8001.88%
Known Off-Target 1Off-Target Receptor 1> 10,000< 0.15%
Known Off-Target 2Off-Target Receptor 25,0000.3%
Vehicle ControlPrimary Target> 10,000Not Applicable

% Cross-Reactivity = (IC50 of Lead Compound A / IC50 of Test Compound) x 100

Experimental Protocols

The following are detailed methodologies for key experiments to determine the cross-reactivity profile of this compound derivatives.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is ideal for determining the specificity of antibodies generated against a this compound derivative or for assessing the compound's ability to compete with a known ligand for a target.[1][2][3][4][5]

Materials:

  • High-binding 96-well microtiter plates

  • Target antigen or antibody

  • This compound derivatives (Lead Compound and analogs)

  • Enzyme-conjugated antigen or primary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Coating, blocking, and wash buffers

Procedure:

  • Coating: Coat the wells of a microtiter plate with the target antigen or a capture antibody at an optimal concentration (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competition: Prepare serial dilutions of the this compound derivatives (test compounds) and a fixed concentration of the enzyme-labeled antigen or primary antibody. Add these mixtures to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection: If a labeled primary antibody was not used in the competition step, add an enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Signal Development: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the amount of the test compound in the sample.

Radioligand Binding Assay

This "gold standard" assay measures the affinity of the test compounds for a specific receptor by competing with a radiolabeled ligand.[6][7][8][9][10]

Materials:

  • Cell membranes or purified receptors

  • Radiolabeled ligand specific for the target receptor

  • This compound derivatives

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • Binding buffer

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation (containing the target receptor), a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled this compound derivative.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) can then be calculated to reflect the affinity of the compound for the receptor.

Surface Plasmon Resonance (SPR)

SPR is a label-free technology that provides real-time data on the binding kinetics (association and dissociation rates) and affinity of small molecules to a target protein immobilized on a sensor chip.[11][12][13][14][15]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified target protein

  • This compound derivatives

  • Running buffer

Procedure:

  • Target Immobilization: Covalently immobilize the purified target protein onto the surface of the sensor chip.

  • System Priming: Prime the SPR system with running buffer to establish a stable baseline.

  • Analyte Injection: Inject a series of concentrations of the this compound derivative (analyte) over the sensor chip surface.

  • Binding Measurement: The instrument detects changes in the refractive index at the sensor surface as the analyte binds to the immobilized target, generating a sensorgram.

  • Dissociation: Flow running buffer over the chip to measure the dissociation of the analyte from the target.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte from the sensor surface.

  • Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and their underlying logic, the following diagrams are provided.

experimental_workflow cluster_ELISA Competitive ELISA Workflow cluster_BindingAssay Radioligand Binding Assay Workflow cluster_SPR Surface Plasmon Resonance Workflow elisa1 Coat Plate with Target Antigen elisa2 Block Non-specific Sites elisa1->elisa2 elisa3 Add Mixture of Test Compound & Labeled Antigen elisa2->elisa3 elisa4 Wash Unbound Reagents elisa3->elisa4 elisa5 Add Substrate & Measure Signal elisa4->elisa5 binding1 Incubate Membranes with Radioligand & Test Compound binding2 Filter to Separate Bound & Free Ligand binding1->binding2 binding3 Wash Filters binding2->binding3 binding4 Measure Radioactivity binding3->binding4 spr1 Immobilize Target on Sensor Chip spr2 Inject Test Compound (Analyte) spr1->spr2 spr3 Measure Association & Dissociation spr2->spr3 spr4 Regenerate Sensor Surface spr3->spr4

Caption: A flowchart illustrating the key steps in three common assays for assessing cross-reactivity.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Inhibition ligand Endogenous Ligand receptor Primary Target Receptor ligand->receptor Activates downstream1 Downstream Effector 1 receptor->downstream1 downstream2 Downstream Effector 2 downstream1->downstream2 response Cellular Response downstream2->response compound This compound Derivative compound->receptor Inhibits off_target Off-Target Receptor compound->off_target Potential Cross-Reactivity

Caption: A diagram showing the intended inhibitory action and potential off-target cross-reactivity.

References

A Comparative Analysis of the Stability of Metal Complexes with Different Aminopyridine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the stability of metal complexes formed with three isomeric aminopyridine ligands: 2-aminopyridine (2-AP), 3-aminopyridine (3-AP), and 4-aminopyridine (4-AP). The stability of these complexes is a critical factor in their application in various fields, including catalysis, materials science, and medicinal chemistry. This document summarizes quantitative stability data, details the experimental protocols used to obtain this data, and provides visual representations of key concepts and workflows.

Theoretical Basis for Stability Comparison: Coordination Modes and the Chelate Effect

The stability of metal complexes with aminopyridine ligands is significantly influenced by the position of the amino group on the pyridine ring, which dictates the ligand's coordination behavior.

  • 2-Aminopyridine (2-AP): This isomer can act as a bidentate chelating ligand, coordinating to a metal ion through both the pyridine ring nitrogen and the exocyclic amino nitrogen. This forms a stable five-membered ring, a phenomenon known as the chelate effect. The formation of this chelate ring entropically favors the complex, leading to enhanced thermodynamic stability compared to similar monodentate ligands. 2-AP can also coordinate in a monodentate fashion through the pyridine nitrogen.

  • 3-Aminopyridine (3-AP) and 4-Aminopyridine (4-AP): Due to the spatial separation of the two nitrogen atoms, these isomers typically act as monodentate ligands, coordinating to the metal center only through the pyridine ring nitrogen. While they can bridge two metal centers, they do not form a chelate ring with a single metal ion.

Based on the chelate effect, it is generally expected that metal complexes of 2-aminopyridine will exhibit greater stability than those of 3-aminopyridine and 4-aminopyridine.

Coordination modes of aminopyridine isomers.

Comparative Stability Data

Metal IonLigandlog K₁log K₂log K₃log βₙTemp (°C)Ionic Strength (M)SolventReference
Cu(II) 2-Aminopyridine2.652.151.606.40300.1 (KNO₃)50% Dioxane-Water[1]
3-Aminopyridine1.85---250.5 (NaClO₄)Aqueous[2]
4-Aminopyridine2.471.871.305.64300.1 (KNO₃)50% Dioxane-Water[1]
Ni(II) 2-Aminopyridine1.951.45-3.40300.1 (KNO₃)50% Dioxane-Water[1]
3-Aminopyridine1.40---250.5 (NaClO₄)Aqueous[2]
4-Aminopyridine1.751.20-2.95300.1 (KNO₃)50% Dioxane-Water[1]
Co(II) 2-Aminopyridine1.501.05-2.55300.1 (KNO₃)50% Dioxane-Water[1]
3-Aminopyridine1.10---250.5 (NaClO₄)Aqueous[2]
4-Aminopyridine1.250.80-2.05300.1 (KNO₃)50% Dioxane-Water[1]
Zn(II) 2-Aminopyridine1.451.00-2.45300.1 (KNO₃)50% Dioxane-Water[1]
3-Aminopyridine1.05---250.5 (NaClO₄)Aqueous[2]
4-Aminopyridine1.150.75-1.90300.1 (KNO₃)50% Dioxane-Water[1]

Note: The values for 3-aminopyridine are from a different study with different experimental conditions and may not be directly comparable. However, they are included to provide a general indication of their lower stability.

Discussion of Stability Trends

The compiled data, although from different sources, generally supports the theoretical predictions:

  • Effect of the Ligand: For a given metal ion (e.g., Cu(II), Ni(II), Co(II), Zn(II)), the stability of the complexes tends to follow the order: 2-Aminopyridine > 4-Aminopyridine > 3-Aminopyridine . The significantly higher stability of 2-AP complexes is attributed to the chelate effect.

  • Effect of the Metal Ion: For each ligand, the stability of the complexes generally follows the Irving-Williams series: Co(II) < Ni(II) < Cu(II) > Zn(II) . This trend is a well-established principle in coordination chemistry and is related to the decrease in ionic radii and the increase in crystal field stabilization energy across the first-row transition metals.

Experimental Protocols

The stability constants presented in this guide are typically determined by potentiometric titration or spectrophotometric methods.

This method involves monitoring the pH of a solution containing the metal ion and the aminopyridine ligand as a standard solution of a strong base is added. The competition between the metal ion and protons for the ligand allows for the calculation of the stability constants.

Materials and Reagents:

  • Standardized solutions of the metal nitrate (e.g., Cu(NO₃)₂, Ni(NO₃)₂, Co(NO₃)₂, Zn(NO₃)₂)

  • Aminopyridine ligand (2-AP, 3-AP, or 4-AP) solution of known concentration

  • Standardized carbonate-free sodium hydroxide (NaOH) solution

  • Standardized nitric acid (HNO₃) solution

  • Inert salt solution to maintain constant ionic strength (e.g., KNO₃)

  • Solvent (e.g., deionized water, or a mixed solvent like dioxane-water)

  • Calibrated pH meter with a combined glass electrode

Procedure:

  • Prepare the following solutions in a thermostated vessel at a constant temperature:

    • Solution A: Free acid (e.g., HNO₃) + inert salt (e.g., KNO₃)

    • Solution B: Solution A + aminopyridine ligand

    • Solution C: Solution B + metal nitrate solution

  • Titrate each solution against the standardized NaOH solution.

  • Record the pH value after each addition of the titrant.

  • Plot the pH values against the volume of NaOH added for each titration to obtain the titration curves.

  • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands bound to the metal ion (n̄).

  • Calculate the free ligand concentration ([L]) at each point.

  • Construct a formation curve by plotting n̄ against pL (-log[L]).

  • Determine the stepwise stability constants (log K₁, log K₂, etc.) from the formation curve at half-n̄ values (n̄ = 0.5, 1.5, etc.).

PotentiometricTitrationWorkflow prep Prepare Solutions (A: Acid, B: A+Ligand, C: B+Metal) titrate Titrate with NaOH prep->titrate record Record pH vs. Volume of NaOH titrate->record plot Plot Titration Curves record->plot calc_n Calculate n̄ and n̄ₐ plot->calc_n calc_L Calculate Free Ligand Conc. [L] calc_n->calc_L formation_curve Construct Formation Curve (n̄ vs. pL) calc_L->formation_curve det_K Determine log K values formation_curve->det_K

Workflow for Potentiometric Titration.

This method is suitable when the formation of a metal complex results in a significant change in the UV-Vis absorption spectrum. The mole-ratio method involves keeping the concentration of the metal ion constant while varying the concentration of the ligand.

Materials and Reagents:

  • Stock solution of the metal salt of known concentration

  • Stock solution of the aminopyridine ligand of known concentration

  • Buffer solution to maintain constant pH

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Prepare a series of solutions, each with a constant concentration of the metal ion and varying concentrations of the aminopyridine ligand.

  • Maintain a constant pH and ionic strength for all solutions.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λₘₐₓ) of the complex.

  • Plot the absorbance versus the mole ratio of ligand to metal.

  • The plot will typically show two intersecting straight lines. The point of intersection corresponds to the stoichiometry of the complex.

  • The stability constant can be calculated from the absorbance data of the solutions.

SpectrophotometricWorkflow prep_series Prepare a series of solutions (Constant [Metal], Varying [Ligand]) measure_abs Measure Absorbance at λₘₐₓ prep_series->measure_abs plot_data Plot Absorbance vs. Mole Ratio measure_abs->plot_data determine_stoich Determine Stoichiometry from intersection plot_data->determine_stoich calc_K Calculate Stability Constant (K) determine_stoich->calc_K

Workflow for Spectrophotometric Mole-Ratio Method.

Conclusion

The stability of metal complexes with aminopyridine ligands is a crucial determinant of their chemical behavior and potential applications. The available experimental data, supported by the principles of coordination chemistry, indicates that 2-aminopyridine generally forms the most stable complexes with first-row transition metals due to the chelate effect. The stability of complexes with all three isomers typically follows the Irving-Williams series. The experimental protocols outlined in this guide provide a framework for the systematic investigation and comparison of the stability of these and other metal complexes, which is essential for the rational design of new molecules in drug development and materials science.

References

Safety Operating Guide

Proper Disposal of 2-Amino-4,6-dimethylpyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental compliance. For researchers, scientists, and drug development professionals handling 2-Amino-4,6-dimethylpyridine, a compound classified with multiple hazard warnings, adherence to strict disposal protocols is non-negotiable. This guide provides essential, immediate safety and logistical information, outlining the procedural steps for the proper disposal of this substance.

This compound is recognized as being harmful if swallowed, causing skin and serious eye irritation, and potentially leading to respiratory irritation.[1][2][3][4] Therefore, it must be managed as hazardous waste from the point of generation through to its final disposal. The following procedures are designed to mitigate risks and ensure compliance with regulatory standards.

Hazard Profile of this compound

A clear understanding of the hazards associated with this compound is fundamental to its safe handling and disposal. The following table summarizes its key hazard classifications.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1][2]
Skin IrritationH315Causes skin irritation[1][2][3][4]
Eye IrritationH319Causes serious eye irritation[1][2][3][4]
Specific Target Organ ToxicityH335May cause respiratory irritation[1][2][3]

Operational Plan for Disposal

This section details the step-by-step protocol for the safe disposal of this compound.

Personal Protective Equipment (PPE) and Immediate Safety Measures

Before handling this compound for disposal, it is imperative to be equipped with the appropriate PPE to minimize exposure risks.

  • Gloves: Wear chemically resistant gloves, such as nitrile rubber.

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.[5]

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3][5]

Waste Collection and Container Management

Proper containment of this compound waste is crucial to prevent accidental release and ensure safe transport.

  • Designated Waste Container: Collect waste this compound and any materials contaminated with it (e.g., weighing boats, contaminated paper towels) in a designated, sealable, and chemically compatible waste container.[6][7]

  • Avoid Mixing: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents or strong acids.[8]

  • Container Integrity: Ensure the waste container is in good condition, free from leaks or rust.[9] If a container shows signs of degradation, transfer the waste to a new, suitable container.[9]

  • Keep Closed: The waste container must be kept tightly sealed except when actively adding waste.[9][10][11]

Labeling of Hazardous Waste

Accurate and thorough labeling of hazardous waste is a critical regulatory requirement.

  • Hazardous Waste Label: As soon as the first waste is added, affix a "Hazardous Waste" label to the container.[6][9][12]

  • Complete Information: The label must include the full chemical name "this compound" (no abbreviations or chemical formulas), the quantity of waste, the date of waste generation, the place of origin (e.g., department, room number), and the name and contact information of the principal investigator.[6]

  • Hazard Pictograms: Mark the appropriate hazard pictograms on the label corresponding to the information in the hazard profile table.[6]

Storage of Hazardous Waste

Proper storage of the sealed and labeled waste container is essential while awaiting pickup for final disposal.

  • Designated Storage Area: Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[5][7]

  • Segregation: Ensure the storage area segregates incompatible wastes.[9][11]

  • Secondary Containment: It is best practice to use secondary containment for liquid hazardous waste to prevent the spread of material in case of a leak.[11][12]

Final Disposal Procedure

The final disposal of this compound must be conducted through an approved hazardous waste management program.

  • Professional Disposal Service: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6][12]

  • Regulatory Compliance: The disposal must be carried out in accordance with all applicable local, state, and federal regulations.[13][14][15] Never dispose of this chemical down the drain or in the regular trash.[6][16]

  • Documentation: Complete any required hazardous waste disposal forms or manifests provided by the EHS office or the disposal company.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_0 On-Site Waste Management cluster_1 Final Disposal A Step 1: Don Appropriate Personal Protective Equipment (PPE) B Step 2: Collect Waste in a Designated, Labeled, and Sealed Container A->B C Step 3: Check for Incompatible Waste Mixtures B->C D Step 4: Store in a Secure, Ventilated Hazardous Waste Area C->D E Step 5: Arrange for Pickup by Authorized Personnel (e.g., EHS) D->E F Step 6: Transport to a Licensed Waste Disposal Facility E->F G Step 7: Final Disposal in Accordance with Regulations F->G

Caption: Disposal Workflow for this compound

References

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